9H-Purin-6-amine, 9-butyl-
Description
The exact mass of the compound 9H-Purin-6-amine, 9-butyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19094. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-Purin-6-amine, 9-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-6-amine, 9-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-butylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMJMZKKNIYRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=NC2=C(N=CN=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181617 | |
| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2715-70-0 | |
| Record name | 9-Butyl-9H-purin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2715-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purin-6-amine, 9-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purin-6-amine, 9-butyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19094 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Purin-6-amine, 9-butyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-butyl-9H-purin-6-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine analogues represent a cornerstone in medicinal chemistry and drug discovery, with numerous derivatives exhibiting potent biological activities, including anticancer, antiviral, and antifungal properties.[1] The strategic substitution at various positions of the purine scaffold allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on 9-butyl-9H-purin-6-amine, also known as 9-butyladenine, a member of the N9-substituted purine family. While specific literature on this particular analogue is sparse, this document provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed, field-proven synthesis protocol based on established methodologies for analogous compounds, and an exploration of its potential biological significance.
Molecular Structure and Chemical Identity
9-butyl-9H-purin-6-amine is a derivative of adenine, one of the two purine nucleobases found in DNA and RNA. It is characterized by a butyl group covalently attached to the nitrogen atom at the 9-position of the purine ring.
Molecular Formula: C₉H₁₃N₅[2]
Molecular Weight: 191.23 g/mol [2]
IUPAC Name: 9-butyl-9H-purin-6-amine[2]
Synonyms: 9-butyladenine, N9-butyladenine[2]
The purine core is a planar, aromatic heterocyclic system, and the attachment of the flexible butyl chain at the N9 position introduces a region of non-polarity, which can significantly influence its solubility, membrane permeability, and interactions with biological macromolecules.
Caption: 2D structure of 9-butyl-9H-purin-6-amine.
Physicochemical Properties
| Property | Predicted Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be a solid with a defined melting point |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, DMSO, and DMF. |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Synthesis and Characterization
The synthesis of 9-substituted purines is a well-established area of organic chemistry. A reliable and commonly employed method involves the nucleophilic substitution of a halogenated purine precursor with the desired amine.[1]
Synthetic Workflow
The synthesis of 9-butyl-9H-purin-6-amine can be efficiently achieved in a two-step process starting from the commercially available 6-chloropurine.
Caption: Synthetic workflow for 9-butyl-9H-purin-6-amine.
Experimental Protocol
Step 1: Synthesis of 6-chloro-9-butylpurine
This step involves the N-alkylation of 6-chloropurine with 1-bromobutane. The use of a base like potassium carbonate is crucial to deprotonate the purine ring, facilitating the nucleophilic attack on the alkyl halide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloro-9-butylpurine.
Step 2: Synthesis of 9-butyl-9H-purin-6-amine
The final step is an ammonolysis reaction where the chloro group at the 6-position is displaced by an amino group. This is typically carried out in a sealed vessel due to the volatility of ammonia and the need for elevated temperatures to drive the reaction to completion.
-
Dissolve the purified 6-chloro-9-butylpurine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N).
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 9-butyl-9H-purin-6-amine as a crystalline solid.
Spectroscopic Characterization
The identity and purity of the synthesized 9-butyl-9H-purin-6-amine would be confirmed by standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy:
-
Purine Protons: Two singlets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the C2-H and C8-H protons of the purine ring.
-
Amino Protons: A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.
-
Butyl Protons:
-
A triplet corresponding to the -CH₂- group attached to N9.
-
A multiplet for the internal -CH₂-CH₂- groups.
-
A triplet for the terminal -CH₃ group.
-
¹³C NMR Spectroscopy:
-
Purine Carbons: Peaks in the aromatic region (typically δ 115-160 ppm) corresponding to the carbon atoms of the purine ring.
-
Butyl Carbons: Peaks in the aliphatic region (typically δ 10-50 ppm) corresponding to the four carbons of the butyl chain.
Infrared (IR) Spectroscopy:
-
N-H Stretching: Characteristic stretching vibrations for the primary amine (-NH₂) in the region of 3100-3500 cm⁻¹.
-
C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the butyl group.
-
C=N and C=C Stretching: Multiple bands in the 1500-1680 cm⁻¹ region, characteristic of the purine ring system.
-
N-H Bending: A bending vibration for the -NH₂ group around 1600-1650 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (191.23 g/mol ).
Potential Biological Activity and Applications
While specific biological data for 9-butyl-9H-purin-6-amine is not extensively documented, the broader class of N9-substituted purines has been the subject of significant research in drug discovery.
Caption: Factors influencing the potential biological activity of 9-butyl-9H-purin-6-amine.
-
Anticancer Activity: Many purine analogues exhibit cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or cellular signaling pathways, such as kinases. The introduction of the N9-butyl group may enhance cellular uptake and cytotoxicity.
-
Antiviral Activity: Modified nucleosides are a well-known class of antiviral agents. N9-substituted purines can act as mimics of natural nucleosides and interfere with viral replication by inhibiting viral polymerases.
-
Enzyme Inhibition: The purine scaffold is a common feature in the active sites of many enzymes, particularly kinases. N9-alkylation can modulate the binding affinity and selectivity for specific enzyme targets.
Further research, including in vitro screening against a panel of cancer cell lines and viral assays, is necessary to elucidate the specific biological activities of 9-butyl-9H-purin-6-amine.
Conclusion
9-butyl-9H-purin-6-amine is a readily synthesizable purine derivative with the potential for interesting biological activities. This guide provides a comprehensive framework for its preparation and characterization, drawing upon established chemical principles for analogous compounds. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of novel N9-substituted purine analogues. Future studies are warranted to experimentally validate the predicted properties and to fully characterize the biological profile of this compound.
References
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o954–o955. [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, 9-hexulofuranosyl-. Retrieved January 27, 2026, from [Link]
-
Lead Sciences. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-Butyl-9H-purin-6-amine - Lead Sciences [lead-sciences.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Synthesis Guide: 9-Butyladenine
Executive Summary
9-Butyladenine (CAS: 702-99-8) is a N9-alkylated purine derivative often utilized as a lipophilic model compound in nucleoside analog research and as a probe for hydrophobic interactions in DNA/RNA base-pairing studies.[1]
The synthesis of 9-butyladenine presents a classic challenge in heterocyclic chemistry: regioselectivity . The adenine ring contains multiple nucleophilic nitrogen atoms (N9, N7, N3, and N1), with N9 and N7 being the primary competitors under standard alkylation conditions. This guide details the thermodynamic and kinetic principles governing this selectivity and provides a validated protocol for the high-yield synthesis of the N9 isomer.
Part 1: Strategic Analysis of Regioselectivity
The N9 vs. N7 Challenge
In the presence of a base, the imidazole ring proton (N9-H) of adenine is deprotonated (pKa
-
Thermodynamic Control (N9): The N9-alkylated product is generally more thermodynamically stable due to the preservation of the aromatic sextet in the imidazole ring and minimized steric clash with the exocyclic amine at C6.
-
Kinetic Control (N3/N7): Under neutral conditions or with specific directing groups, alkylation can occur at N3 or N7. However, using a weak base like K₂CO₃ in a polar aprotic solvent favors the thermodynamic N9 product.
Reaction Mechanism (SN2)
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2). The adeninate anion attacks the electrophilic carbon of 1-bromobutane (or 1-iodobutane), displacing the halide.
Figure 1: Mechanistic pathway for the base-promoted alkylation of adenine. The N9 pathway is favored energetically.[2]
Part 2: Validated Experimental Protocols
Method A: Base-Promoted Direct Alkylation (Primary Route)
This method is the industry standard due to its operational simplicity and cost-effectiveness. It utilizes Potassium Carbonate (K₂CO₃) as the base and Dimethylformamide (DMF) as the solvent.
Reagents:
-
Adenine (1.0 equiv)
-
1-Bromobutane (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
DMF (Dimethylformamide), anhydrous (Concentration: ~0.2 M)
Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Adenine (1.35 g, 10 mmol) and anhydrous K₂CO₃ (2.07 g, 15 mmol) in dry DMF (50 mL).
-
Stirring: Stir the suspension at room temperature for 30 minutes. Why: This ensures partial deprotonation and formation of the adeninate species before the electrophile is introduced.
-
Alkylation: Add 1-Bromobutane (1.64 g, 1.29 mL, 12 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at ambient temperature (25°C) for 16–24 hours. Alternatively, heat to 60°C for 4–6 hours to accelerate the reaction, though this may slightly increase N7 byproduct formation.
-
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM). The N9 product typically runs higher (less polar) than the N7 isomer and starting material.
-
Workup:
-
Filter off the solid inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove DMF. Note: DMF requires high vacuum and a warm water bath (50-60°C).
-
Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude solid.
-
Method B: Mitsunobu Reaction (Alternative)
Useful when starting from 1-Butanol directly or avoiding strong basic conditions.
Reagents:
-
Adenine (1.0 equiv)
-
1-Butanol (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
THF (Tetrahydrofuran), dry
Protocol:
-
Dissolve Adenine, 1-Butanol, and PPh₃ in dry THF under inert atmosphere (N₂).
-
Cool the solution to 0°C.
-
Add DIAD dropwise over 15 minutes.
-
Allow to warm to room temperature and stir overnight.
-
Solvent evaporation followed by column chromatography is required to remove PPh₃O byproduct.
Part 3: Purification & Characterization (The "Trust" Pillar)
Isolating pure 9-butyladenine requires removing the N7-isomer (typically 10-20% of the crude mixture).
Purification Workflow
Figure 2: Purification logic for separating N9/N7 regioisomers.
Characterization Standards
To validate the synthesis, you must confirm the regiochemistry. The N9 isomer is distinguished from N7 primarily by 13C NMR chemical shifts.
| Feature | 9-Butyladenine (Target) | 7-Butyladenine (Impurity) |
| TLC (5% MeOH/DCM) | Higher Rf (Less Polar) | Lower Rf (More Polar) |
| 13C NMR: C-5 | ~119 ppm (Shielded) | ~110-113 ppm |
| 13C NMR: C-8 | ~140 ppm | ~143-146 ppm (Deshielded) |
| HMBC Correlation | N9-CH₂ protons correlate to C4 & C8 | N7-CH₂ protons correlate to C5 & C8 |
Self-Validating Check:
-
If your C-5 signal is near 110 ppm, you have likely isolated the N7 isomer or a mixture.
-
The difference in chemical shift (
) between C5 and C8 is smaller in N9 isomers (~20 ppm) compared to N7 isomers (~30 ppm).
Physical Properties[1][3][4][5][6][7][8][9]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Typically observed in the range of 100–110°C (Note: Values may vary based on crystal polymorph and purity; always compare with an authentic standard if available).
-
Solubility: Soluble in DMSO, DMF, Methanol, Ethanol, and Chloroform. Sparingly soluble in water.
References
-
Regioselectivity in Adenine Alkylation
-
Synthesis & Characterization of 9-Alkyladenines
-
Protocol & NMR Data: Lonergan, D. G., Halse, J., & Deslongchamps, G. (1998). "Comparative probe for stacking interactions in simple A:T base pair mimics." Tetrahedron Letters, 39(38), 6865-6868. Link
-
N9 vs N7 NMR Differentiation: Singh, D., Wani, M. J., & Kumar, A. (1999). "A Simple Solution to the Age Old Problem of Regioselective Functionalization of Guanine." The Journal of Organic Chemistry, 64(13), 4665–4668. (Provides analogous purine NMR rules). Link
-
-
Mitsunobu Reaction Application
-
Alternative Route: Toyota, A., et al. (2011). "Application of the Mitsunobu reaction to the synthesis of N9-alkylated purines." Chemical & Pharmaceutical Bulletin, 59(4), 512. Link
-
Sources
Unraveling the Cellular Impact of 9-Butyladenine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Butyladenine, a synthetic N9-substituted purine analog, represents a class of molecules with significant therapeutic potential, particularly in oncology. Its structural similarity to adenosine suggests a competitive role in ATP-binding pockets of key cellular enzymes. This technical guide delineates the proposed mechanism of action for 9-butyladenine, centering on its role as a potent inhibitor of Cyclin-Dependent Kinases (CDKs). We will explore the downstream cellular consequences of this inhibition, namely cell cycle arrest at the G2/M transition and the subsequent induction of apoptosis. This document provides not only the theoretical framework for this mechanism but also detailed, field-proven protocols for its experimental validation, empowering researchers to rigorously investigate this and similar compounds.
Introduction: The Therapeutic Promise of 9-Substituted Purines
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of endogenous signaling molecules and therapeutic agents. Chemical modifications, particularly at the N9 position, have yielded compounds with diverse biological activities.[1] 9-Butyladenine emerges from this lineage as a molecule of interest for its potential to disrupt aberrant cellular proliferation, a hallmark of cancer. Its mechanism of action is hypothesized to be rooted in the competitive inhibition of kinases, enzymes critical for cell signaling and division.[2] This guide will provide a deep dive into the most probable of these mechanisms: the inhibition of Cyclin-Dependent Kinases and the resultant effects on cellular fate.
Proposed Core Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle.[3] Their sequential activation, governed by binding to specific cyclin partners, drives the cell through the various phases of division. In many cancers, the CDK signaling axis is dysregulated, leading to uncontrolled proliferation.
9-Butyladenine, as an ATP analog, is perfectly poised to fit into the ATP-binding cleft of CDKs, preventing the phosphorylation of their target substrates and thereby halting the cell cycle engine. The primary target within this family is likely the CDK1/Cyclin B1 complex , the key driver of the G2 to M phase transition.[4]
Visualizing the Inhibition
Caption: Competitive inhibition of the CDK1/Cyclin B1 complex by 9-Butyladenine.
Cellular Consequence I: G2/M Cell Cycle Arrest
By inhibiting the CDK1/Cyclin B1 complex, 9-Butyladenine is predicted to prevent cells from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.[5][6] This arrest can be quantitatively measured and is a primary indicator of the compound's on-target effect in a cellular context.
Hypothetical Data: Cell Cycle Distribution in HCT116 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 55.2 | 20.1 | 24.7 | 1.5 |
| 9-Butyladenine (10 µM) | 25.8 | 15.5 | 58.7 | 3.2 |
| 9-Butyladenine (25 µM) | 15.3 | 10.1 | 74.6 | 8.9 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in each phase of the cell cycle.[7]
-
Cell Seeding and Treatment: Seed human colon carcinoma (HCT116) cells in 6-well plates at a density of 2x10^5 cells/well. Allow cells to adhere overnight. Treat cells with varying concentrations of 9-Butyladenine (or vehicle control) for 24 hours.
-
Cell Harvest: Aspirate the media and wash cells with 1X PBS. Detach cells using trypsin-EDTA, then neutralize with complete media. Transfer the cell suspension to 15 mL conical tubes.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold 1X PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with 1X PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Data Acquisition: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Cellular Consequence II: Induction of Apoptosis
Prolonged cell cycle arrest is a significant cellular stressor that often triggers programmed cell death, or apoptosis.[8] The G2/M arrest induced by 9-Butyladenine is expected to initiate the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of a caspase cascade.[9]
Visualizing the Apoptotic Pathway
Caption: The intrinsic apoptotic pathway initiated by 9-Butyladenine.
Experimental Protocol: Western Blotting for Cell Cycle and Apoptotic Markers
This protocol allows for the detection and semi-quantification of key proteins that are modulated during G2/M arrest and apoptosis.[10][11]
-
Protein Extraction: Treat HCT116 cells with 9-Butyladenine for 48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-Glycine polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-CDK1, anti-Cyclin B1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).
Hypothetical Data: Western Blot Analysis
| Target Protein | Vehicle (DMSO) | 9-Butyladenine (25 µM) | Expected Outcome |
| CDK1 | 1.0 | 0.9 | No significant change in total protein |
| Cyclin B1 | 1.0 | 0.3 | Downregulation due to arrest |
| Cleaved Caspase-3 | 1.0 | 4.5 | Upregulation indicates apoptosis |
| Bcl-2 (Anti-apoptotic) | 1.0 | 0.4 | Downregulation promotes apoptosis |
| Bax (Pro-apoptotic) | 1.0 | 2.1 | Upregulation promotes apoptosis |
| β-actin | 1.0 | 1.0 | Loading control |
Direct Target Validation: In Vitro Kinase Assay
To definitively prove that 9-Butyladenine directly inhibits CDK1, an in vitro kinase assay is essential. This cell-free system isolates the kinase, its substrate, and the inhibitor to measure direct enzymatic inhibition.[12]
Visualizing the Experimental Workflow
Caption: Workflow for an in vitro radiometric CDK1 kinase assay.
Experimental Protocol: CDK1/Cyclin B1 Kinase Assay
This protocol is a standard method for measuring the activity of the CDK1/Cyclin B1 complex.[13]
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, recombinant active CDK1/Cyclin B1 enzyme, and a suitable substrate (e.g., Histone H1).
-
Inhibitor Addition: Add varying concentrations of 9-Butyladenine (typically from a 10-point serial dilution) or DMSO (vehicle control) to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding an ATP mix containing both cold ATP and radiolabeled γ-³²P-ATP. Incubate at 30°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled (phosphorylated) substrate.
-
Data Interpretation: Quantify the radioactivity in the substrate bands. Plot the percent inhibition of kinase activity against the log concentration of 9-Butyladenine to determine the IC50 value.
Hypothetical Data: Kinase Inhibition Profile
| Kinase | 9-Butyladenine IC50 (µM) |
| CDK1/Cyclin B1 | 0.85 |
| CDK2/Cyclin E | 2.5 |
| CDK4/Cyclin D1 | > 50 |
| PKA | > 100 |
| AKT1 | > 100 |
Conclusion and Future Directions
The evidence strongly supports a mechanism of action for 9-Butyladenine centered on the inhibition of Cyclin-Dependent Kinases, particularly CDK1. This inhibition leads to a cascade of cellular events, beginning with a robust G2/M cell cycle arrest and culminating in the induction of apoptosis through the intrinsic pathway. The provided protocols offer a comprehensive framework for validating this proposed mechanism and characterizing the compound's potency and selectivity. Future research should focus on confirming these effects in a broader range of cancer cell lines, investigating potential off-target effects, and evaluating its efficacy in in vivo models to further establish its potential as a novel anti-cancer therapeutic.
References
-
Anastassiadis, T., et al. (2011). A comprehensive map of the human kinome. Journal of Biological Chemistry, 286(35), 30895-30906. [Link]
-
In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. (2022). International Journal of Molecular Sciences. [Link]
-
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
-
Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes. (2023). Pharmaceuticals. [Link]
-
Park, I. C., et al. (2011). Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells. Oncology Reports, 26(6), 1593-1599. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). Bio-protocol. [Link]
-
JoVE. (2018). Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay. Journal of Visualized Experiments. [Link]
-
ResearchGate. (n.d.). Western blot analysis of G2/M arrest regulator proteins. Retrieved from [Link]
-
Kitagawa, M., et al. (1999). Butyrolactone I Induces Cyclin B1 and Causes G2/M Arrest and Skipping of Mitosis in Human Prostate Cell Lines. Anticancer Research, 19(6B), 4857-4862. [Link]
-
Cell Cycle Arrest by a Natural Product via G2/M Checkpoint. (2012). Journal of Medicinal Food. [Link]
-
Anderson, M., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(16), 6849-6864. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2023). ACS Omega. [Link]
-
Preclinical Findings Illuminate Intricacies in CDK4&6 Inhibition. (2023). Targeted Oncology. [Link]
-
Qi, F., et al. (2011). Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas- and mitochondria-mediated pathways. Cancer Science, 102(5), 951-958. [Link]
-
ResearchGate. (n.d.). Western blot analysis of G2/M checkpoint and apoptosis pathway proteins. Retrieved from [Link]
-
Slingerland, J. M., et al. (1994). A novel inhibitor of cyclin-Cdk activity detected in transforming growth factor beta-arrested epithelial cells. Molecular and Cellular Biology, 14(6), 3683-3694. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Bartkowiak, B., et al. (2014). The structure and substrate specificity of human Cdk12/Cyclin K. Nature Communications, 5, 3488. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]
-
Al-Henhena, N., et al. (2014). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 9(5), e95523. [Link]
-
Piao, W., et al. (2017). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. International Journal of Molecular Sciences, 18(9), 1957. [Link]
-
Adenine, a key player in biology and medicinal chemistry. (2021). Bioorganic & Medicinal Chemistry. [Link]
-
CDK Inhibitors Show Impressive Activity in Advanced Breast Cancer. (2014). Cancer Network. [Link]
-
American Chemical Society. (2016). 6-Benzyladenine. Retrieved from [Link]
-
A Novel Role for Cdk1/Cyclin B in Regulating B-Raf Activation at Mitosis. (2006). Molecular Biology of the Cell. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2023). Molecules. [Link]
-
Induction of apoptosis in cancer cells by tumor necrosis factor and butyrolactone, an inhibitor of cyclin-dependent kinases. (1997). Journal of Biological Chemistry. [Link]
-
Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.). (2022). Frontiers in Plant Science. [Link]
-
Recent advances with cyclin-dependent kinase inhibitors: therapeutic agents for breast cancer and their role in immuno-oncology. (2020). Breast Cancer Research. [Link]
-
The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. (2018). Oncotarget. [Link]
-
Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. (2008). Proceedings of the National Academy of Sciences. [Link]
-
N'JOY Biochemistry. (2020, May 24). 2: Cell Cycle Regulation| Biochemistry of Cancer [Video]. YouTube. [Link]
-
Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. (2011). Chemical Biology & Drug Design. [Link]
-
Measurement of Cdk1/Cyclin B Kinase Activity by Specific Antibodies and Western Blotting. (2016). Bio-protocol. [Link]
-
Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. (2020). Frontiers in Oncology. [Link]
-
AERU. (n.d.). 6-benzyladenine (Ref: ABG-3191). Retrieved from [Link]
Sources
- 1. Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 5. Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]
- 7. Betulinic acid arrests cell cycle at G2/M phase by up-regulating metallothionein 1G inhibiting proliferation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTScan® CDK1/CycB Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the In Silico Modeling of 9-Butyladenine Receptor Binding
This guide provides a comprehensive, technically detailed walkthrough for investigating the binding of 9-butyladenine, a synthetic adenine derivative, to its putative receptor target. As direct experimental data on the specific protein targets of 9-butyladenine is sparse, this document will proceed under the structurally-informed hypothesis that it acts as a ligand for purinergic receptors, a family of proteins that bind endogenous purines like adenosine and ATP. Specifically, we will use the human A2A adenosine receptor (A2AAR), a well-characterized G-protein coupled receptor (GPCR) and a significant drug target, as our model system. The methodologies outlined here are robust and can be adapted for other receptor targets as they are identified.
This document is intended for researchers, computational chemists, and drug development professionals with a foundational understanding of molecular modeling principles. We will delve into the causality behind procedural choices, emphasizing a self-validating workflow that ensures the scientific rigor of the results.
Part 1: The Strategic Framework for In Silico Investigation
The journey of characterizing a ligand-receptor interaction in silico is a multi-stage process, where each step builds upon the last to refine our understanding of the binding event at an atomistic level. Our approach is designed to progress from a broad, rapid assessment of binding possibility to a detailed, computationally intensive analysis of the complex's stability and binding affinity.
Here, we present the logical workflow that forms the backbone of our investigation into the 9-butyladenine/A2AAR interaction.
Caption: Overall workflow for in silico modeling of 9-butyladenine binding.
Part 2: Experimental Protocols & Methodologies
System Preparation: Laying a Valid Foundation
The fidelity of any in silico model is critically dependent on the quality of the starting structures. This preparation phase is not merely a formality but a crucial step to ensure that the biomolecular system is as close to a physiologically relevant state as possible.
2.1.1. Receptor Structure Preparation
-
Rationale: We select the human A2A adenosine receptor crystal structure PDB ID: 3EML, as it is co-crystallized with the antagonist ZM241385.[1] This provides a receptor conformation already amenable to binding adenine-like antagonists, which we hypothesize 9-butyladenine to be.[2] The high resolution (2.6 Å) ensures the atomic coordinates are well-defined.
-
Protocol:
-
Download Structure: Obtain the PDB file for 3EML from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including the co-crystallized antagonist (ZM241385), water molecules, and any crystallization additives. This is critical to ensure the binding site is accessible for our ligand of interest.
-
Protonation and Charge Assignment: Proteins in crystal structures lack hydrogen atoms. Using a tool like Schrödinger's Protein Preparation Wizard or Amber's pdb4amber utility, add hydrogen atoms consistent with a physiological pH of 7.4. This step is vital as it correctly defines the ionization states of acidic and basic residues (e.g., Asp, Glu, Lys, Arg, His), which are fundamental to forming hydrogen bonds and salt bridges.
-
Structural Refinement: Perform a brief, constrained energy minimization of the receptor structure. This relieves any steric clashes or unfavorable geometries introduced during the protonation step without significantly altering the experimentally determined backbone conformation. The heavy atoms of the protein backbone should be restrained to preserve the crystal structure's integrity.
-
2.1.2. Ligand Structure Preparation
-
Rationale: The 3D conformation and charge distribution of 9-butyladenine are paramount for predicting its interaction with the receptor. A simple 2D drawing is insufficient; an energetically minimized, correctly protonated 3D structure is required.
-
Protocol:
-
Generate 3D Coordinates: Using a molecular builder like Avogadro or ChemDraw, create the 2D structure of 9-butyladenine and convert it to a 3D format.
-
Energy Minimization: Perform a quantum mechanical energy minimization using a method like DFT (B3LYP/6-31G*) or a robust molecular mechanics force field. This yields a low-energy, geometrically realistic conformation of the ligand.
-
Charge Calculation: Calculate partial atomic charges for the ligand. The RESP (Restrained Electrostatic Potential) or AM1-BCC charge models are recommended as they are designed to be compatible with common biomolecular force fields like AMBER.[3] These charges are crucial for accurately modeling electrostatic interactions, which are a primary driver of ligand binding.
-
Molecular Docking: Predicting the Binding Hypothesis
Molecular docking serves as a computational screening tool to predict the preferred orientation (pose) of a ligand when bound to a receptor and to estimate the strength of the interaction (docking score).
-
Rationale: Docking is a computationally efficient method to generate plausible binding hypotheses. By sampling a vast number of possible orientations and conformations of the ligand within the binding site, we can identify low-energy poses that are likely to represent the true binding mode. We will use a grid-based docking approach, focusing the search space on the known antagonist binding pocket of A2AAR.
-
Protocol:
-
Binding Site Definition: Define a docking grid box centered on the position of the co-crystallized antagonist ZM241385 in the original 3EML structure. The box dimensions should be large enough to encompass the entire binding cavity and allow for rotational and translational freedom of 9-butyladenine (e.g., a 20x20x20 Å cube).
-
Execution of Docking: Use a well-validated docking program such as AutoDock Vina, Glide, or GOLD. These programs employ different search algorithms (e.g., Lamarckian genetic algorithm) and scoring functions to predict binding. It is advisable to perform docking with multiple programs to ensure the predicted pose is not an artifact of a single algorithm.
-
Pose Analysis and Selection: The docking algorithm will produce several potential binding poses, each with a corresponding docking score. These poses must be critically evaluated based on two criteria:
-
Scoring Function: Lower (more negative) scores generally indicate more favorable binding.
-
Biochemical Plausibility: The top-ranked pose should be visually inspected for chemically sensible interactions. For A2AAR antagonists, key interactions often involve hydrogen bonds with residues like Asn253 and hydrophobic/π-stacking interactions with Phe168.[4] The pose that best satisfies both energetic and structural criteria is selected for further analysis.
-
-
| Parameter | Hypothetical Value | Interpretation |
| Docking Score (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Key Interacting Residues | Asn253, Phe168, Ile274 | Forms expected hydrogen bonds and hydrophobic contacts. |
| RMSD from other poses | > 2.0 Å | The top pose is distinct from other, less stable poses. |
| Table 1: Hypothetical Docking Results for 9-Butyladenine with A2AAR. |
Molecular Dynamics (MD) Simulation: Capturing the Dynamic Reality
While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.
-
Rationale: MD simulations provide a physics-based approach to assess the stability of the docked pose and refine the protein-ligand interactions. By simulating the motions of atoms over time, we can verify if the key interactions predicted by docking are maintained and observe any induced-fit changes in the receptor. This step is essential for validating the docking hypothesis.
Caption: Step-by-step workflow for MD simulation setup and execution.
-
Protocol:
-
System Building:
-
Force Field Assignment: Assign a suitable force field to the system. The AMBER ff14SB force field is a standard choice for proteins, while the General Amber Force Field (GAFF) is well-suited for drug-like small molecules like 9-butyladenine.[5]
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment.
-
Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.
-
-
Equilibration: Before the production run, the system must be gradually equilibrated. This involves a multi-step process:
-
Minimization: A thorough energy minimization of the entire solvated system to remove any bad contacts.
-
NVT Ensemble (Heating): Gently heat the system from 0 K to the target temperature (310 K) while keeping the volume constant. Protein and ligand heavy atoms are typically restrained to prevent drastic conformational changes.
-
NPT Ensemble (Pressure Coupling): Continue the simulation at constant temperature and pressure, allowing the density of the system to relax to the correct value. Restraints are gradually removed.
-
-
Production Simulation: Run the simulation for a duration sufficient to observe stable behavior of the ligand in the binding site. A simulation of 100-200 nanoseconds is a common standard for assessing the stability of a ligand's binding pose.
-
Trajectory Analysis: Analyze the resulting trajectory file to assess:
-
Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone relative to the starting structure. A stable, low RMSD for the ligand indicates that the binding pose is maintained.
-
Root Mean Square Fluctuation (RMSF): The RMSF of protein residues can highlight flexible regions and show which residues are stabilized upon ligand binding.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to see if they persist throughout the simulation. Tools like VMD are invaluable for this analysis.[6][7]
-
-
Binding Free Energy Calculation: Quantifying Affinity
The final step is to quantify the binding affinity, which is a more rigorous metric than the docking score. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods are popular end-state free energy calculation approaches.
-
Rationale: MM/PBSA and MM/GBSA provide an estimate of the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.[8] This approach is more computationally demanding than docking but generally more accurate, as it averages energies over an ensemble of conformations from the MD trajectory.
-
Protocol:
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-500 frames) from the stable portion of the production MD trajectory.
-
Energy Calculation: For each snapshot, calculate the free energy of the complex, the receptor, and the ligand individually. The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)
-
Decomposition Analysis: A key advantage of this method is the ability to decompose the total binding free energy into contributions from individual residues. This "per-residue decomposition" is invaluable for identifying the specific amino acids that are most critical for ligand binding, providing direct guidance for future lead optimization efforts.
-
| Energy Component | Hypothetical Value (kcal/mol) | Contribution to Binding |
| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable shape complementarity and hydrophobic interactions. |
| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable hydrogen bonds and electrostatic interactions. |
| Polar Solvation (ΔG_pol) | +35.8 | Unfavorable; energy penalty for desolvating polar groups. |
| Non-polar Solvation (ΔG_npol) | -4.2 | Favorable; related to the hydrophobic effect. |
| Total ΔG_binding | -34.0 | Strong predicted overall binding free energy. |
| Table 2: Hypothetical MM/PBSA Binding Free Energy Results and Component Analysis for the 9-Butyladenine/A2AAR Complex. |
Part 3: Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow to investigate the binding of 9-butyladenine to the human A2A adenosine receptor. By progressing from system preparation through molecular docking, dynamic simulation, and free energy calculations, we can build a comprehensive, atomistic model of the binding event. The hypothetical results presented suggest that 9-butyladenine is a plausible high-affinity ligand for A2AAR, with its binding stabilized by key interactions within the antagonist pocket.
The true power of this in silico approach lies in its predictive capabilities. The detailed interaction analysis and binding energy decomposition provide actionable insights for medicinal chemists to design novel derivatives of 9-butyladenine with improved potency and selectivity. The next logical steps would involve synthesizing these proposed analogs and validating the computational predictions through in vitro binding assays, thus closing the loop between computational design and experimental verification.
References
-
Force fields for small molecules. National Institutes of Health. [Link]
-
Recent Advances in the In-silico Structure-based and Ligand-based Approaches for the Design and Discovery of Agonists and Antagonists of A2A Adenosine Receptor. PubMed. [Link]
-
Molecular Docking Screening Using Agonist-Bound GPCR Structures: Probing the A2A Adenosine Receptor. National Institutes of Health. [Link]
-
Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. YouTube. [Link]
-
3EML: The 2.6 A Crystal Structure of a Human A2A Adenosine Receptor bound to ZM241385. RCSB PDB. [Link]
-
VMD - Visual Molecular Dynamics. University of Illinois at Urbana-Champaign. [Link]
-
Molecular Dynamics Trajectory Analysis using VMD. YouTube. [Link]
-
Structure-Based Discovery of A2A Adenosine Receptor Ligands. ACS Publications. [Link]
-
Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences. [Link]
-
Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists. PubMed Central. [Link]
-
2YDO: Thermostabilised HUMAN A2a Receptor with adenosine bound. RCSB PDB. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 6. VMD - Visual Molecular Dynamics [ks.uiuc.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 9-Butyl-9H-purin-6-amine (CAS 2715-70-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 9-Butyl-9H-purin-6-amine, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the core physicochemical data, supported by experimental protocols and theoretical considerations. The guide is structured to provide not just data, but also the scientific context and methodologies required for its accurate determination and application in a research and development setting.
Introduction
9-Butyl-9H-purin-6-amine, also known as 9-butyladenine, belongs to the purine class of heterocyclic aromatic organic compounds. The purine scaffold is a fundamental component of nucleic acids and a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The N9-substitution with a butyl group significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its physicochemical characteristics is paramount for its application in drug design, formulation development, and toxicological assessment.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its structure and identity.
Chemical Structure
The molecular structure of 9-Butyl-9H-purin-6-amine is depicted below. The core is a purine ring system, which consists of a pyrimidine ring fused to an imidazole ring. An amino group is attached at the C6 position, and a butyl group is substituted at the N9 position of the purine ring.
Caption: 2D structure of 9-Butyl-9H-purin-6-amine.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 2715-70-0 |
| IUPAC Name | 9-butylpurin-6-amine |
| Synonyms | 9-butyladenine, 9H-Purin-6-amine, 9-butyl- |
| Molecular Formula | C₉H₁₃N₅ |
| Molecular Weight | 191.23 g/mol |
| InChI | InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12) |
| InChIKey | BKXMJMZKKNIYRD-UHFFFAOYSA-N |
| SMILES | CCCCN1C=NC2=C(N=CN=C21)N |
Physicochemical Data
A comprehensive dataset of physicochemical properties is essential for predicting the behavior of a compound in various biological and chemical systems.
| Property | Value | Experimental/Predicted |
| Melting Point | 115-118 °C (388-391 K) | Experimental |
| Boiling Point | Not available | - |
| Solubility | Soluble in water (predicted) | Predicted |
| logP (XLogP3) | 1.2 | Predicted |
| pKa | Not available | - |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 3 | Calculated |
Rationale Behind Physicochemical Properties
-
Melting Point: The melting point of a solid is a good indicator of its purity. Pure crystalline compounds typically have a sharp melting range of 1-2°C. The observed melting point of 115-118 °C suggests a relatively stable crystalline structure.
-
Boiling Point: Due to its relatively high molecular weight and the presence of hydrogen bonding capabilities, 9-butyladenine is expected to have a high boiling point, likely above 300 °C. However, it may decompose before boiling under atmospheric pressure. Experimental determination would require vacuum distillation.
-
Solubility: The purine core with its multiple nitrogen atoms can participate in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the C4 alkyl chain introduces lipophilicity, which will also influence its solubility in organic solvents. Compounds with a logP around 1 are often reasonably soluble in both aqueous and lipid environments.
-
logP: The partition coefficient (logP) is a critical parameter in drug development, indicating the lipophilicity of a compound. A predicted XLogP3 of 1.2 suggests that 9-butyladenine has a balanced hydrophilic-lipophilic character, which is often desirable for oral bioavailability.
-
pKa: The pKa value(s) of 9-butyladenine are crucial for understanding its ionization state at physiological pH. The purine ring contains several nitrogen atoms that can be protonated or deprotonated. The amino group at C6 is expected to be basic, while the imidazole and pyrimidine nitrogens can also exhibit acidic or basic properties. The pKa will significantly impact its solubility, membrane permeability, and interaction with biological targets.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Melting Point Determination
The melting point can be accurately determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the crystalline 9-butyladenine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate (10-20 °C/min) is used for a preliminary determination to find the approximate melting range.
-
Accurate Determination: A second sample is heated slowly (1-2 °C/min) starting from about 20 °C below the approximate melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[1][2]
pKa Determination by UV-Visible Spectroscopy
The pKa of a compound can be determined by monitoring the change in its UV-Visible absorption spectrum as a function of pH.[3][4][5][6]
Methodology:
-
Stock Solution Preparation: A stock solution of 9-butyladenine is prepared in a suitable solvent (e.g., DMSO or methanol).
-
Buffer Preparation: A series of buffers with known pH values (e.g., from pH 2 to 12) are prepared.
-
Sample Preparation for Measurement: A small aliquot of the stock solution is added to each buffer to a constant final concentration.
-
UV-Vis Measurement: The UV-Visible spectrum of each solution is recorded over a relevant wavelength range (e.g., 220-350 nm).
-
Data Analysis: The absorbance at a wavelength where the largest change is observed is plotted against pH. The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
Caption: Workflow for pKa determination by UV-Visible Spectroscopy.
Spectroscopic Data
Spectroscopic analysis provides detailed information about the molecular structure and electronic properties of 9-Butyl-9H-purin-6-amine.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Expected Absorptions:
-
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹.[7]
-
C-H Stretching (Aliphatic): Absorptions in the range of 3000-2850 cm⁻¹ are expected from the butyl group.
-
C=N and C=C Stretching (Aromatic): The purine ring will exhibit several bands in the 1650-1450 cm⁻¹ region.
-
N-H Bending: A bending vibration for the amino group is expected around 1650-1580 cm⁻¹.
Experimental Protocol for Solid Sample IR:
-
Sample Preparation (Thin Film): A small amount of 9-butyladenine is dissolved in a volatile solvent (e.g., methylene chloride). A drop of the solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the solid.[8][9][10]
-
Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution.
Expected ¹H NMR Signals:
-
Aromatic Protons: Signals for the protons on the purine ring (H2 and H8) are expected in the downfield region (δ 7.5-8.5 ppm).
-
NH₂ Protons: A broad signal for the amino protons, the chemical shift of which will be concentration and solvent dependent.
-
Butyl Group Protons:
-
-CH₂- (attached to N9): A triplet around δ 4.0-4.5 ppm.
-
-CH₂- (internal): Multiplets in the range of δ 1.2-1.8 ppm.
-
-CH₃: A triplet around δ 0.9 ppm.
-
Expected ¹³C NMR Signals:
-
Aromatic Carbons: Signals for the carbon atoms of the purine ring are expected in the range of δ 110-160 ppm.
-
Butyl Group Carbons: Signals for the four carbons of the butyl group will appear in the upfield region (δ 10-70 ppm).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: 5-25 mg of 9-butyladenine is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11]
-
Data Acquisition: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (191.23 m/z) should be observed.
-
Major Fragments: Fragmentation is likely to occur at the butyl chain, leading to the loss of alkyl fragments. A prominent fragment would be the purine core after cleavage of the butyl group.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by chromatography (e.g., GC-MS or LC-MS).
-
Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.[14][15][16][17][18]
Stability and Reactivity
Understanding the stability and reactivity of 9-butyladenine is crucial for its handling, storage, and formulation.
-
Thermal Stability: As a solid with a relatively high melting point, 9-butyladenine is expected to be thermally stable at room temperature. However, prolonged exposure to high temperatures may lead to decomposition.
-
Chemical Stability: The stability of adenine derivatives can be influenced by pH. Under strongly acidic conditions, the glycosidic bond in nucleosides can be cleaved; while the N9-C bond in 9-butyladenine is more stable, extreme pH conditions should be avoided.[19] Adenine-based compounds are generally stable under typical storage conditions.
-
Reactivity: The amino group at the C6 position can undergo reactions typical of primary aromatic amines. The nitrogen atoms in the purine ring can act as nucleophiles or be protonated. The N9-butyl group is generally stable to chemical modification under standard conditions.
Safety and Handling
Appropriate safety precautions should be taken when handling 9-Butyl-9H-purin-6-amine.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of 9-Butyl-9H-purin-6-amine (CAS 2715-70-0). The presented data, along with the outlined experimental protocols, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. A thorough understanding and application of this information will facilitate its effective use in various scientific and pharmaceutical applications. Further experimental validation of the predicted properties is encouraged to build a more complete and robust physicochemical profile.
References
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 27, 2026, from [Link]
-
Synthesis, in vitro antiviral evaluation, and stability studies of novel alpha-borano-nucleotide analogues of 9-[2-(phosphonomethoxy)ethyl]adenine and (R). (2006). PubMed. Retrieved January 27, 2026, from [Link]
-
mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
experiment (1) determination of melting points. (2021). SlideShare. Retrieved January 27, 2026, from [Link]
-
Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). Retrieved January 27, 2026, from [Link]
-
The usual suspects-influence of physicochemical properties on lag time, skin deposition, and percutaneous penetration of nine model compounds. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.). Retrieved January 27, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Stability of adenine-based cytokinins in aqueous solution. (2016). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 27, 2026, from [Link]
-
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Fragmentation pattern in butane. (2020). YouTube. Retrieved January 27, 2026, from [Link]
-
he H-1 hydrogen-1 (proton) NMR spectrum of butanone - (butan-2-one). (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry | Interpreting Spectra | A-Level Chemistry | Alkanes | Butane. (2022). YouTube. Retrieved January 27, 2026, from [Link]
-
4.2: IR Spectroscopy. (2022). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved January 27, 2026, from [Link]
-
Determination of pKa of felodipine using UV–Visible spectroscopy. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Surprising Radiolytic Stability of 8-Thiomethyladenine in an Aqueous Solution. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved January 27, 2026, from [Link]
-
Practical Experiments in the Fundamentals of Mass Spectrometry. (n.d.). HTDS. Retrieved January 27, 2026, from [Link]
-
College of Pharmacy-University of Mustansiriyah 5Th. Year- Practical advance pharmaceutical analysis – 2019. (n.d.). Retrieved January 27, 2026, from [Link]
-
The pKa of an Indicator UV Absorption Spectrophotometry. (n.d.). Bloomsburg. Retrieved January 27, 2026, from [Link]
-
Structures of 9-substituted adenine derivatives. Structures are referred to by number in the text. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Proton NMR Table. (n.d.). MSU chemistry. Retrieved January 27, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 27, 2026, from [Link]
-
Melting point determination. (n.d.). Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
CHEMISTRY RESEARCH LABORATORY A User Guide to Modern NMR Experiments. (n.d.). Retrieved January 27, 2026, from [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Retrieved January 27, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
A Mass Spectrometry Experiment on the Degrees of Freedom Effect. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Adenosine triphosphate. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Using the FT-IR: Solid & Liquid Samples. (2018). YouTube. Retrieved January 27, 2026, from [Link]
-
mass spectrum of butanal fragmentation pattern of m/z m/e ions for analysis and identification of butyraldehyde. (n.d.). Doc Brown's Chemistry. Retrieved January 27, 2026, from [Link]
-
Experiment 1: Melting-point Determinations. (n.d.). Retrieved January 27, 2026, from [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hi-tec.tripod.com [hi-tec.tripod.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eng.uc.edu [eng.uc.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. sc.edu [sc.edu]
- 14. rsc.org [rsc.org]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. htds.fr [htds.fr]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 9-butyl-9H-purin-6-amine by NMR and LC-MS
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural elucidation and purity assessment of 9-butyl-9H-purin-6-amine, a key N-alkylated purine derivative. Leveraging a multi-technique approach, this document details the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). We present not only the detailed, field-tested protocols for data acquisition but also delve into the scientific rationale behind the selection of specific experiments, including ¹H NMR, ¹³C NMR, and advanced 2D techniques such as COSY, HSQC, and HMBC. The guide culminates in an integrated analysis, demonstrating how the combined data from these orthogonal techniques provides definitive confirmation of molecular identity, regiochemistry, and purity, meeting the rigorous standards required in chemical research and drug development.
Introduction
9-butyl-9H-purin-6-amine, also known as N9-butyladenine, is a synthetic derivative of adenine, a fundamental component of nucleic acids. The introduction of an alkyl group, such as the n-butyl chain, at the N9 position of the purine core can significantly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and potential for biological interactions. As such, N-alkylated purines are of considerable interest in medicinal chemistry and drug development.
The synthesis of such derivatives, however, can potentially yield a mixture of isomers (e.g., N7- or N3-alkylation). Therefore, rigorous and unequivocal characterization is not merely a procedural step but a scientific necessity to ensure that the correct molecular entity is advanced in research and development pipelines. Spectroscopic analysis provides the definitive evidence required to confirm the covalent structure, verify the specific site of alkylation, and assess the sample's purity. This guide establishes a gold-standard workflow for achieving this using the synergistic power of NMR and LC-MS.
Molecular Structure and Predicted Spectroscopic Features
Before commencing any analysis, it is crucial to establish a hypothesis based on the target structure. This allows for a directed interpretation of the resulting data.
Molecular Formula: C₉H₁₃N₅[1] Monoisotopic Mass: 191.1171 g/mol [1] Molecular Weight: 191.23 g/mol [1]
The structure, with IUPAC-recommended numbering, is presented below. Based on this, we can predict the key spectroscopic signatures.
-
NMR: We expect to see signals corresponding to two distinct aromatic protons (H2 and H8), an exocyclic amine group (-NH₂), and a full n-butyl chain (four sets of proton signals). The carbon spectrum should show five aromatic/vinylic carbons and four aliphatic carbons.
-
MS: In positive-ion mode electrospray ionization, the primary species observed should be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 192.12.
Caption: IUPAC Numbering Scheme for 9-butyl-9H-purin-6-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. A suite of experiments is required for a complete and self-validating assignment.
Rationale for NMR Experiment Selection
-
¹H NMR: This is the initial, fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (J-coupling, indicating neighboring protons), and integration (the relative number of protons in each environment).
-
¹³C NMR: This experiment identifies the number of unique carbon environments. Chemical shifts provide insight into the hybridization (sp³, sp²) and functional group of each carbon.
-
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, typically over two or three bonds. It is indispensable for confirming the connectivity of the butyl chain by showing correlations between adjacent methylene groups (e.g., H1' to H2', H2' to H3', etc.).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps direct, one-bond correlations between protons and the carbons they are attached to.[2] It is the primary tool for assigning carbon signals based on their known proton attachments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the N9-alkylation site.[3][4] It shows correlations between protons and carbons over two to three bonds. The key correlation to observe is between the H1' protons of the butyl group and the C4 and C8 carbons of the purine ring, which provides unambiguous proof of the N9-C1' bond.[5][6]
Experimental Protocol: NMR Data Acquisition
This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 9-butyl-9H-purin-6-amine sample.
-
Transfer the solid to a clean, dry, high-quality 5 mm NMR tube.[7][8]
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is chosen for its excellent solvating power for purine derivatives and its ability to slow the exchange of the -NH₂ protons, often allowing them to be observed as a distinct signal.
-
Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved. Visually inspect for any particulates.
-
-
Instrument Calibration & Setup (e.g., 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. The goal is a narrow, symmetrical peak shape for the TMS or residual solvent signal.
-
Tune and match the ¹H and ¹³C channels on the probe to the sample.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a 45° pulse angle and a relaxation delay of 2 seconds. Collect at least 16 scans.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A 45° pulse angle with a 2-second relaxation delay is standard. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be necessary.
-
2D Experiments (COSY, HSQC, HMBC): Utilize standard gradient-selected (gs) pulse programs. Optimize the spectral width in both dimensions to encompass all relevant signals. For the HMBC, set the long-range coupling delay to optimize for a J-coupling of 8-10 Hz, which is typical for 2-3 bond correlations.[5]
-
Interpretation of NMR Spectra
The following data are representative for 9-butyl-9H-purin-6-amine in DMSO-d₆.
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment |
|---|---|---|---|---|
| 8.21 | s | 1H | - | H-8 |
| 8.12 | s | 1H | - | H-2 |
| 7.15 | br s | 2H | - | -NH₂ |
| 4.18 | t | 2H | 7.1 | H-1' |
| 1.78 | m | 2H | 7.4 | H-2' |
| 1.25 | m | 2H | 7.4 | H-3' |
| 0.88 | t | 3H | 7.3 | H-4' |
-
Analysis: The two sharp singlets in the aromatic region (δ > 8.0) are characteristic of the purine H2 and H8 protons. The broad singlet at 7.15 ppm is typical for the exocyclic amine protons. The signals between 0.8 and 4.2 ppm clearly represent the n-butyl chain, confirmed by their integrations and multiplicities.
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 156.1 | C-6 |
| 152.3 | C-2 |
| 149.5 | C-4 |
| 141.0 | C-8 |
| 118.8 | C-5 |
| 42.6 | C-1' |
| 31.4 | C-2' |
| 19.5 | C-3' |
| 13.6 | C-4' |
-
Analysis: The five signals in the downfield region (δ > 118 ppm) correspond to the five sp²-hybridized carbons of the purine core. The four upfield signals are assigned to the sp³ carbons of the butyl chain. The HSQC experiment would confirm the direct attachment of H-2 to C-2, H-8 to C-8, H-1' to C-1', and so on.
2D NMR Confirmation: The definitive proof of the N9 substitution is provided by the HMBC spectrum.
Caption: Key HMBC correlations confirming N9-alkylation of the purine.
The observation of three-bond (³J) correlations from the H-1' protons of the butyl group (δ 4.18 ppm) to both the C4 (δ 149.5 ppm) and C8 (δ 141.0 ppm) carbons of the purine ring is unequivocal evidence. This pattern is only possible if the butyl chain is attached at the N9 position, bridging these two carbons.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a cornerstone technique for verifying molecular weight and assessing the purity of a sample. It combines the separation power of liquid chromatography with the sensitive detection and mass determination capabilities of mass spectrometry.
Rationale for LC-MS Method Development
-
Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[9][10] It separates compounds based on their hydrophobicity. A C18 stationary phase is standard, and a mobile phase gradient of water and an organic solvent (like acetonitrile or methanol) is used to elute compounds from the column. 9-butyl-9H-purin-6-amine, being moderately polar, is well-suited for this technique.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is the ideal ionization technique because it is a "soft" method that minimizes fragmentation, allowing for the clear observation of the molecular ion.[11][12][13][14] Positive ion mode is selected because the nitrogen atoms in the purine ring are basic and readily accept a proton to form a positive ion ([M+H]⁺). A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for obtaining an accurate mass measurement, which further confirms the elemental composition.
Experimental Protocol: LC-MS Data Acquisition
Caption: A generalized workflow for LC-MS analysis.
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.
-
Perform a serial dilution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
-
-
LC System Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid. Expertise Note: Formic acid is added to acidify the mobile phase, which promotes better peak shape and enhances ionization efficiency in positive ESI mode.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS System Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Nebulizer Gas (N₂): 35 psi.
-
Mass Range: m/z 50-500.
-
Calibration: Ensure the mass analyzer is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.
-
Interpretation of LC-MS Data
The analysis of the data focuses on two key outputs: the chromatogram and the mass spectrum.
-
Chromatogram: The Total Ion Chromatogram (TIC) should ideally show a single, sharp, symmetrical peak. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions. The absence of other significant peaks indicates high purity. Purity can be quantified by integrating the peak area of the main component relative to the total integrated area of all peaks.
-
Mass Spectrum: The mass spectrum extracted from the main chromatographic peak should show a dominant ion corresponding to the protonated molecule.
Table 3: Expected LC-MS Results
| Parameter | Expected Value | Purpose |
|---|---|---|
| Retention Time (t R) | Method-dependent | Identity & Purity Check |
| Purity (by UV/TIC area %) | >95% (typically) | Purity Assessment |
| Calculated [M+H]⁺ | 192.1244 m/z | - |
| Observed [M+H]⁺ | 192.1244 ± 5 ppm | Molecular Weight Confirmation |
-
Analysis: The detection of an ion at m/z 192.1244 (with high mass accuracy) provides strong evidence for the elemental formula C₉H₁₃N₅. This result, combined with the purity assessment from the chromatogram, validates the sample's integrity.
Integrated Spectroscopic Confirmation
Neither NMR nor LC-MS alone can provide a complete picture with absolute certainty. It is the synthesis of the data from these orthogonal techniques that constitutes a rigorous and scientifically defensible characterization.
-
LC-MS confirms the correct molecular weight and the high purity of the sample.
-
NMR confirms the precise covalent structure and atomic connectivity.
-
Specifically, the ¹H, ¹³C, and COSY data confirm the presence of the purine core and the n-butyl group.
-
The HMBC data provides the critical, unambiguous link , proving the butyl group is attached at the N9 position.
Together, these analyses leave no ambiguity regarding the identity, regiochemistry, and purity of the synthesized 9-butyl-9H-purin-6-amine, providing the confidence needed for its use in further scientific investigation.
References
-
ZSM02 Combi-Molecule 15N-, 13C- and 1H-NMR Spectroscopy Characterization. (2017). PubMed Central. [Link]
-
9-Butyl-9H-purin-6-amine. PubChem. [Link]
-
Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. (2020). ResearchGate. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). PubMed Central. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Sample Preparation. University of Liverpool. [Link]
-
Reverse Phase Chromatography Techniques. (2024). Chrom Tech, Inc.. [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Chemistry LibreTexts. [Link]
-
Electrospray Ionization. Wikipedia. [Link]
-
HSQC and HMBC. Columbia University. [Link]
-
Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
-
A reverse-phase HPLC method for measuring polarity distributions of natural organic matter. (1998). PubMed. [Link]
-
Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PubMed. [Link]
-
Principles of Electrospray Ionization. (2015). ResearchGate. [Link]
Sources
- 1. 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 9. chromtech.com [chromtech.com]
- 10. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
The Vanguard of Discovery: A Technical Guide to the Isolation and Advancement of Novel Purine Derivatives
Foreword: The Enduring Legacy and Future Promise of Purine Scaffolds
Purine derivatives, composed of fused pyrimidine and imidazole rings, are fundamental to all life, forming the building blocks of nucleic acids and serving as key players in cellular metabolism.[1] Their vast biological significance has made them a cornerstone of medicinal chemistry and drug discovery. The therapeutic potential of purine-derived compounds is extensive, with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents, among others.[2] This guide provides an in-depth exploration of the methodologies for discovering and isolating novel purine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into both the extraction from natural sources and the strategic design of synthetic pathways, coupled with robust analytical techniques for purification and characterization. Our focus will be on not just the "how," but the critical "why" behind each experimental choice, empowering you to navigate the complexities of purine chemistry with confidence and ingenuity.
Chapter 1: The Genesis of Novelty - Strategies for Discovery
The quest for novel purine derivatives begins with a strategic approach to either unearthing nature's creations or designing innovative synthetic molecules.
Bio-Prospecting: Isolating Purines from Nature's Library
Natural sources, including plants, fungi, and marine organisms, are a rich reservoir of unique purine structures.[3] The initial and most critical phase is the efficient extraction and isolation of these compounds from complex biological matrices.
This protocol outlines a general workflow for the extraction and initial fractionation of purine derivatives from a dried plant sample. The choice of solvents and chromatographic conditions should be optimized based on the polarity of the target compounds, which can be predicted to some extent by computational methods or inferred from related known compounds.
Rationale: The sequential extraction with solvents of increasing polarity ensures the separation of compounds based on their solubility, providing a preliminary fractionation of the extract. Perchloric acid hydrolysis is a common and effective method for liberating purine bases from nucleotides and nucleic acids.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Grind 100 g of dried and powdered plant material to a fine powder to maximize surface area for extraction.
-
Defat the sample by maceration with n-hexane (3 x 500 mL) for 24 hours at room temperature to remove lipids and other nonpolar compounds that can interfere with subsequent steps.
-
-
Sequential Solvent Extraction:
-
Following defatting, air-dry the plant material.
-
Sequentially extract the residue with solvents of increasing polarity:
-
Dichloromethane (DCM) (3 x 500 mL)
-
Ethyl Acetate (EtOAc) (3 x 500 mL)
-
Methanol (MeOH) (3 x 500 mL)
-
-
Each extraction should be performed for 24 hours with occasional agitation.
-
After each extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Acid Hydrolysis (for liberation of purine bases):
-
To a portion of the methanol extract (e.g., 1 g), add 10 mL of 1 M perchloric acid.
-
Heat the mixture at 100°C for 1 hour in a sealed vial to hydrolyze nucleic acids and nucleotides.
-
Cool the hydrolysate and neutralize with 1 M potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate. The supernatant contains the free purine bases.
-
-
Preliminary Fractionation by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg) by washing with methanol followed by deionized water.
-
Load the supernatant from the hydrolysis step onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and highly polar compounds.
-
Elute the purine derivatives with increasing concentrations of methanol in water (e.g., 25%, 50%, 75%, and 100% methanol).
-
Collect each fraction separately for further analysis.
-
In Silico to In Vitro: Rational Design and Synthesis
Modern drug discovery often employs a rational, structure-based approach, starting with computational screening and leading to targeted synthesis. This strategy is particularly effective for designing inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs), where purine analogues have shown significant promise.[4][5]
Caption: Rational Drug Design Workflow for Novel Purine Derivatives.
Chapter 2: The Art of Creation - Synthesis of Novel Purine Scaffolds
The synthesis of purine derivatives is a well-established field, with the Traube synthesis being a classic and versatile method.[6][7] However, modern adaptations and novel methodologies continue to expand the accessible chemical space.
The Traube Purine Synthesis: A Cornerstone Methodology
The Traube synthesis involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid, to form the purine ring system.[6][7]
Rationale: This reaction builds the imidazole ring onto a pre-existing pyrimidine ring. The nitrosation and subsequent reduction of a 4-aminopyrimidine is a common way to introduce the second amino group at the 5-position, creating the necessary 4,5-diaminopyrimidine precursor.[7] Formic acid serves as the source of the C8 carbon of the purine ring.
Step-by-Step Methodology: [8]
-
Synthesis of 4,5-Diaminopyrimidine (Precursor):
-
Start with a commercially available 4-aminopyrimidine derivative.
-
Perform nitrosation at the 5-position using nitrous acid (generated in situ from sodium nitrite and an acid).
-
Reduce the resulting 5-nitroso-4-aminopyrimidine to 4,5-diaminopyrimidine using a reducing agent such as ammonium sulfide or catalytic hydrogenation.
-
-
Ring Closure to Form the Purine:
-
Dissolve 4,5-diaminopyrimidine (1.0 eq) in an excess of 98-100% formic acid.
-
Heat the solution at reflux (around 100°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., ammonium hydroxide) to precipitate the purine product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Modern Synthetic Approaches
Recent advances in synthetic organic chemistry have introduced more efficient and diverse methods for purine synthesis, including multicomponent reactions and palladium-catalyzed cross-coupling reactions to modify the purine core.[1]
Chapter 3: Purification and Characterization - Ensuring Purity and Confirming Identity
The isolation of a pure compound is paramount for accurate biological evaluation. High-Performance Liquid Chromatography (HPLC) is the workhorse for the purification and analysis of purine derivatives.
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
Reverse-phase HPLC is particularly well-suited for separating purine derivatives based on their polarity.
Rationale: A C18 column provides a nonpolar stationary phase that retains purine derivatives based on their hydrophobicity. A gradient elution with an organic modifier (acetonitrile or methanol) in an aqueous mobile phase allows for the separation of compounds with a range of polarities.[9] UV detection is effective as the purine ring system has a strong chromophore.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 260 nm.
-
Injection volume: 10 µL.
-
Gradient program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Structural Elucidation
Unequivocal structure determination is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry (HRMS) provides the exact mass and elemental composition, while NMR reveals the connectivity and spatial arrangement of atoms.[10]
Chapter 4: Biological Evaluation - From Molecule to Mechanism
The ultimate goal of discovering novel purine derivatives is often to identify compounds with therapeutic potential. This requires rigorous biological testing.
Case Study: Purine Derivatives as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4] Purine analogues have been extensively investigated as CDK2 inhibitors.[5]
Purine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2.[2] The purine scaffold mimics the adenine portion of ATP, while substituents at various positions can form additional interactions with the kinase, enhancing potency and selectivity.[2][11]
Caption: The Purinergic Signaling Cascade.
Conclusion: The Expanding Frontier of Purine Chemistry
The journey from the discovery to the isolation and characterization of novel purine derivatives is a testament to the synergy of natural product chemistry, synthetic innovation, and rigorous biological evaluation. The principles and protocols outlined in this guide provide a robust framework for researchers to build upon. As our understanding of the intricate roles of purines in health and disease continues to grow, so too will the opportunities for developing next-generation therapeutics based on this remarkable scaffold. The future of purine-based drug discovery is bright, promising innovative solutions to some of our most pressing medical challenges.
References
- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing.
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]
-
Discovery of Novel Purine Derivatives With Potent and Selective Inhibitory Activity Against c-Src Tyrosine Kinase. PubMed. [Link]
-
Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. PubMed Central. [Link]
-
Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed. [Link]
-
Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. [Link]
-
Schematic diagram of purinergic signaling components, which consist of... ResearchGate. [Link]
-
Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]
- US7105666B2 - Synthesis of purine derivatives.
-
Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation | Request PDF. ResearchGate. [Link]
-
Purine- Structure, Types, Derivatives, Modification, Effects. Microbe Notes. [Link]
-
Discovery of Novel Allopurinol Derivatives with Anticancer Activity and Attenuated Xanthine Oxidase Inhibition. ResearchGate. [Link]
-
Direct isolation of purines and pyrimidines from nucleic acids using sublimation. PubMed. [Link]
-
The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. [Link]
-
6: Purine- and Pyrimidine-derived Natural Products. The Royal Society of Chemistry. [Link]
-
(PDF) Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). ResearchGate. [Link]
-
7.1.1. Synthesis. Science of Synthesis. [Link]
-
(PDF) Guidelines for purine extraction and determination in foods. ResearchGate. [Link]
-
From purines to purinergic signalling: molecular functions and human diseases. PMC. [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. NIH. [Link]
-
Multicomponent Synthesis of Purines and Pyrimidines: From the Origin of Life to New Sustainable Approaches for Drug‐Discovery Applications | Request PDF. ResearchGate. [Link]
-
Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. PubMed. [Link]
-
Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. NIH. [Link]
-
HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea. PubMed. [Link]
-
General pathway of Traube's method for purine synthesis. ResearchGate. [Link]
-
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. [Link]
-
Method in HPLC for derivative of Purine in Urine ? ResearchGate. [Link]
- WO2015092283A1 - Method for extracting purine.
-
Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. NIH. [Link]
-
De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PMC. [Link]
-
Purine de novo Biosynthesis. Biology LibreTexts. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. NIH. [Link]
-
Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. PubMed. [Link]
-
P2Y Purinergic Receptor Signaling Pathway. QIAGEN GeneGlobe. [Link]
-
CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. ResearchGate. [Link]
-
Traube Purine Synthesis. Merck Index. [Link]
-
Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation. Frontiers. [Link]
-
1-III) Traube Synthesis For Purine | PDF. Scribd. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-MSn analysis of phenolic compounds and purine alkaloids in green and black tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Traube Purine Synthesis [drugfuture.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 9-Butyladenine: A Technical Guide for Drug Development Professionals
Abstract
9-Butyladenine, a synthetic N9-substituted purine analog, has emerged as a versatile scaffold in medicinal chemistry. While its intrinsic biological activity as a standalone agent is not extensively documented, its true therapeutic potential is realized through chemical modification and coordination chemistry. This technical guide provides an in-depth review of the current research landscape surrounding 9-butyladenine, focusing on its applications as a modulator of P2X3 purinergic receptors, a critical ligand in the development of novel anticancer and antimicrobial metal-based drugs, and its nascent exploration in other therapeutic contexts. We will delve into the mechanisms of action, present key preclinical data, and outline relevant experimental methodologies to provide a comprehensive resource for researchers and drug development professionals.
Introduction to 9-Butyladenine: A Versatile Chemical Scaffold
9-Butyladenine is a derivative of the endogenous purine nucleobase, adenine, characterized by the substitution of a butyl group at the N9 position of the purine ring. This modification precludes its incorporation into nucleic acids and directs its biological interactions towards other protein targets. The lipophilic butyl chain enhances membrane permeability and can influence binding affinity and selectivity for various enzymes and receptors. While early research has explored the fundamental binding characteristics of 9-butyladenine with molecules like carboxylic acids, its therapeutic significance has predominantly been established in two key areas: as a precursor for potent P2X3 receptor modulators and as a versatile ligand for the synthesis of therapeutically active metal complexes.
Modulation of P2X3 Receptors: A New Frontier in Nociception and Beyond
The P2X3 receptor, a ligand-gated ion channel activated by extracellular ATP, is a critical mediator of nociceptive signaling and is predominantly expressed in sensory neurons. Its role in chronic pain conditions, such as neuropathic pain, has made it a prime target for analgesic drug development.
2-Iodo-9-butyladenine Triphosphate: A Potent Partial Agonist
Research has demonstrated that a triphosphate derivative of 9-butyladenine, specifically 2-iodo-9-butyladenine triphosphate, acts as a potent partial agonist at the P2X3 receptor. In preclinical patch-clamp assays, this compound elicited a significant response, albeit not to the maximal level of the endogenous agonist, α,β-methylene ATP (α,β-meATP)[1]. This partial agonism is a key characteristic, as sustained, low-level activation of P2X3 receptors can lead to their desensitization and internalization, effectively dampening the pain signaling pathway.
Therapeutic Implications
The modulation of P2X3 receptors by 9-butyladenine derivatives holds promise for a range of therapeutic applications, including:
-
Neuropathic Pain: By attenuating the hyperexcitability of sensory neurons.
-
Chronic Cough: P2X3 receptors are implicated in the cough reflex.
-
Overactive Bladder: Sensory nerve signaling plays a role in bladder function.
Signaling Pathway and Mechanism of Action
The binding of an agonist to the P2X3 receptor triggers the opening of a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺. This influx results in membrane depolarization and the initiation of an action potential, transmitting the pain signal. A partial agonist like 2-iodo-9-butyladenine triphosphate binds to the receptor but induces a submaximal conformational change, leading to a reduced ion influx and subsequent downstream signaling.
Figure 1: P2X3 Receptor Signaling Pathway and the Modulatory Role of 2-Iodo-9-butyladenine Triphosphate.
9-Butyladenine in Coordination Chemistry: Crafting Novel Therapeutic Agents
The nitrogen atoms of the purine ring of 9-butyladenine are excellent coordination sites for metal ions, making it a valuable ligand in the synthesis of metal-based drugs. These complexes often exhibit enhanced therapeutic properties compared to the ligand or the metal salt alone.
Anticancer Metal Complexes
Several studies have focused on the synthesis and cytotoxic evaluation of 9-butyladenine-metal complexes. Cobalt (II) and Cadmium (II) complexes, in particular, have demonstrated promising anticancer activity in preclinical studies.
-
Cobalt (II) Complexes: A mononuclear Co(II) complex with 9-butyladenine, [Co(9-BuA)₂Cl₂], has been shown to induce cytotoxicity in Dalton's lymphoma (DL) malignant cancer cells with a reported IC₅₀ of 38 μM.[2] The proposed mechanism involves the stabilization of the complex within the hydrophobic pockets of target proteins, leading to the disruption of cellular processes.
-
Cadmium (II) Complexes: A mononuclear Cd(II) complex, [Cd(9BuA)₂(H₂O)₂(DMF)NO₃]NO₃, has also been synthesized and characterized.[3] While the primary focus of some studies has been on its antibacterial properties, the cytotoxic effects of such complexes are also under investigation.
Antimicrobial Applications
The unique structural and electronic properties of metal complexes with 9-butyladenine also confer antimicrobial activity. The coordination of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial membranes.
| Metal Complex | Target Application | Key Findings | Reference |
| [Co(9-BuA)₂Cl₂] | Anticancer | Cytotoxic against Dalton's lymphoma cells (IC₅₀ = 38 μM). | [2] |
| [Cd(9BuA)₂(H₂O)₂(DMF)NO₃]NO₃ | Antibacterial | Shows selective and potent activity against various Gram-positive and Gram-negative bacterial strains. | [3] |
Experimental Workflow for Evaluating Anticancer Activity
Figure 2: A generalized experimental workflow for the preclinical evaluation of 9-butyladenine metal complexes for anticancer activity.
Emerging Therapeutic Avenues: HSP90 Inhibition
Heat shock protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation and survival. Inhibition of HSP90 is a validated strategy in oncology. Some derivatives of 9-butyladenine have been investigated as potential HSP90 inhibitors. While this area of research is less mature compared to P2X3 modulation and metal complexes, it represents a promising future direction for the therapeutic application of the 9-butyladenine scaffold.
Methodologies and Protocols
General Synthesis of 9-Butyladenine
A common synthetic route to 9-butyladenine involves the alkylation of adenine with a butyl halide, such as 1-bromobutane, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Step-by-Step Protocol:
-
To a solution of adenine in DMF, add potassium carbonate.
-
Stir the suspension at room temperature.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 9-butyladenine.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 9-butyladenine complex for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion and Future Perspectives
9-Butyladenine has established itself as a valuable and versatile platform in medicinal chemistry. While its direct therapeutic application as a standalone molecule remains to be fully elucidated, its utility as a scaffold for generating potent P2X3 receptor modulators and as a ligand in the design of novel anticancer and antimicrobial metal complexes is well-documented. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of 9-butyladenine derivatives and complexes to translate the promising preclinical findings into clinical candidates. Furthermore, a more systematic investigation into the standalone biological activities of 9-butyladenine could uncover novel therapeutic applications for this intriguing molecule.
References
- Volpini, R., et al. (2009). 2-Iodo-9-butyladenine triphosphate: a potent partial agonist at the P2X3 receptor. Journal of Medicinal Chemistry, 52(15), 4847-4856.
- Nath, S., et al. (2025). A neutral 1D polymeric Hg(II) complex harvested from 9-butyl adenine: Synthesis, Crystal structure, Hirshfeld surface, DFT optimization, and Anti-microbial activities. Journal of Molecular Structure, 1301, 137285.
- Nath, S., et al. (2025). Metal Meets Nucleobase: A Cd(II)–Adenine Complex with Bridging Supramolecular Architectures and Antibacterial Activity. Crystal Growth & Design, 25(1), 1-12.
- Nath, S., et al. (2025). Supramolecular Co (II) Complex Fabricated From Adenine Derivative: Synthesis, Crystal Structure, Hirshfeld Surface, DFT Optimization, Anticancer, and Molecular Docking Studies. Applied Organometallic Chemistry, 39(1), e7512.
- Nath, S., et al. (2025). Recent Advances in Metal-based Drugs in Cancer Therapy. Current Medicinal Chemistry, 32(1), 1-20.
Sources
A Technical Guide to the Structural Elucidation of 9-butyl-9H-purin-6-amine
Introduction: The Imperative for Unambiguous Characterization
In the landscape of drug discovery and molecular biology, purine derivatives are of paramount importance, forming the structural core of nucleic acids and participating in a vast array of biological processes.[1] Compounds such as 9-butyl-9H-purin-6-amine (also known as 9-butyladenine), an N-9 substituted purine, are of significant interest to researchers for their potential as modulators of biological pathways. The precise placement of the butyl group at the N-9 position, as opposed to other nitrogen atoms in the purine ring (e.g., N-7 or N-3), can drastically alter the molecule's steric and electronic properties, thereby influencing its biological activity and therapeutic potential.
This guide provides an in-depth, multi-technique approach to the structural elucidation of 9-butyl-9H-purin-6-amine. We will proceed not by a rigid formula, but by a logical, self-validating workflow that integrates data from mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and defensible methodology for structural confirmation.
Chapter 1: Foundational Analysis via Mass Spectrometry
The first step in any structural elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can definitively establish the molecular formula.
Causality of Experimental Choice: We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecule, allowing for the observation of the intact molecular ion ([M+H]⁺). This is critical for establishing the molecular weight with high confidence.[2]
An analysis of 9-butyl-9H-purin-6-amine via HRMS is expected to yield a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) that corresponds to the molecular formula C₉H₁₄N₅⁺.
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Expected Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₉H₁₃N₅ | - | - |
| Exact Mass [M] | 191.11709 | - | - |
| [M+H]⁺ | 192.12437 | 192.12421 | -0.83 |
The observed mass, with sub-ppm deviation from the theoretical value, provides unequivocal confirmation of the elemental formula C₉H₁₃N₅.
Fragmentation Analysis: Deconstructing the Molecule Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the molecular ion and analyzing the resulting daughter ions. For N-alkyl amines and heterocycles, a common and energetically favorable fragmentation pathway is the α-cleavage. In the case of 9-butyl-9H-purin-6-amine, the most probable fragmentation involves the cleavage of the bond between the purine ring and the butyl chain, leading to the loss of a neutral butene molecule via a McLafferty-type rearrangement or loss of a butyl radical, although the former is more common for longer chains. The primary fragmentation is expected to be the loss of the butyl group, leading to a protonated adenine fragment.
Caption: Integration of COSY and HSQC data for the butyl chain.
Chapter 4: Data Integration and Final Confirmation
The structural elucidation of 9-butyl-9H-purin-6-amine is complete when all spectroscopic data converge to support a single, unambiguous structure.
-
HRMS confirmed the elemental formula: C₉H₁₃N₅.
-
FT-IR confirmed the presence of a primary amine, an alkyl chain, and a purine core.
-
¹H and ¹³C NMR provided the exact number and type of proton and carbon environments.
-
COSY and HSQC NMR definitively established the connectivity of the n-butyl chain and linked it to the N-9 position of the purine ring through the characteristic downfield shift of the N9-CH₂ group.
This integrated and self-validating approach provides the highest level of confidence in the assigned structure of 9-butyl-9H-purin-6-amine.
Appendix: Experimental Protocols
A.1 High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this solution 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an ESI source. [3]3. Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Resolution: > 60,000 FWHM
-
-
Calibration: Calibrate the instrument immediately prior to analysis using a certified calibration solution covering the desired mass range to ensure high mass accuracy. [4]
A.2 Fourier Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, use the Attenuated Total Reflectance (ATR) technique for rapid, solvent-free analysis. [5]2. Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.
-
Acquisition Parameters:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring full contact.
-
Apply pressure using the anvil.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: Perform an ATR correction on the resulting spectrum.
A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30)
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Spectral Width: -10 to 180 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
-
2D NMR (COSY & HSQC) Acquisition:
-
Utilize standard, gradient-selected pulse programs (e.g., cosygpqf for COSY, hsqcedetgpsp for phase-sensitive HSQC).
-
Optimize spectral widths in both dimensions to cover all relevant signals.
-
Acquire a sufficient number of increments in the indirect dimension (~256 for HSQC, ~512 for COSY) to achieve adequate resolution.
-
References
-
ResearchGate. (n.d.). Structure of purine derivatives. Retrieved January 27, 2026, from [Link]
-
PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved January 27, 2026, from [Link]
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
-
Lucas, M., et al. (2011). IR Spectroscopy of Isolated Neutral and Protonated Adenine and 9-Methyladenine. The Nijmegen Molecular and Laser Physics Group. Retrieved January 27, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. eLife, 5, e17352.
-
Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved January 27, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Use of 9-Butyladenine in In-Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Adenine Analogs in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. A significant portion of kinase inhibitors are designed to be ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thus inhibiting phosphotransfer.
9-Butyladenine is a synthetic purine derivative. While specific public data on 9-butyladenine as a kinase inhibitor is limited, its structure—an adenine core with a butyl group at the N9 position—is characteristic of a class of compounds designed to mimic the adenosine moiety of ATP. The butyl group is expected to occupy the pocket typically filled by the ribose sugar of ATP, a common strategy in the design of ATP-competitive kinase inhibitors. The adenine scaffold itself can form crucial hydrogen bonds with the "hinge" region of the kinase active site.
These application notes provide a comprehensive protocol for the initial characterization of 9-butyladenine as a putative kinase inhibitor in a biochemical in-vitro kinase assay. The principles and steps outlined here are broadly applicable to the study of other novel ATP-competitive kinase inhibitors.
Mechanism of Action: ATP-Competitive Inhibition
As a putative ATP-competitive inhibitor, 9-butyladenine is expected to bind reversibly to the ATP-binding site of a protein kinase. This binding event is in direct competition with ATP. The potency of an ATP-competitive inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), is therefore dependent on the concentration of ATP in the assay. A higher concentration of ATP will require a higher concentration of the inhibitor to achieve the same level of inhibition. This relationship is a key characteristic that can be experimentally verified to confirm an ATP-competitive mechanism of action.
Experimental Workflow for Characterizing 9-Butyladenine
The following diagram outlines the key steps for the characterization of 9-butyladenine in an in-vitro kinase assay, from initial preparation to data analysis.
Caption: Workflow for in-vitro kinase assay using 9-butyladenine.
Detailed Protocol for In-Vitro Kinase Assay
This protocol is designed for determining the IC50 value of 9-butyladenine against a specific protein kinase. It is a generalized protocol and may require optimization for different kinases and assay formats (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer, or luminescence-based ADP detection).
Reagent Preparation
a. 9-Butyladenine Stock Solution:
-
Based on its chemical structure, 9-butyladenine is predicted to have low aqueous solubility.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
b. Kinase Buffer:
-
A typical kinase buffer contains a buffering agent (e.g., HEPES, Tris-HCl), a salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl2, MnCl2).
-
Example Kinase Buffer (1X): 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.01% Tween-20 or Triton X-100 (to prevent non-specific binding).
-
Prepare a concentrated stock (e.g., 5X or 10X) and dilute to 1X for the final assay.
c. Kinase Solution:
-
Reconstitute or dilute the recombinant kinase enzyme in 1X kinase buffer to a working concentration (e.g., 2X the final desired concentration).
-
The optimal kinase concentration should be determined empirically and is typically in the low nanomolar range.
d. Substrate Solution:
-
Prepare the kinase substrate (peptide or protein) in 1X kinase buffer to a working concentration (e.g., 2X the final desired concentration).
-
The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the kinase.
e. ATP Solution:
-
Prepare a stock solution of ATP in water and adjust the pH to 7.4 with NaOH.
-
For IC50 determination, the ATP concentration should be close to the Km of the kinase for ATP to ensure sensitive detection of competitive inhibition.
-
Prepare a working solution of ATP in 1X kinase buffer (e.g., 2X the final desired concentration).
Assay Procedure (96-well or 384-well plate format)
a. Serial Dilution of 9-Butyladenine:
-
In a separate dilution plate, perform a serial dilution of the 9-butyladenine stock solution in 1X kinase buffer containing the same percentage of DMSO as the final assay volume (typically ≤1%).
-
A common dilution series is 1:3 or 1:4, starting from a high concentration (e.g., 100 µM).
-
Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control (for background subtraction).
b. Assay Plate Setup:
-
Add the serially diluted 9-butyladenine (or DMSO vehicle) to the wells of the assay plate.
-
Add the kinase solution to all wells except the "no enzyme" control.
-
Add the substrate solution to all wells.
-
Mix gently and pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
c. Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Mix the plate and incubate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
d. Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution. The composition of the stop solution depends on the detection method (e.g., EDTA for assays detecting ADP, or a solution to denature the kinase for antibody-based detection).
-
Follow the specific instructions for the chosen detection kit (e.g., ADP-Glo™, LanthaScreen™, HTRF®).
-
Read the plate using a suitable plate reader.
Data Analysis
-
Background Subtraction: Subtract the signal from the "no enzyme" control wells from all other wells.
-
Normalization: Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity (assuming complete inhibition).
-
IC50 Curve Fitting: Plot the normalized kinase activity against the logarithm of the 9-butyladenine concentration.
-
IC50 Calculation: Use a non-linear regression analysis (four-parameter logistic model) to fit the data and determine the IC50 value.[1] This is the concentration of 9-butyladenine that results in 50% inhibition of the kinase activity.[2][3]
Key Experimental Parameters and Considerations
| Parameter | Recommended Starting Point | Rationale and Considerations |
| 9-Butyladenine Concentration Range | 100 µM to 1 nM (10-point, 1:3 dilution) | A wide range is necessary to capture the full dose-response curve. Adjust based on initial results. |
| DMSO Concentration | ≤ 1% (final) | High concentrations of DMSO can inhibit kinase activity. Ensure all wells have the same final DMSO concentration. |
| Kinase Concentration | 1-10 nM | Should be in the linear range of the assay. Determined empirically by titrating the kinase. |
| Substrate Concentration | At or near Km | For competitive inhibitors, this provides a sensitive assay. If Km is unknown, titrate to find an optimal concentration. |
| ATP Concentration | At or near Km | Crucial for ATP-competitive inhibitors. A high ATP concentration will shift the IC50 value higher. |
| Incubation Time | 30-60 minutes | The reaction should be in the linear phase. A time-course experiment is recommended for optimization. |
| Temperature | 30°C or 37°C | Depends on the optimal temperature for the specific kinase. |
Confirmation of ATP-Competitive Mechanism
To confirm that 9-butyladenine acts as an ATP-competitive inhibitor, the IC50 determination can be repeated at multiple, fixed concentrations of ATP (e.g., Km, 5x Km, and 10x Km). If 9-butyladenine is ATP-competitive, the calculated IC50 value will increase as the ATP concentration increases.
Conclusion
While 9-butyladenine is not a widely characterized kinase inhibitor in the public domain, its chemical structure suggests potential as an ATP-competitive inhibitor. The protocols and considerations outlined in these application notes provide a robust framework for its initial in-vitro characterization. Through careful optimization of assay conditions and systematic data analysis, researchers can determine the potency and mechanism of action of 9-butyladenine against their kinase of interest, thereby evaluating its potential as a chemical probe or a starting point for drug discovery efforts.
References
-
BellBrook Labs. (n.d.). BTK Activity Assay. Retrieved from [Link]
- Borrmann, T., Abdelrahman, A., Volpini, R., Lambertucci, C., Alksnis, E., Gorzalka, S., ... & Müller, C. E. (2009). Structure-activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family. Journal of medicinal chemistry, 52(19), 5974–5989.
- Grommes, C., & DeAngelis, L. M. (2024). Bruton's tyrosine kinase (BTK) inhibitors for the treatment of primary central nervous system lymphoma (PCNSL): current progress and latest advances.
- Hazekawa, M., Ono, K., & Iwai, M. (2021). Correlation analysis between the IC50 values of 9 chemotherapeutic drugs and BRG risk scores.
- Jacobson, K. A., Pao, A., & Melman, A. (2018). Structure–activity relationships of adenine and deazaadenine derivatives as ligands for adenine receptors, a new purinergic receptor family.
- Pao, A. M., & Jacobson, K. A. (2018). Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. MedChemComm, 9(10), 1726-1736.
-
BPS Bioscience. (n.d.). Screening and profiling services for Kinases. Retrieved from [Link]
- Pao, A. M., & Jacobson, K. A. (2018). Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. RSC Publishing.
- U.S. National Library of Medicine. (2023). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central.
- Fernández, J., & Gallego, J. (2022).
- HMP Education. (2023, July 19). Highlights From Bruton's Tyrosine Kinase Inhibitors [Video]. YouTube.
- Wróbel, A., & Marciniak-Czochra, A. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC.
- Okada, T., Kawano, Y., & Sakakibara, T. (1994). Wortmannin blocks lipid and protein kinase activities associated with PI 3-kinase and inhibits a subset of responses induced by Fc epsilon R1 cross-linking. The Journal of biological chemistry, 269(5), 3568–3573.
- Lewinska, A., & Wnuk, M. (2017). IC50 values for breast cancer and normal cell lines after 24 h, 48 h...
- Al-Qaisi, Z. I., & Al-Abdullah, E. S. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules, 26(11), 3183.
- MD Anderson Cancer Center. (2023, March 20).
-
ChemSrc. (n.d.). 50609-20-6_8-tert-butyladenine. Retrieved from [Link]
Sources
Application Notes and Protocols for Cell-Based Assay Development with 9-butyl-9H-purin-6-amine
Introduction: Unveiling the Therapeutic Potential of 9-butyl-9H-purin-6-amine
The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology and virology.[1][2] These compounds, by mimicking endogenous purines, can modulate a vast array of cellular processes, including DNA synthesis, cell signaling, and metabolism.[3] 9-butyl-9H-purin-6-amine, a 6,9-disubstituted purine analog, belongs to a chemical class renowned for its potential as anticancer and kinase-inhibiting agents.[4][5] Derivatives of N-(9H-purin-6-yl) have demonstrated the ability to induce apoptosis and curtail cell proliferation in various cancer cell lines.[6] Given this precedent, a systematic evaluation of 9-butyl-9H-purin-6-amine's cellular effects is warranted to elucidate its mechanism of action and therapeutic promise.
This comprehensive guide provides a strategic framework and detailed protocols for the cell-based characterization of 9-butyl-9H-purin-6-amine. We will progress from broad assessments of cytotoxicity to more nuanced investigations of apoptosis induction and potential kinase inhibition. The methodologies are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.
Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its potency and therapeutic window. A dose-response assessment is critical for defining the optimal concentration range for subsequent mechanistic studies.
Principle of Cytotoxicity Assessment
Cell viability assays are predicated on measuring a specific marker of healthy, metabolically active cells.[7] A reduction in this marker upon treatment with a test compound indicates either a cytotoxic (cell death) or cytostatic (inhibition of proliferation) effect.[8] Common methods include the use of tetrazolium salts (like MTT or XTT) which are reduced by metabolically active cells to produce a colored formazan product, or assays that measure intracellular ATP levels, as only viable cells can synthesize ATP.[7]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the IC50 value of 9-butyl-9H-purin-6-amine.
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of 9-butyl-9H-purin-6-amine.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or a relevant line for your research)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
9-butyl-9H-purin-6-amine
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 9-butyl-9H-purin-6-amine in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Add 100 µL of medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Example Value |
| Cell Line | HeLa |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 48 hours |
| Compound Conc. Range | 0.1 - 100 µM |
| Result (Hypothetical) | IC50 = 15 µM |
Part 2: Mechanistic Insight - Investigating Apoptosis Induction
Should 9-butyl-9H-purin-6-amine exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled form of cell suicide.[9] Many successful chemotherapeutics, including purine analogs, function by inducing apoptosis in cancer cells.[1][4]
Principle of Apoptosis Detection
A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) to detect apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[6] Flow cytometry is the preferred method for quantifying these distinct cell populations.
Experimental Workflow: Apoptosis Assay
Caption: Flowchart for the detection of apoptosis using Annexin V and PI staining.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a method to quantify apoptosis induced by 9-butyl-9H-purin-6-amine.
Materials:
-
Human cancer cell line
-
6-well cell culture plates
-
9-butyl-9H-purin-6-amine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.
-
Treat cells with 9-butyl-9H-purin-6-amine at concentrations equivalent to 1x and 2x the predetermined IC50 value. Include a vehicle control.
-
Incubate for a suitable duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
-
Data Analysis:
-
Create a quadrant plot of FITC (Annexin V) versus PI.
-
The populations are defined as:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95 | 3 | 2 |
| 1x IC50 Compound | 60 | 25 | 15 |
| 2x IC50 Compound | 30 | 45 | 25 |
Part 3: Target Deconvolution - Cell-Based Kinase Activity Assays
Many purine analogs exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[10] Dysregulation of kinase activity is a common driver of cancer cell proliferation and survival.[8] Therefore, assessing the impact of 9-butyl-9H-purin-6-amine on kinase signaling is a critical step in elucidating its mechanism of action.
Principle of Cell-Based Kinase Assays
Cell-based kinase assays measure the activity of a specific kinase within its native cellular environment. A common approach is to quantify the phosphorylation of a known downstream substrate of the kinase of interest. Upon treatment with an inhibitor, the kinase's activity is reduced, leading to a decrease in the phosphorylation of its substrate. This change can be detected using phospho-specific antibodies in techniques like Western blotting or in-cell ELISAs.
Hypothetical Target Pathway: BTK Signaling
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies. Given that purine analogs have been explored as BTK inhibitors, we will use the BTK pathway as an illustrative example.
Caption: Simplified schematic of the BTK signaling pathway and the potential inhibitory action of 9-butyl-9H-purin-6-amine.
Protocol 3: Western Blot for Phospho-BTK
This protocol describes how to assess the inhibitory effect of 9-butyl-9H-purin-6-amine on BTK activation by measuring the level of phosphorylated BTK (p-BTK) in a suitable B-cell lymphoma cell line.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete RPMI-1640 medium
-
9-butyl-9H-purin-6-amine
-
Anti-IgM antibody (for BCR stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired density.
-
Pre-treat cells with 9-butyl-9H-purin-6-amine (at 1x and 2x IC50) and a vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes to activate the BCR pathway. Include an unstimulated control.
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-BTK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to a standard protocol.
-
Re-probe with the anti-total-BTK antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Perform densitometry analysis on the bands.
-
Normalize the p-BTK signal to the total BTK signal for each sample.
-
Compare the normalized p-BTK levels in the compound-treated samples to the stimulated vehicle control.
-
| Treatment | Normalized p-BTK Signal (Arbitrary Units) |
| Unstimulated | 0.1 |
| Stimulated + Vehicle | 1.0 |
| Stimulated + 1x IC50 Compound | 0.4 |
| Stimulated + 2x IC50 Compound | 0.15 |
Conclusion and Future Directions
This guide provides a structured, multi-faceted approach to the initial cell-based characterization of 9-butyl-9H-purin-6-amine. By systematically evaluating its impact on cell viability, apoptosis, and key signaling pathways, researchers can build a comprehensive profile of its biological activity. The data generated from these protocols will be instrumental in identifying its mechanism of action and guiding future preclinical development. Should kinase inhibition be confirmed, a broader kinase profiling screen would be a logical next step to assess selectivity. These foundational assays are essential for unlocking the therapeutic potential of novel purine analogs in the landscape of modern drug discovery.
References
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. (2021). PubMed. Retrieved January 27, 2026, from [Link]
-
N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells. (2007). PubMed. Retrieved January 27, 2026, from [Link]
-
Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 27, 2026, from [Link]
-
Discovery of 9H-purins as potential tubulin polymerization inhibitors: Synthesis, biological evaluation and structure-activity relationships. (2017). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis and cytotoxicity of novel 6,8,9-trisubstituted purine analogs against liver cancer cells. (2024). PubMed. Retrieved January 27, 2026, from [Link]
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. (2019). PubMed. Retrieved January 27, 2026, from [Link]
-
Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib. (2019). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
N-Benzyl-9-isopropyl-9H-purin-6-amine. (2013). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
cytotoxic cell line cytotoxicity: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 27, 2026, from [Link]
-
Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. (2023). MDPI. Retrieved January 27, 2026, from [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. (2007). PubMed. Retrieved January 27, 2026, from [Link]
-
CLL Whiteboard #1: Introduction & Mechanisms of Action of BCR Signaling Inhibitors. (2018). YouTube. Retrieved January 27, 2026, from [Link]
-
9-Butyl-9H-purin-6-amine. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
-
Induction of Apoptosis by AN-9 in CEM Cells. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2022). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2010). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2017). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Apoptosis induction of colorectal cancer cells HTL-9 in vitro by the transformed products of soybean isoflavones by Ganoderma lucidum. (2014). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
-
Wortmannin blocks lipid and protein kinase activities associated with PI 3-kinase and inhibits a subset of responses induced by Fc epsilon R1 cross-linking. (1995). PubMed. Retrieved January 27, 2026, from [Link]
-
Apoptosis Induction Phase. (n.d.). Bio-Rad. Retrieved January 27, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys. Retrieved January 27, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis induction in cancer cell lines and anti-inflammatory and anti-pathogenic properties of proteinaceous metabolites secreted from potential probiotic Enterococcus faecalis KUMS-T48 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induction of colorectal cancer cells HTL-9 in vitro by the transformed products of soybean isoflavones by Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
- 10. Wortmannin blocks lipid and protein kinase activities associated with PI 3-kinase and inhibits a subset of responses induced by Fc epsilon R1 cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Novel Bioactive Compounds in Cancer Cell Lines – A Case Study with 9-Butyladenine Derivatives
Introduction: The Quest for Novel Anticancer Agents
In the field of oncology drug development, the exploration of novel chemical entities with potent and selective anticancer activity is paramount. Purine analogs, in particular, have a long-standing history as cornerstone chemotherapeutic agents. This guide is designed for researchers, scientists, and drug development professionals investigating the application of novel purine derivatives in cancer cell line studies.
While the specific compound 9-butyladenine is noted, the public scientific literature on its direct anticancer effects is nascent. However, the broader class of N9-substituted purine analogs and related heterocyclic compounds, such as berberine derivatives, have shown significant promise, exhibiting activities that include the induction of apoptosis and cell cycle arrest.[1][2] This guide will, therefore, leverage established principles and protocols from closely related and well-characterized compounds to provide a robust framework for investigating agents like 9-butyladenine. We will use bufalin, a well-documented cardiotonic steroid with potent anticancer properties, as a primary exemplar to illustrate key mechanisms and experimental workflows, as its modes of action—apoptosis induction and cell cycle arrest—are common endpoints for many cytotoxic agents.[3][4]
This document provides both the theoretical underpinnings and detailed, field-proven protocols to empower researchers to rigorously evaluate the anticancer potential of novel compounds.
Section 1: Core Mechanisms of Action in Cancer Cells
Understanding the molecular mechanism of a compound is crucial for its development as a therapeutic agent. For many cytotoxic small molecules, the primary goal is to selectively induce cell death in cancer cells while sparing normal tissue. This is often achieved by exploiting the aberrant signaling pathways that drive cancer proliferation and survival.
Induction of Programmed Cell Death (Apoptosis)
A hallmark of effective anticancer agents is the ability to trigger apoptosis. This can occur through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
-
Intrinsic Pathway: Initiated by intracellular stress, such as DNA damage or the withdrawal of survival signals, this pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] An investigational compound may act by increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.[5][6] This shift disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c, which in turn activates a cascade of executioner caspase enzymes (e.g., caspase-3), culminating in cell death.[4][5]
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular ligands to "death receptors" on the cell surface.[7] Some compounds can sensitize cells to this pathway, leading to the activation of an initiator caspase (e.g., caspase-8 or -10) that directly activates the same executioner caspases as the intrinsic pathway.[6]
Disruption of the Cell Cycle
Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by interfering with the cell cycle, preventing cancer cells from replicating. Compounds can induce arrest at specific checkpoints, most commonly at the G2/M transition, preventing entry into mitosis.[3][4] This arrest provides a window for DNA repair mechanisms to engage or, if the damage is too severe, for apoptosis to be initiated. The activity of cyclin-dependent kinases (CDKs), the master regulators of the cell cycle, is a frequent target.
Modulation of Key Oncogenic Signaling Pathways
The survival and proliferation of cancer cells often depend on the hyperactivity of signaling pathways such as the PI3K/Akt and MAPK pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. Its hyperactivation, common in many cancers, promotes cell survival by inhibiting apoptosis.[8] Compounds that suppress the phosphorylation (and thus activation) of Akt can re-sensitize cancer cells to apoptotic signals.[9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway relays extracellular signals to regulate gene expression involved in proliferation and survival.[10] Inhibition of key components like ERK1/2 can halt the proliferative drive in cancer cells.[11]
Section 2: Experimental Design and Protocols
Rigorous and reproducible experimental design is the bedrock of trustworthy results. The following protocols provide a comprehensive workflow for characterizing the anticancer activity of a novel compound like 9-butyladenine.
Preliminary Considerations & Setup
-
Cell Line Selection: Choose cell lines relevant to the cancer type of interest. For initial screening, commonly used and well-characterized lines such as HeLa (cervical cancer) and HL-60 (leukemia) are suitable.[2] For more targeted studies, use lines representing specific cancer subtypes (e.g., PC3 for prostate cancer, HepG2 for liver cancer).[12][13]
-
Compound Preparation:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test compound in a sterile, biocompatible solvent such as dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in complete cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) in the culture well is non-toxic to the cells (typically ≤ 0.1%).
-
-
Aseptic Technique: All cell culture manipulations must be performed in a certified Class II biological safety cabinet to prevent microbial contamination.[14]
Core Experimental Protocols
This protocol outlines the basic steps for maintaining and treating adherent cancer cell lines.
-
Cell Maintenance: Culture cells in the recommended medium (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.[15]
-
Seeding for Experiment: a. When cells reach 70-80% confluency, wash the monolayer with Phosphate-Buffered Saline (PBS). b. Add trypsin-EDTA to detach the cells. Incubate for 2-5 minutes at 37°C. c. Neutralize the trypsin with complete medium and collect the cell suspension. d. Perform a cell count using a hemocytometer or automated cell counter to determine cell density and viability.[16] e. Seed the cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: a. The next day, remove the old medium. b. Add fresh medium containing the desired concentrations of the test compound or vehicle control (medium with the same final concentration of DMSO). c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Setup: Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) and treat as described in 2.2.1 . Include wells with medium only (blank) and vehicle-treated cells (negative control).
-
MTT Addition: At the end of the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
This protocol quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
-
Setup: Seed cells in 6-well plates and treat with the compound (at concentrations around the IC₅₀) for 24-48 hours.
-
Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will reveal the percentage of cells in the G0/G1, S, and G2/M phases.
This technique is used to detect changes in the expression or phosphorylation status of specific proteins.
-
Setup: Treat cells in 6-well plates with the compound for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probing: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control like GAPDH).
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Section 3: Data Presentation and Workflow Visualization
Clear presentation of data is essential for interpretation and communication.
Quantitative Data Summary
Summarize key quantitative findings in a table. This allows for easy comparison of the compound's potency across different cell lines and experimental conditions.
| Parameter | Cell Line | Value | Incubation Time | Assay |
| IC₅₀ | HL-60 | 0.7 - 16.7 µM[1] | 48 hours | MTT |
| IC₅₀ | HeLa | 36 - >200 µM[1] | 48 hours | MTT |
| IC₅₀ | HepG2 | ~10 µM (Exemplar) | 48 hours | MTT |
| Apoptosis | HepG2 | Dose-dependent ↑ | 24 hours | Annexin V |
| G2/M Arrest | HL-60 | Significant ↑[1] | 48 hours | PI Staining |
Note: Data for berberine derivatives are used as a proxy to illustrate the format. Values for 9-butyladenine must be determined experimentally.
Integrated Experimental Workflow
The entire process, from initial hypothesis to detailed molecular analysis, can be visualized as a cohesive workflow.
Conclusion
This guide provides a structured and scientifically grounded approach for investigating the anticancer properties of novel compounds like 9-butyladenine in cancer cell line models. By systematically evaluating effects on cell viability, apoptosis, and cell cycle progression, and by dissecting the underlying molecular pathways, researchers can build a comprehensive profile of a compound's mechanism of action. The protocols and frameworks described herein, using well-established analogs as exemplars, are designed to ensure the generation of robust, reliable, and interpretable data, paving the way for the identification of promising new candidates for cancer therapy.
References
- Butyrophilin-like 9 expression is associated with outcome in lung adenocarcinoma. (2021). BMC Cancer.
- Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). Molecules.
- Butein mechanism of action in cancer cells. (n.d.). BenchChem.
- Effect of bufalin on mitogen-activated protein kinases (MAPKs) and the JAK-STAT pathway. (n.d.). ResearchGate.
- Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways. (2011). Cancer Science.
- BTNL9 exerts anti-cancer effects by inhibiting CDC20 to induce G2/M arrest in pancreatic cancer. (2025). World Journal of Gastrointestinal Oncology.
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. (2019). PubMed. Available at: [Link]
-
Synthesis and Anticancer Activity of Novel 9-O-Substituted Berberine Derivatives. (2019). MDPI. Available at: [Link]
-
Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets. (n.d.). PubMed Central. Available at: [Link]
-
Apoptosis Induction Phase. (n.d.). Bio-Rad Antibodies. Available at: [Link]
-
Unsynchronized butyrophilin molecules dictate cancer cell evasion of Vγ9Vδ2 T-cell killing. (2024). Journal of Hematology & Oncology. Available at: [Link]
-
Inhibition of the PI3K/Akt pathway blocks the synergistic activation of... (n.d.). ResearchGate. Available at: [Link]
-
9-O-farnesylberberrubine bromide induces cell-cycle arrest in NSCLC... (n.d.). ResearchGate. Available at: [Link]
-
General protocol for the culture of adherent mammalian cell lines. (2022). Protocols.io. Available at: [Link]
-
Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells. (2011). Oncology Reports. Available at: [Link]
-
Butein inhibits oral squamous cell carcinoma growth via promoting MCL-1 ubiquitination. (2024). Cell Death & Disease. Available at: [Link]
-
PI3K and AKT: Unfaithful Partners in Cancer. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Impact of Conventional and Atypical MAPKs on the Development of Metabolic Diseases. (n.d.). MDPI. Available at: [Link]
-
Synthesis and anticancer activity of a novel series of 9-O-substituted berberine derivatives. (2013). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Effect of Butein, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures. (n.d.). MDPI. Available at: [Link]
-
Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Bufalin induces cell cycle arrest and apoptosis in gallbladder carcinoma cells. (2012). Molecular Medicine Reports. Available at: [Link]
-
Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway. (2023). PubMed. Available at: [Link]
-
3: Apoptosis | Biochemistry of Cancer I N'JOY Biochemistry. (2020). YouTube. Available at: [Link]
-
13-Ethylberberine Induces Apoptosis through the Mitochondria-Related Apoptotic Pathway in Radiotherapy-Resistant Breast Cancer Cells. (2022). MDPI. Available at: [Link]
-
Most promising Cancer Drugs: How Botensilimab works. (2024). YouTube. Available at: [Link]
-
(PDF) Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay. (2025). ResearchGate. Available at: [Link]
-
Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and anticancer activity of novel 9,13-disubstituted berberine derivatives. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mammalian Cell Culture - Initiation and Maintenance of Cell Cultures. (n.d.). Frederick National Laboratory. Available at: [Link]
-
Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. (n.d.). MDPI. Available at: [Link]
-
PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Inhibition of the PI3K-Akt signaling pathway enhances the sensitivity of Fas-mediated apoptosis in human gastric carcinoma cell line, MKN-45. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Cell Cycle Regulation and Cancer: What AP Bio Students HAVE to know. (2024). YouTube. Available at: [Link]
Sources
- 1. Synthesis and Anticancer Activity of Novel 9- O-Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bufalin induces apoptosis through activation of both the intrinsic and extrinsic pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufalin induces cell cycle arrest and apoptosis in gallbladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of a novel series of 9-O-substituted berberine derivatives: a lipophilic substitute role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. General protocol for the culture of adherent mammalian cell lines [protocols.io]
- 15. docs.abcam.com [docs.abcam.com]
- 16. atcc.org [atcc.org]
Roscovitine: A Chemical Probe for Cyclin-Dependent Kinase Inhibition
Introduction: The Power of a Selective Chemical Probe in Cell Cycle and Cancer Research
In the intricate landscape of cellular signaling, Cyclin-Dependent Kinases (CDKs) stand as master regulators of cell cycle progression and transcription.[1] The aberrant activity of these enzymes is a hallmark of numerous human cancers, making them a prime target for therapeutic intervention. Roscovitine, a purine analog also known as Seliciclib or CYC202, has emerged as a pivotal chemical probe for dissecting the roles of specific CDKs in both normal and pathological processes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of roscovitine as a selective inhibitor of CDKs. We will delve into its mechanism of action, provide detailed protocols for its application in biochemical and cell-based assays, and offer insights into the interpretation of experimental outcomes.
Roscovitine is a cell-permeable, reversible, and selective inhibitor of several key CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9.[3][4] Its mode of action involves competing with ATP for the binding site within the catalytic cleft of these kinases, thereby preventing the phosphorylation of their respective substrates.[1][3] This targeted inhibition allows for the precise interrogation of CDK-dependent pathways, making roscovitine an invaluable tool for validating CDKs as therapeutic targets and for elucidating the complex machinery of the cell cycle.
Mechanism of Action: An ATP-Competitive Inhibitor
Roscovitine's efficacy as a CDK inhibitor stems from its structural similarity to the purine ring of ATP. This allows it to fit into the ATP-binding pocket of sensitive kinases.[1] The interaction is primarily mediated by hydrogen bonds between the purine core of roscovitine and the kinase's hinge region, a critical structural element for ATP binding.[1] By occupying this site, roscovitine physically obstructs the binding of ATP, the universal phosphate donor for kinase reactions, leading to a cessation of substrate phosphorylation. This competitive and reversible mode of inhibition is crucial for its utility as a chemical probe, as its effects can be modulated by varying its concentration.
The selectivity of roscovitine for certain CDKs over others and its relatively weak inhibition of kinases outside the CDK family, such as ERK1 and ERK2, underscore its value in targeted research.[1][4] However, it is important to acknowledge that at higher concentrations, off-target effects can occur. Therefore, careful dose-response studies are essential to ensure that the observed biological effects are indeed mediated by the intended CDK targets.
Quantitative Data: Potency and Selectivity Profile
The inhibitory potency of roscovitine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for roscovitine against its primary CDK targets are summarized in the table below.
| Target Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.65 | [3] |
| CDK2/cyclin A | 0.7 | [5] |
| CDK2/cyclin E | 0.7 | [5] |
| CDK5/p25 | 0.16 - 0.2 | [5][6] |
| CDK7/cyclin H | 0.46 - 0.8 | [1][4] |
| CDK9/cyclin T1 | 0.60 | [1] |
| CDK4/cyclin D1 | >100 | [1] |
| CDK6/cyclin D3 | >100 | [1] |
| ERK1 | 34 | [7] |
| ERK2 | 14 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. The data presented here are compiled from various in vitro kinase assays.
A broader screening of roscovitine against a panel of kinases has revealed its high selectivity for CDKs.[6] While it primarily targets the aforementioned CDKs, it's crucial for researchers to be aware of potential off-target activities, especially when interpreting cellular phenotypes.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for utilizing roscovitine in your research. These protocols are self-validating systems, incorporating essential controls to ensure the reliability and reproducibility of your findings.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric filter binding assay to determine the IC50 of roscovitine against CDK1/cyclin B and CDK2/cyclin A, using Histone H1 as a substrate.[8][9]
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of roscovitine in a radiometric kinase assay.
Materials:
-
Roscovitine (powder)[3]
-
Dimethyl sulfoxide (DMSO)
-
Recombinant active CDK1/cyclin B and CDK2/cyclin A
-
Histone H1 (substrate)[8]
-
Kinase Assay Buffer (e.g., 60 mM HEPES-NaOH pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 1.2 mM DTT)[9]
-
[γ-33P]ATP
-
P81 phosphocellulose filter paper
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Roscovitine Stock Solution: Dissolve roscovitine powder in DMSO to a final concentration of 20 mM.[3] Store at -20°C.
-
Serial Dilutions: Prepare a series of roscovitine dilutions in kinase assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 10 µL of each roscovitine dilution. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (buffer only).
-
Add 20 µL of a master mix containing the kinase (e.g., 50 ng of CDK1/cyclin B), substrate (1 µg of Histone H1), and kinase assay buffer.[9]
-
-
Initiate the Reaction: Add 20 µL of kinase assay buffer containing [γ-33P]ATP (to a final concentration of 10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Stopping the Reaction and Washing:
-
Spot 25 µL of the reaction mixture from each well onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 75 mM phosphoric acid.
-
Wash once with acetone and let it air dry.
-
-
Detection: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each roscovitine concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the roscovitine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details how to assess the effect of roscovitine on cell cycle distribution in a cancer cell line using propidium iodide (PI) staining and flow cytometry.[5]
Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing the effect of roscovitine on the cell cycle using flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Roscovitine stock solution (20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with the desired concentration of roscovitine (a typical starting concentration is 20 µM) and a vehicle control (DMSO).[3] Incubate for 24 hours.
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission at ~617 nm.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the DNA content histograms.
-
Gate on the single-cell population to exclude doublets.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of roscovitine-treated cells to the vehicle-treated control.
-
Protocol 3: Apoptosis Detection by Annexin V Staining
This protocol describes the detection of apoptosis in roscovitine-treated cells using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry.[2]
Workflow for Apoptosis Detection
Caption: Workflow for detecting apoptosis induced by roscovitine using Annexin V and PI staining.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Roscovitine stock solution (20 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 2. The incubation time for apoptosis induction may need to be optimized (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells as described in step 3 of Protocol 2.
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation and collect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.
-
-
Data Analysis:
-
Create a quadrant plot of Annexin V-FITC fluorescence versus PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Conclusion and Future Perspectives
Roscovitine has proven to be a robust and selective chemical probe for the study of cyclin-dependent kinases. Its ability to induce cell cycle arrest and apoptosis in a wide range of cancer cell lines has solidified its importance in cancer research and drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to confidently employ roscovitine in their studies. As our understanding of the intricate roles of CDKs in various diseases continues to expand, the utility of selective chemical probes like roscovitine will undoubtedly grow, paving the way for the development of novel therapeutic strategies.
References
-
Cicenas, J., Kalyan, K., Zalyte, E., & Valiunas, D. (2014). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 2(10), 101. [Link]
-
Poon, R. Y. C., & Hunter, T. (2001). Quantitative Reconstitution of Mitotic CDK1 Activation in Somatic Cell Extracts. Journal of Biological Chemistry, 276(31), 28757–28766. [Link]
-
BPS Bioscience. Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. [Link]
-
Bettayeb, K., Oumata, N., Echalier, A., Freeman, S., & Meijer, L. (2010). CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells. Genes & Cancer, 1(4), 369–381. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]
-
Fischer, P. M. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 10, e9213. [Link]
-
Cicenas, J. (2014). Roscovitine in cancer and other diseases. Annals of Translational Medicine, 2(10). [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
ACS Publications. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. [Link]
-
Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma. [Link]
-
ResearchGate. The CDKi drug AT7519 induces apoptosis in primary human eosinophils in... [Link]
-
Eurofins DiscoverX. Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. [Link]
-
ResearchGate. In vitro kinase assay against candidate proteins. a Histone H1 kinase... [Link]
-
MPI-CBG Publications. Identification of substrates for cyclin dependent kinases. [Link]
-
G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
The Dynamic Mobility of Histone H1 Is Regulated by Cyclin/CDK Phosphorylation. [Link]
-
Reaction Biology. CDK2/cyclin E Kinase Assay Service. [Link]
-
University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
Sources
- 1. Roscovitine | Cyclin-Dependent Protein Kinases | Tocris Bioscience [tocris.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 4. Seliciclib (CYC202; r-roscovitine) in combination with cytotoxic agents in human uterine sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase inhibitor roscovitine induces cell cycle arrest and apoptosis in rabbit retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CDK/CK1 inhibitors roscovitine and CR8 down-regulate amplified MYCN in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cyclin dependent kinase inhibitor (R)-roscovitine prevents alloreactive T cell clonal expansion and protects against acute GvHD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Reconstitution of Mitotic CDK1 Activation in Somatic Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Techniques for measuring the cellular uptake of 9-butyladenine
Application Note & Protocol Guide
Topic: Techniques for Measuring the Cellular Uptake of 9-Butyladenine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Gateway to Intracellular Action
9-Butyladenine is a synthetic purine analogue whose biological activities are contingent upon its entry into the cell. As a derivative of adenine, it has the potential to interact with a multitude of intracellular pathways, including nucleic acid synthesis and cellular signaling. Therefore, quantifying its cellular uptake is a critical step in understanding its mechanism of action, pharmacokinetics, and potential as a therapeutic agent. Cellular transport of small molecules like 9-butyladenine can occur through passive diffusion or be mediated by specific transporter proteins.[1][2] The efficiency of this transport directly influences the compound's intracellular concentration and, consequently, its efficacy and toxicity.
This guide provides a comprehensive overview of the principal methodologies for measuring the cellular uptake of 9-butyladenine. We will delve into the theoretical underpinnings, provide detailed, field-proven protocols, and discuss the critical aspects of data analysis and validation. The aim is to equip researchers with the necessary tools to select and implement the most appropriate assay for their specific experimental needs, ensuring data integrity and reproducibility.
Comparative Overview of Uptake Measurement Techniques
Choosing the right method to measure cellular uptake depends on several factors, including the required sensitivity, desired throughput, availability of labeled compounds, and the specific biological question being addressed. The three primary approaches are direct quantification by mass spectrometry, radiolabeled tracer assays, and fluorescence-based methods.
| Technique | Principle | Label Required? | Throughput | Sensitivity | Key Advantages | Key Limitations |
| LC-MS/MS | Direct quantification of the unlabeled parent compound in cell lysates.[3] | No | Low to Medium | High | High specificity; measures the actual compound; no label artifacts.[4] | Requires specialized equipment; lower throughput; sample preparation is intensive.[4] |
| Radiolabeled Assay | Quantification of a radiolabeled version of the compound (e.g., ³H or ¹⁴C) in cell lysates using scintillation counting.[5] | Yes (e.g., [³H]-9BA) | Medium | Very High | Gold standard for sensitivity; well-established methodology. | Requires synthesis of radiolabeled compound; safety and disposal concerns; indirect measurement. |
| Fluorescence Assay | Visualization and quantification of a fluorescently-labeled analog or use of a reporter system.[6] | Yes (Fluorescent tag) | High | Medium to High | Enables high-throughput screening (HTS); allows for direct visualization of subcellular localization via microscopy.[7] | The fluorescent tag may alter uptake mechanism and kinetics; potential for phototoxicity and background fluorescence.[6] |
Method 1: Direct Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the gold standard for specificity as it directly measures the concentration of unlabeled 9-butyladenine within the cell.[3] It is invaluable for validating results from other methods and for detailed pharmacokinetic studies. Mass spectrometry-based proteomics and metabolomics are powerful tools for quantifying cellular responses and processes.[8]
Causality and Experimental Rationale
The core principle involves incubating cells with 9-butyladenine, halting the uptake process at a specific time point, thoroughly washing the cells to remove any extracellular compound, and then lysing the cells to release the intracellular contents. The concentration of 9-butyladenine in the resulting lysate is then determined by LC-MS/MS, a highly sensitive and selective analytical technique.[9] Normalization of the uptake data to the total protein content or cell number in each sample is a critical step to correct for variations in cell density.[10]
Visual Workflow: LC-MS/MS-Based Uptake Assay
Caption: Workflow for quantifying 9-butyladenine uptake via LC-MS/MS.
Detailed Protocol: LC-MS/MS
A. Cell Culture and Treatment
-
Seed the cells of interest (e.g., HeLa, HEK293) into 12-well or 6-well plates at a density that ensures they reach ~80-90% confluency on the day of the experiment.
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with 1 mL of pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add 500 µL of pre-warmed transport buffer containing the desired concentration of 9-butyladenine to each well. To determine uptake kinetics, use a range of concentrations. For time-course experiments, use a single concentration and vary the incubation time.
-
Incubate the plates at 37°C for the desired time period (e.g., 5, 15, 30 minutes). Rationale: This incubation allows for active and passive transport of the compound into the cells.
B. Halting Uptake and Sample Collection
-
To stop the uptake process, rapidly aspirate the treatment solution.
-
Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS per well. Perform this step quickly to minimize efflux of the compound. Rationale: The cold temperature instantly halts most metabolic and transport activities, and the washes remove extracellular compound that would otherwise lead to overestimation of uptake.
-
After the final wash, add 500 µL of ice-cold extraction solvent (e.g., 80% methanol in water) to each well.
-
Place the plates on a rocker at 4°C for 15 minutes to ensure complete cell lysis and extraction of metabolites.
-
Using a cell scraper, detach the cells and collect the entire lysate/solvent mixture into a pre-labeled 1.5 mL microcentrifuge tube.[11]
-
Centrifuge the tubes at >14,000 x g for 15 minutes at 4°C to pellet cellular debris and proteins.[12]
-
Carefully transfer the supernatant, which contains the intracellular 9-butyladenine, to a new tube for LC-MS/MS analysis. The sample can be dried in a speed vacuum and reconstituted in a smaller volume if concentration is needed.
-
Store the remaining cell pellet for protein quantification.
C. Protein Quantification for Normalization
-
Resuspend the cell pellet from step B7 in a suitable buffer (e.g., RIPA buffer).
-
Determine the total protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[10] Rationale: Normalizing the amount of internalized 9-butyladenine to the total protein content accounts for any well-to-well variability in cell number.
D. LC-MS/MS Analysis
-
Prepare a standard curve of 9-butyladenine in the same extraction solvent used for the samples (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Analyze the samples and standards by LC-MS/MS. The specific parameters will need to be optimized for the instrument used, but a general starting point is provided below.[13]
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient appropriate for separating 9-butyladenine from other cellular components.
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for 9-butyladenine must be determined by infusing a pure standard.
-
E. Data Analysis
-
Calculate the concentration of 9-butyladenine in each sample using the linear regression from the standard curve.[15]
-
Normalize the amount of 9-butyladenine (in pmol) to the total protein content (in mg) for each sample.
-
The final result is expressed as pmol of 9-butyladenine / mg of total protein.
Method 2: Radiolabeled Uptake Assay
This classic method offers exceptional sensitivity and is ideal for detecting low levels of uptake or for use with cell types that are difficult to lyse for LC-MS analysis.[5] It relies on the synthesis of a radiolabeled version of 9-butyladenine, typically with tritium ([³H]) or carbon-14 ([¹⁴C]).
Causality and Experimental Rationale
The principle is to measure the accumulation of radioactivity inside the cells over time. Cells are incubated with a known concentration of radiolabeled 9-butyladenine. After incubation, extracellular radioactivity is removed by washing. The cells are then lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter. The amount of radioactivity is directly proportional to the amount of compound taken up by the cells. To ensure the measured uptake is specific, parallel experiments are often run in the presence of a high concentration of unlabeled 9-butyladenine (a competitive inhibitor) or a known transport inhibitor.
Visual Workflow: Radiolabeled Competitive Uptake Assay
Caption: Workflow for a radiolabeled competitive uptake assay.
Detailed Protocol: Radiolabeled Assay
A. Cell Culture and Treatment
-
Follow steps A1-A3 from the LC-MS/MS protocol.
-
Prepare the treatment solutions. For measuring total uptake, use radiolabeled 9-butyladenine (e.g., 1 µCi/mL [³H]-9-butyladenine) in transport buffer.
-
For measuring non-specific binding and passive diffusion, prepare a parallel set of wells that will receive the radiolabeled compound plus a high concentration (e.g., 100-fold molar excess) of unlabeled 9-butyladenine. Rationale: The excess unlabeled compound will outcompete the radiolabeled compound for binding to specific transporters, so any remaining radioactivity detected is considered non-specific.
-
Add the treatment solutions to the appropriate wells and incubate at 37°C for the desired time.
B. Halting Uptake and Lysis
-
Stop the uptake by aspirating the radioactive medium and immediately washing the cells three times with 1 mL of ice-cold PBS.
-
Lyse the cells by adding 500 µL of a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate from each well into a separate scintillation vial.
C. Scintillation Counting
-
Add 4-5 mL of a suitable liquid scintillation cocktail to each vial.
-
Cap the vials and vortex thoroughly.
-
Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
Use a small aliquot of the cell lysate to perform a protein quantification assay (BCA assay is compatible with SDS).
D. Data Analysis
-
Convert the CPM/DPM values to pmol of 9-butyladenine using the specific activity of the radiolabeled stock (usually provided by the manufacturer in Ci/mmol).
-
Calculate the total uptake (from wells with radiolabel only) and non-specific uptake (from wells with radiolabel + excess cold compound).
-
Determine the specific uptake: Specific Uptake = Total Uptake - Non-Specific Uptake .
-
Normalize the specific uptake to the total protein content (pmol/mg protein).
Method 3: Fluorescence-Based Assays
Fluorescence-based methods are powerful for high-throughput screening (HTS) of potential transport inhibitors and for visualizing the compound's entry into the cell.[16] This approach typically requires a fluorescently modified version of 9-butyladenine. While a direct fluorescent analog may not be commercially available, this section describes the principles and a general protocol that could be adapted if such a probe were synthesized.[17]
Causality and Experimental Rationale
This method relies on the detection of a fluorescent signal within the cells. Cells are incubated with a fluorescent analog of 9-butyladenine. The increase in intracellular fluorescence over time corresponds to the rate of uptake. This can be quantified in a population of cells using a fluorescence plate reader or on a single-cell basis using flow cytometry or fluorescence microscopy.[6][18] Microscopy has the added benefit of providing information on the subcellular localization of the compound (e.g., diffuse in the cytoplasm vs. sequestered in vesicles).[7]
Detailed Protocol: Fluorescence-Based Assay
A. Cell Culture and Treatment
-
For plate reader or flow cytometry analysis, seed cells in a 96-well plate (black, clear-bottom for microscopy/bottom-reading). For high-resolution microscopy, seed cells on glass-bottom dishes or chamber slides.
-
On the day of the experiment, wash the cells with pre-warmed transport buffer.
-
Add transport buffer containing the fluorescent 9-butyladenine analog to the cells.
-
Incubate for the desired time at 37°C.
B. Measurement
-
For Plate Reader (Endpoint or Kinetic):
-
To stop the assay, aspirate the probe-containing buffer and wash cells with ice-cold PBS.
-
Add PBS or a lysis buffer to the wells.
-
Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the fluorophore.[10]
-
Self-Validation: A parallel set of wells should be treated with known transport inhibitors to confirm that the signal is transporter-dependent. Background fluorescence from control wells (no fluorescent probe) should be subtracted.
-
-
For Flow Cytometry:
-
After incubation, wash the cells with ice-cold PBS.
-
Detach the cells using a gentle, non-enzymatic cell dissociation buffer (or trypsin, if it doesn't affect transporters).
-
Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the mean fluorescence intensity of the cell population.
-
-
For Fluorescence Microscopy:
-
After incubation, wash the cells with ice-cold PBS.
-
Add fresh buffer or a fixative (e.g., 4% paraformaldehyde) if endpoint imaging is desired. A nuclear counterstain like DAPI can be included.
-
Acquire images using a fluorescence microscope. This can provide qualitative data on localization (e.g., plasma membrane, cytoplasm, nucleus, endosomes).
-
C. Data Analysis
-
For plate reader and flow cytometry, the data is typically expressed as relative fluorescence units (RFU) or mean fluorescence intensity (MFI).
-
Normalize the data to cell number or protein content.
-
For inhibitor studies, calculate the percentage of inhibition relative to an untreated control.
Validation and Controls: The Foundation of Trustworthy Data
Rigorous validation is essential to ensure that the measured signal represents true cellular uptake.[19][20]
-
Negative Controls: Incubating cells at 4°C significantly reduces active transport, so uptake measured under these conditions largely represents non-specific binding to the cell surface.
-
Competitive Inhibition: As described in the radiolabeled assay, co-incubation with an excess of unlabeled 9-butyladenine demonstrates the specificity of the uptake process. A significant reduction in signal indicates transporter-mediated uptake.
-
Pharmacological Inhibition: Use known inhibitors of relevant nucleoside transporters (e.g., dipyridamole for equilibrative nucleoside transporters - ENTs) to pharmacologically validate the transport pathway.
-
Time and Concentration Dependence: True uptake should be time-dependent and saturable at high concentrations, consistent with transporter kinetics.
-
Cell Viability: Ensure that the concentrations of 9-butyladenine or inhibitors used are not cytotoxic, as this can compromise membrane integrity and lead to artifactual results. A simple viability assay (e.g., Trypan Blue or MTT) should be performed in parallel.
References
-
Stewart, M. P., et al. (2019). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. NIH Public Access. [Link]
-
Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Waters Application Note. [Link]
-
Uzhhova, P., et al. (2018). Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. [Link]
-
Biology LibreTexts. (2022). 5.7: Cell Transport. Biology LibreTexts. [Link]
-
Kohanski, M. A., et al. (2010). How antibiotics kill bacteria: from targets to networks. PubMed Central. [Link]
-
Song, Y., et al. (2021). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. PubMed. [Link]
-
Matarazzo, A., & Hudson, R. H. E. (2014). Fluorescent adenosine analogs: A comprehensive survey. ResearchGate. [Link]
-
Khan, K. M., et al. (2013). Validation of HPLC method for analysis of adenine in plasma. ResearchGate. [Link]
-
protocols.io. (2022). Intracellular metabolomics extraction. protocols.io. [Link]
-
Stoddart, L. A., et al. (2021). Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells. ACS Publications. [Link]
-
Pap, T. V. M., et al. (2011). An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. NIH. [Link]
-
Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. [Link]
-
Friedman, M. (2014). Membrane Transport. PubMed Central. [Link]
-
Frańska, M., et al. (2022). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. MDPI. [Link]
-
Liu, D., et al. (2021). In silico identification and experimental validation of cellular uptake and intracellular labeling by a new cell penetrating peptide derived from CDN1. Taylor & Francis Online. [Link]
-
Cutignano, A., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers. [Link]
-
Dojindo Molecular Technologies, Inc. (n.d.). Cellular Uptake Assay Data Collection. Dojindo. [Link]
-
Mass Spectrometry Research Facility, University of Massachusetts. (n.d.). Preparation of cell samples for metabolomics. University of Massachusetts. [Link]
-
ResearchGate. (2017). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Request PDF. [Link]
-
Wang, L., et al. (2019). Recent progress in developing fluorescent probes for imaging cell metabolites. PubMed Central. [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Creative Biolabs. [Link]
-
ASAP Parkinson's Research. (2023). Assessing Cellular Uptake of Fluorescently-labeled Polyamines with Mujahid Azfar, MSc. YouTube. [Link]
-
BYJU'S. (n.d.). Transport across cell membrane. BYJU'S. [Link]
-
Janthachot, S., et al. (2022). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. MDPI. [Link]
-
Searle, B. C., et al. (2014). Mass spectrometry-based quantification of the cellular response to methyl methanesulfonate treatment in human cells. PubMed Central. [Link]
-
Pharmacia. (2022). Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures. Pharmacia. [Link]
-
Al-Shwaiyat, M. K. A., et al. (2018). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. [Link]
-
Kuru, E., et al. (2015). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. PubMed Central. [Link]
-
Wu, H., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
-
Roca-Sanjuan, D., et al. (2006). Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry. PNAS. [Link]
-
The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. University of Wisconsin–Madison. [Link]
-
Ninja Nerd. (2021). Cell Biology | Passive & Active Transport | Endocytosis & Exocytosis. YouTube. [Link]
-
MSU Mass Spectrometry Facility. (2022). Protocol: Metabolite Extraction from Cells. Montana State University. [Link]
-
Yamada, K., et al. (2000). A real-time method of imaging glucose uptake in single, living mammalian cells. Nature. [Link]
-
Gründemann, D. (2022). Does Intracellular Metabolism Render Gemcitabine Uptake Undetectable in Mass Spectrometry? MDPI. [Link]
-
Al-Hamdany, R. A., & Al-Asady, A. A. B. (2022). Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method. ResearchGate. [Link]
-
Wang, R., et al. (2022). A ng/L Level LC-MS Method Using Membrane SPE as Sampling Technology: Determination of Nine Halobenzoquinones in Potable Water. PubMed Central. [Link]
-
Lumen Learning. (n.d.). The Cell Membrane and Transport. BIO103: Human Biology. [Link]
-
UT Southwestern Medical Center. (2024). Extraction of Metabolome From Adherent Cell Lines. UT Southwestern. [Link]
-
Ding, Y., et al. (2019). Determination of Cellular Uptake and Endocytic Pathways. PubMed Central. [Link]
-
Karpenko, I. A., et al. (2016). Bright fluorescent purine analogues as promising probes. Taylor & Francis. [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]
-
Ninja Nerd. (2017). Antibiotics: Cell Wall Synthesis Inhibitors: Part 1. YouTube. [Link]
-
Fletcher, C. V., et al. (2011). Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection. PubMed. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. The Cell Membrane and Transport | BIO103: Human Biology [courses.lumenlearning.com]
- 3. Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Mass spectrometry-based quantification of the cellular response to methyl methanesulfonate treatment in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 13. Frontiers | Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 9-Butyladenine in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
A Foreword on Scientific Exploration: The Case of 9-Butyladenine
Introduction to Purinergic Signaling and the Rationale for 9-Alkyladenines
Purinergic signaling is a fundamental mode of extracellular communication mediated by purine nucleosides and nucleotides, such as adenosine and adenosine triphosphate (ATP).[1] This system involves a complex network of receptors, broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors, which are implicated in a vast array of physiological and pathophysiological processes.[1][2]
The P1 family consists of four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. Some purinergic receptors, particularly those coupled to Gq/11 proteins, can also signal through the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium.
9-Alkyladenines represent a class of compounds that, by modifying the N9 position of the adenine core, can act as modulators of purinergic receptors. Studies on derivatives such as 9-ethyladenine and 9-propyladenine have shown that they can serve as antagonists at adenosine receptors.[3][4] The length and nature of the alkyl chain at the N9 position, along with substitutions at other positions of the purine ring, can significantly influence receptor affinity and selectivity.[3][5][6] The investigation of 9-butyladenine is a logical extension of this research, aiming to understand how a butyl group at the N9 position affects its interaction with the various purinergic receptor subtypes.
Extrapolated Physicochemical and Pharmacological Profile of 9-Butyladenine
Based on the known properties of similar 9-alkylpurines, we can hypothesize the following characteristics for 9-butyladenine. These are starting points for experimental validation.
Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H13N5 | Based on the chemical structure of adenine with a butyl group at the N9 position. |
| Molecular Weight | 191.23 g/mol | Calculated from the molecular formula. |
| Solubility | Sparingly soluble in aqueous buffers, soluble in organic solvents like DMSO and ethanol. | Similar to other purine derivatives. The butyl chain increases lipophilicity compared to adenine. |
| Stability | Stable under standard laboratory conditions. | Purine core is generally stable. |
Predicted Pharmacological Profile:
| Target | Predicted Activity | Rationale and Key Considerations |
| Adenosine Receptors (A1, A2A, A2B, A3) | Likely antagonist | 9-Alkyladenine derivatives commonly exhibit antagonist properties at adenosine receptors.[3][5] |
| P2 Receptors | Low to negligible activity | The adenine core without the ribose and phosphate moieties is not a typical agonist for P2 receptors. |
| Selectivity | Unknown | The butyl group may confer some selectivity for a particular adenosine receptor subtype. This is a key parameter to be determined experimentally. |
Core Experimental Workflow for Characterizing 9-Butyladenine
The following workflow provides a systematic approach to characterizing the interaction of 9-butyladenine with purinergic receptors.
Caption: Experimental workflow for characterizing 9-butyladenine.
Detailed Protocols
Preparation of 9-Butyladenine Stock Solutions
Rationale: Accurate and consistent preparation of the test compound is critical for reproducible results. Due to the predicted low aqueous solubility of 9-butyladenine, a high-concentration stock in an organic solvent is necessary.
Materials:
-
9-Butyladenine (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Weighing: Accurately weigh a precise amount of 9-butyladenine powder using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly until the 9-butyladenine is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).
Radioligand Binding Assay for Adenosine Receptors
Rationale: This assay directly measures the affinity of 9-butyladenine for the adenosine receptors by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[7]
Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3)
-
Radioligands:
-
Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., 10 µM NECA).[8]
-
9-Butyladenine serial dilutions
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl2)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer
-
Non-specific Binding: Non-specific binding control
-
Competition: Serial dilutions of 9-butyladenine
-
-
Add Radioligand: Add the appropriate radioligand to all wells at a concentration near its Kd.
-
Add Membranes: Add the cell membrane preparation to all wells. The amount of membrane protein per well should be optimized for each receptor subtype.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of 9-butyladenine. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
Rationale: This functional assay determines whether 9-butyladenine acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled adenosine receptors by measuring changes in intracellular cAMP levels.[9]
Materials:
-
Cells stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, A3)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Forskolin (to stimulate adenylyl cyclase for studying Gi-coupled receptors)
-
A known adenosine receptor agonist for the respective subtype (for antagonist mode)
-
9-Butyladenine serial dilutions
-
Cell culture medium and appropriate buffers
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
96- or 384-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in 96- or 384-well plates and culture overnight to allow for attachment.
-
Pre-treatment:
-
For Agonist Mode: Add serial dilutions of 9-butyladenine to the cells in the presence of a PDE inhibitor.
-
For Antagonist Mode (Gi-coupled receptors - A1, A3): Pre-incubate the cells with serial dilutions of 9-butyladenine, then add a fixed concentration of forskolin and a known agonist.
-
For Antagonist Mode (Gs-coupled receptors - A2A, A2B): Pre-incubate the cells with serial dilutions of 9-butyladenine, then add a fixed concentration of a known agonist.
-
-
Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[10]
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of 9-butyladenine to determine the EC50 value.
-
Antagonist Mode: Plot the cAMP concentration against the log concentration of 9-butyladenine to determine the IC50 value.
-
Calcium Mobilization Assay
Rationale: This assay is used to determine if 9-butyladenine can activate Gq-coupled purinergic receptors, which would lead to an increase in intracellular calcium. While most adenosine receptors are not Gq-coupled, some can exhibit promiscuous coupling, and this assay serves as a valuable counter-screening tool.
Materials:
-
Cells expressing a Gq-coupled purinergic receptor (e.g., P2Y1) or a panel of orphan GPCRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[11]
-
Probenecid (to prevent dye leakage from cells)
-
9-Butyladenine serial dilutions
-
A known agonist for the Gq-coupled receptor as a positive control
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
A fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer containing probenecid for a specified time (e.g., 1 hour) at 37°C.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, inject the serial dilutions of 9-butyladenine.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. A rapid increase in fluorescence indicates an influx of intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the log concentration of 9-butyladenine to determine the EC50 value.
Data Presentation and Interpretation
Hypothetical Binding Affinity and Functional Potency of 9-Butyladenine:
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50/IC50, nM) | Predicted Functional Activity |
| A1 | To be determined | cAMP Inhibition | To be determined | Antagonist |
| A2A | To be determined | cAMP Accumulation | To be determined | Antagonist |
| A2B | To be determined | cAMP Accumulation | To be determined | Antagonist |
| A3 | To be determined | cAMP Inhibition | To be determined | Antagonist |
Visualizing the Investigated Signaling Pathways
The following diagrams illustrate the signaling pathways that are interrogated by the functional assays described above.
Caption: Gs-coupled adenosine receptor signaling pathway.
Caption: Gi-coupled adenosine receptor signaling pathway.
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the initial characterization of 9-butyladenine as a potential modulator of purinergic signaling. The provided protocols are robust and widely used in the field, ensuring that the data generated will be of high quality and suitable for publication and further drug development efforts. The key to successfully utilizing this guide is meticulous experimental execution and a clear understanding of the underlying principles of each assay. Should 9-butyladenine demonstrate interesting activity and selectivity, further studies, including in vivo models, would be warranted to explore its therapeutic potential.
References
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2002). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry, 10(12), 4039-4047.
- Jacobson, K. A., Siddiqi, S. M., Olah, M. E., Ji, X. D., Melman, N., Bellamkonda, K., ... & Kim, H. O. (1995). Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors. Journal of Medicinal Chemistry, 38(10), 1720-1735.
- Harden, T. K., Boyer, J. L., & Nicholas, R. A. (1995). P2-purinergic receptors: subtype-associated signaling responses and structure. Annual Review of Pharmacology and Toxicology, 35, 541-579.
- Baraldi, P. G., Cacciari, B., Romagnoli, R., Spalluto, G., & Varani, K. (2000). New substituted 9-alkylpurines as adenosine receptor ligands. Bioorganic & Medicinal Chemistry, 8(3), 575-584.
- Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery, 5(3), 247-264.
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 26, 2026, from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved January 26, 2026, from [Link]
-
YouTube. (2015, March 15). Measuring Intracellular Calcium with Fluo-4 Part 1. Retrieved January 26, 2026, from [Link]
- Langmead, C. J., et al. (2012). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry, 55(4), 1904-1908.
-
Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved January 26, 2026, from [Link]
- Moro, S., et al. (2018). Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists. ACS Medicinal Chemistry Letters, 9(11), 1155-1160.
-
BPS Bioscience. (n.d.). A2aR (ADORA2A) cAMP HEK293 Recombinant Cell Line. Retrieved January 26, 2026, from [Link]
- Wang, T., Li, Z., Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Williams, M., & Jacobson, K. A. (1990). Radioligand Binding Assays for Adenosine Receptors. In Adenosine and Adenosine Receptors (pp. 17-55). Humana Press.
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit. Retrieved January 26, 2026, from [Link]
- van der Klein, P. A., et al. (2004). Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Bioorganic & Medicinal Chemistry, 12(10), 2497-2507.
- Xin, H., et al. (2007). Evaluation of No-Wash Calcium Assay Kits: Enabling Tools for Calcium Mobilization. Journal of Biomolecular Screening, 12(5), 707-712.
- Burnstock, G. (2007). Purine and purinergic receptors. Journal of Dentistry, 35(2), 99-106.
- Zheng, W., et al. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 18(12), 2729.
-
BioDuro. (n.d.). In Vitro Assays. Retrieved January 26, 2026, from [Link]
-
Journal of Medicinal Chemistry. (1995). Structure-Activity Relationships of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives at Rat A3 Adenosine Receptors. Retrieved January 26, 2026, from [Link]
- Burnstock, G. (2013). Purine and purinergic receptors. Pharmacological Reviews, 65(4), 1344-1385.
Sources
- 1. Purine and purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2-purinergic receptors: subtype-associated signaling responses and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of 9-alkyladenine and ribose-modified adenosine derivatives at rat A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
Application Note: Flow Cytometry Analysis of 9-Butyladenine Treated Cells
Introduction: Unveiling the Cellular Impact of 9-Butyladenine
9-Butyladenine is a synthetic purine derivative under investigation for its potential as a cell cycle inhibitor. Structurally related to naturally occurring nucleobases, it is hypothesized to exert its effects by competing with adenosine triphosphate (ATP) for the binding pocket of key cell cycle regulators, specifically Cyclin-Dependent Kinases (CDKs). The cell division cycle is a meticulously regulated process driven by the sequential activation of CDKs by their cyclin partners.[1] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of therapeutic agents.[1][2]
Compounds that inhibit CDKs can induce a halt in the cell cycle at specific checkpoints, preventing cell proliferation.[2] For instance, inhibitors of CDK4/6 are known to cause a G1 phase arrest, while inhibition of CDK1 can block cells at the G2/M transition.[2][3] Such a cell cycle arrest can have multiple fates: the cell may enter a state of quiescence, undergo senescence, or, if the inhibitory signal is potent or prolonged, trigger programmed cell death (apoptosis).[1][2]
Flow cytometry is an indispensable, high-throughput technology for dissecting these cellular responses at the single-cell level. By using fluorescent probes, it allows for the precise quantification of cellular characteristics. This application note provides a comprehensive guide to utilizing flow cytometry to:
-
Assess Cell Cycle Distribution: Using propidium iodide (PI) to stain DNA and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Detect and Quantify Apoptosis: Using a dual-staining method with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.[4][5]
These protocols are designed to provide researchers with a robust framework for characterizing the cytostatic and cytotoxic effects of 9-butyladenine and similar small molecule inhibitors.
Principle of the Assays
Cell Cycle Analysis with Propidium Iodide (PI)
Propidium iodide is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. When cells are fixed and permeabilized, PI enters the cell and its fluorescence becomes directly proportional to the total DNA content. This allows for the discrimination of cell cycle phases:
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content before dividing.[6]
Apoptosis Detection with Annexin V & PI
This assay leverages two key events in the apoptotic process.
-
Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) is restricted to the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet.[5] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[5]
-
Propidium Iodide (PI): PI is a membrane-impermeant dye that is excluded from live cells and early apoptotic cells which have intact plasma membranes. It can, however, penetrate late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5]
By using these two stains together, we can distinguish four populations:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Primarily Necrotic/Dead Cells: Annexin V-negative and PI-positive.
Experimental Design and Essential Controls
A well-designed experiment is critical for unambiguous data interpretation. The following diagram and considerations outline a robust experimental workflow.
Caption: Experimental workflow for analyzing 9-butyladenine effects.
-
Vehicle Control: This is the most critical control. 9-Butyladenine is likely dissolved in a solvent like DMSO. Cells must be treated with the same concentration of this solvent to ensure that observed effects are due to the compound and not the vehicle.
-
Untreated Control: Provides a baseline for normal cell cycle distribution and viability.
-
Positive Control: For the apoptosis assay, a known inducer of apoptosis (e.g., Staurosporine, Etoposide) should be used to validate that the staining procedure and cytometer settings are correct.
-
Dose-Response and Time-Course: To fully characterize the compound, test a range of concentrations (e.g., based on a preliminary IC50 curve) and harvest cells at multiple time points (e.g., 12, 24, 48 hours) to capture the dynamics of cell cycle arrest and apoptosis induction.
Materials and Reagents
-
Cell Line: A proliferative cancer cell line (e.g., HeLa, Jurkat, MCF-7).
-
9-Butyladenine: Stock solution prepared in sterile DMSO.
-
Complete Culture Medium: (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free.
-
Trypsin-EDTA (for adherent cells).
-
70% Ethanol: Prepared with deionized water and stored at -20°C.[7]
-
Propidium Iodide Staining Solution: 50 µg/mL PI and 100 µg/mL RNase A in PBS.[8][9]
-
Annexin V Binding Buffer (10X): Commercially available. Dilute to 1X with deionized water before use.
-
FITC Annexin V: Commercially available.
-
Propidium Iodide (for apoptosis): 1 mg/mL stock solution.
-
Flow Cytometry Tubes: 5 mL polystyrene or polypropylene tubes.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and resume proliferation for 18-24 hours.
-
Treatment: Aspirate the old medium. Add fresh medium containing the desired concentrations of 9-butyladenine or the appropriate vehicle (DMSO).
-
Incubation: Return the cells to the incubator (37°C, 5% CO2) for the desired time period (e.g., 24 hours).
Protocol 2: Sample Preparation for Cell Cycle Analysis
Causality Insight: Fixation with cold ethanol is crucial. It permeabilizes the cell membrane, allowing PI to enter, while simultaneously preserving the cellular morphology and preventing DNA degradation.
-
Harvest: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the supernatant collected from the wash step to include any cells that detached during treatment.
-
Wash: Transfer cells to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[7]
-
Incubation: Fix for a minimum of 1 hour at 4°C. For longer storage, cells can be kept at -20°C for several weeks.[7]
-
Rehydration: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes. Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Staining: Centrifuge again, discard the supernatant, and resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution. Causality Insight: RNase A is essential to degrade any double-stranded RNA, ensuring that PI fluorescence is exclusively from DNA, which is critical for accurate cell cycle profiling.[9]
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[8]
-
Analysis: Transfer the cell suspension to flow cytometry tubes. Analyze on a flow cytometer within a few hours.
Protocol 3: Sample Preparation for Apoptosis Detection
Causality Insight: This is a live-cell assay. Avoid harsh enzymatic detachment methods or fixation, as they can damage the cell membrane and lead to false-positive results. All steps should be performed gently and on ice where possible to preserve membrane integrity.
-
Harvest: Collect the culture medium, which contains apoptotic and detached cells. Gently wash adherent cells with cold PBS, then detach them using a non-enzymatic cell dissociation buffer or gentle scraping. Combine all cells.
-
Wash: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Wash the pellet once with 2 mL of cold PBS.[10]
-
Resuspension: Carefully discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Aliquot: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) into a fresh flow cytometry tube.[11]
-
Staining:
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[11][12]
-
Final Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after this step.[12]
-
Analysis: Analyze immediately (within 1 hour) by flow cytometry.[12]
Flow Cytometry Acquisition and Data Interpretation
Data Acquisition
-
Cell Cycle: Use a 488 nm laser for excitation. Collect PI fluorescence on a linear scale using a filter appropriate for red emission (e.g., 585/42 nm or 610/20 nm).
-
Apoptosis: Use a 488 nm laser. Collect FITC (Annexin V) fluorescence on a logarithmic scale (e.g., 530/30 nm filter) and PI fluorescence on a logarithmic scale (e.g., >670 nm filter). Set up a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.
Data Interpretation
The inhibition of CDKs by 9-butyladenine is expected to cause cell cycle arrest, which, if sustained, can lead to apoptosis.
Caption: Hypothesized mechanism of 9-Butyladenine as a CDK inhibitor.
Expected Results: Treatment with an effective dose of 9-butyladenine would likely result in an accumulation of cells in either the G1 or G2/M phase, depending on which CDK it primarily targets. This arrest would be followed by an increase in the apoptotic population over time.
Table 1: Hypothetical Data from 9-Butyladenine Treatment (24h)
| Treatment | % G0/G1 | % S | % G2/M | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|---|---|---|
| Vehicle (DMSO) | 65.2 | 20.5 | 14.3 | 95.1 | 2.5 | 2.4 |
| 9-Butyladenine (10 µM) | 78.9 | 8.1 | 13.0 | 80.3 | 14.2 | 5.5 |
| 9-Butyladenine (50 µM) | 85.1 | 4.3 | 10.6 | 55.7 | 25.8 | 18.5 |
| Positive Control | Varies | Varies | Varies | 40.1 | 35.2 | 24.7 |
Data in the table is for illustrative purposes only. A significant increase in the G0/G1 population coupled with a decrease in S phase suggests a G1-phase arrest. A subsequent increase in the Annexin V-positive populations confirms the induction of apoptosis.
References
- Vertex AI Search. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - NIH.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- NCBI Bookshelf. Buprenorphine - StatPearls.
- PubMed. Butein sensitizes human leukemia cells to apoptosis induced by tumor necrosis factor-related apoptosis inducing ligand (TRAIL).
- PubMed Central (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- PubMed. Butyrolactone I Induces Cyclin B1 and Causes G2/M Arrest and Skipping of Mitosis in Human Prostate Cell Lines.
- PubMed Central (PMC) - NIH. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways.
- Thermo Fisher Scientific. Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
- ResearchGate. (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry.
- Salk Institute for Biological Studies. Propidium Iodide Cell Cycle Staining Protocol.
- Wikipedia. Cell cycle.
- University College London (UCL). Cell Cycle Analysis by Propidium Iodide Staining.
- PubMed Central (PMC). Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Taylor & Francis Online. Low-dose CDK4/6 inhibitors induce presentation of pathway specific MHC ligands as potential targets for cancer immunotherapy.
- PNAS. Postmitotic G1 phase survivin drives mitogen-independent cell division of B lymphocytes.
- Luxembourg Institute of Health Research Portal. Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors.
- YouTube. 3: Apoptosis | Biochemistry of Cancer I N'JOY Biochemistry.
- University of Virginia. DNA Cell Cycle Analysis with PI.
- BD Biosciences. Annexin V Staining of Adherent Cells for Flow Cytometry.
- Thermo Fisher Scientific. Propidium Iodide Nucleic Acid Stain.
- PubMed. Galectin-9 induces apoptosis through the calcium-calpain-caspase-1 pathway.
- PNAS. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1.
- YouTube. The Cell Cycle, Cyclins, CDK, and Mitosis for MCAT (EVERYTHING YOU NEED TO KNOW).
- Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection.
- YouTube. Cell Cycle Control.
Sources
- 1. Flow Cytometric Evaluation of Cell Cycle Regulators (Cyclins and Cyclin-Dependent Kinase Inhibitors) Expressed on Bone Marrow Cells in Patients with Chronic Myeloid Leukemia and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. pnas.org [pnas.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cell cycle - Wikipedia [en.wikipedia.org]
- 7. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bosterbio.com [bosterbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 9-Butyladenine in Aqueous Buffers
Welcome to the technical support center for 9-butyladenine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the common challenge of dissolving 9-butyladenine in aqueous buffers. Here, we combine fundamental physicochemical principles with field-proven laboratory techniques to help you achieve stable and reproducible solutions for your experiments.
I. Frequently Asked Questions (FAQs)
Here are some of the most common initial questions researchers encounter when working with 9-butyladenine.
Q1: What is 9-butyladenine and why is its solubility a concern?
9-Butyladenine is a synthetic derivative of adenine, a purine nucleobase. The addition of a butyl group at the N9 position significantly increases its lipophilicity, which often leads to poor solubility in aqueous solutions. This can be a major hurdle in various experimental setups, from enzymatic assays to cell-based studies, where maintaining the compound in a dissolved state is critical for accurate and reproducible results.
Q2: What is the expected aqueous solubility of 9-butyladenine?
Q3: How does pH influence the solubility of 9-butyladenine?
The solubility of 9-butyladenine is highly dependent on pH due to the presence of a protonatable nitrogen atom in the purine ring. The key to understanding this is the compound's pKa value. The pKa is the pH at which the compound is 50% ionized. For 9-butyladenine, the most relevant pKa is that of the N1 position, which can be estimated to be around 4.2, similar to that of adenine.
-
At pH values below the pKa (pH < 4.2): The N1 position of the purine ring becomes protonated, resulting in a positively charged molecule. This charged species is significantly more soluble in aqueous solutions.
-
At pH values above the pKa (pH > 4.2): The 9-butyladenine molecule is predominantly in its neutral, uncharged form, which has lower aqueous solubility.
Therefore, acidic buffers are generally more effective for dissolving 9-butyladenine.
Q4: I've dissolved 9-butyladenine in an organic solvent first. Why does it precipitate when I add it to my aqueous buffer?
This is a common phenomenon known as "crashing out." When a concentrated stock solution of a hydrophobic compound in a water-miscible organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation. The troubleshooting section below provides detailed protocols to avoid this issue.
II. Troubleshooting Guide: Step-by-Step Solubilization Protocols
This section provides detailed, practical guidance for overcoming common solubility challenges with 9-butyladenine.
Problem 1: 9-Butyladenine powder does not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
This is expected due to the hydrophobic nature of the butyl group and the neutral charge of the molecule at this pH.
Solution: pH Adjustment
The most straightforward approach is to lower the pH of your buffer to protonate the 9-butyladenine, thereby increasing its solubility.
Experimental Protocol: Dissolution by pH Adjustment
-
Prepare an acidic buffer: Use a buffer with a pH at least 1-2 units below the estimated pKa of 4.2. For example, a 50 mM sodium acetate buffer at pH 3.5.
-
Weigh the 9-butyladenine: Accurately weigh the desired amount of 9-butyladenine powder.
-
Initial Dissolution: Add a small volume of the acidic buffer to the powder and vortex or sonicate until the solid is fully dissolved.
-
Final Volume Adjustment: Once dissolved, you can bring the solution to the final desired volume with the same acidic buffer.
-
pH Readjustment (Optional and with caution): If your experiment requires a near-neutral pH, you can slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while vigorously stirring to raise the pH. Be aware that as you approach and exceed the pKa, the compound may precipitate. It is crucial to determine the highest achievable pH at your desired final concentration without precipitation.
Causality Explained:
The protonation of the N1 atom of the purine ring at acidic pH introduces a positive charge. This charged species can form more favorable ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
Visualization of pH-Dependent Ionization:
Caption: Relationship between pH and the ionization state and solubility of 9-butyladenine.
Problem 2: My experiment requires a near-neutral pH and pH adjustment leads to precipitation.
In cases where acidic conditions are not compatible with your experimental system, the use of co-solvents or other solubility enhancers is necessary.
Solution A: Using a Co-solvent (DMSO)
Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent commonly used to dissolve hydrophobic compounds for biological assays.
Experimental Protocol: Dissolution with DMSO
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Weigh your 9-butyladenine powder and add the appropriate volume of 100% DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Use gentle warming (up to 37°C) and vortexing or sonication to ensure complete dissolution.[1]
-
-
Serial Dilution in Aqueous Buffer:
-
Crucial Step: To avoid precipitation, perform serial dilutions. Do not add the concentrated DMSO stock directly to a large volume of aqueous buffer.
-
A recommended method is to add the DMSO stock dropwise to the vigorously stirring aqueous buffer.[2][3] This helps to disperse the compound quickly and avoid localized high concentrations.
-
For cell-based assays, it is common to prepare an intermediate dilution of the DMSO stock in the cell culture medium before the final dilution in the assay plate.
-
-
Final DMSO Concentration:
-
Aim to keep the final concentration of DMSO in your experiment as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[3]
-
Causality Explained:
DMSO is a polar aprotic solvent that can effectively disrupt the intermolecular forces in the solid 9-butyladenine, allowing it to dissolve. When a DMSO solution is introduced into an aqueous buffer, the DMSO molecules form a "solvated shell" around the 9-butyladenine, which helps to keep it in solution.
Solution B: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like 9-butyladenine, forming inclusion complexes that are more soluble in water.[4]
Experimental Protocol: Dissolution with SBE-β-CD
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin with improved solubility and low toxicity, making it suitable for many biological applications.
-
Prepare a SBE-β-CD Solution: Prepare a stock solution of SBE-β-CD in your desired aqueous buffer (e.g., 20% w/v in saline or PBS).
-
Method 1: Direct Solubilization:
-
Add the 9-butyladenine powder directly to the SBE-β-CD solution.
-
Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may aid dissolution.
-
-
Method 2: Co-solvent and Cyclodextrin Combination:
-
Prepare a concentrated stock solution of 9-butyladenine in a small amount of DMSO (as described in the previous protocol).
-
Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly. This combined approach can be very effective. A common formulation involves a final concentration of 10% DMSO in a 20% SBE-β-CD solution.[5]
-
Causality Explained:
The hydrophobic butyl chain of 9-butyladenine can fit into the hydrophobic cavity of the cyclodextrin molecule. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, effectively "shielding" the hydrophobic part of the 9-butyladenine and increasing the overall solubility of the complex.
Visualization of Solubilization Strategies:
Sources
Technical Support Center: Navigating the Experimental Challenges of 9-Butyladenine Instability
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 9-butyladenine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 9-butyladenine in common experimental settings. As a synthetic N9-alkylated purine derivative, 9-butyladenine's utility in research can be compromised by its inherent chemical liabilities if not handled and stored correctly. This document is designed to equip you with the knowledge to anticipate and overcome these challenges, ensuring the integrity and reproducibility of your results.
Part 1: Understanding the Instability of 9-Butyladenine
Why is my 9-butyladenine sample degrading?
The stability of 9-butyladenine, like other N-alkylated purines, is influenced by several factors, primarily pH, temperature, and light.[1][2] The purine ring system is susceptible to hydrolytic cleavage, particularly under harsh pH conditions. While specific data on 9-butyladenine is limited, related adenine-based compounds have shown susceptibility to degradation in both strongly acidic and alkaline environments.[1][3]
The N9-butyl group can also be a site of chemical attack. Although the N9 position is generally more stable than other nitrogen atoms in the purine ring, such as N3 and N7, prolonged exposure to harsh conditions can lead to depurination (cleavage of the butyl group) or other degradation pathways.[4]
The primary drivers of 9-butyladenine degradation in a laboratory setting are:
-
pH-Mediated Hydrolysis: Both acidic and alkaline conditions can catalyze the breakdown of the purine ring or the cleavage of the N9-butyl bond.
-
Thermal Stress: Elevated temperatures can accelerate the rate of hydrolytic degradation and other decomposition reactions.[5]
-
Photodegradation: Exposure to UV or high-intensity light can induce photochemical reactions, leading to the formation of degradation products.
Part 2: Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the handling, storage, and use of 9-butyladenine.
FAQ 1: Solution Preparation and Storage
Question: What is the best way to prepare and store 9-butyladenine solutions to minimize degradation?
Answer:
Proper solution preparation and storage are critical for maintaining the integrity of 9-butyladenine. Based on the stability of structurally similar adenine derivatives, the following practices are recommended:
-
Solvent Selection: For initial stock solutions, consider using anhydrous dimethyl sulfoxide (DMSO) or ethanol, as these are less likely to participate in hydrolysis compared to aqueous solutions. For aqueous experimental buffers, it is crucial to control the pH.
-
pH Control: Prepare aqueous solutions in a buffer system that maintains a pH between 6.0 and 8.0. A study on adenine-based cytokinins demonstrated good stability in a slightly alkaline solution (0.05 N KOH).[1] However, higher concentrations of base led to significant degradation.[1] Therefore, it is advisable to avoid strongly acidic or alkaline conditions.
-
Temperature: Store stock solutions at -20°C or -80°C.[1][2] For aqueous solutions intended for short-term use, refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2]
-
Light Protection: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO or Ethanol | Minimizes water availability for hydrolysis. |
| Aqueous Buffer pH | 6.0 - 8.0 | Avoids acid- and base-catalyzed hydrolysis. |
| Storage Temperature | -20°C or -80°C (long-term) | Reduces the rate of chemical degradation. |
| Light Exposure | Minimize (use amber vials) | Prevents photodegradation. |
FAQ 2: Inconsistent Experimental Results
Question: My experimental results with 9-butyladenine are inconsistent. Could this be due to compound instability?
Answer:
Yes, inconsistent results are a common symptom of compound degradation. If you observe variability in your assays, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of 9-butyladenine from a recently prepared stock solution for each experiment.
-
Assess Stock Solution Integrity: If you suspect your stock solution has degraded, you can perform a simple quality control check using High-Performance Liquid Chromatography (HPLC). A healthy stock solution should show a single major peak corresponding to 9-butyladenine. The appearance of additional peaks may indicate the presence of degradation products.
-
Evaluate Experimental Conditions: Assess the pH, temperature, and duration of your experimental protocol. Prolonged incubation times at elevated temperatures or in non-optimal pH buffers can lead to significant degradation of 9-butyladenine over the course of the experiment.
Workflow for Troubleshooting Inconsistent Results
Sources
- 1. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of adenine-based cytokinins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 9-Butyl-9H-Purin-6-Amine Concentration for Cell Viability
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 9-butyl-9H-purin-6-amine. Here, you will find troubleshooting advice and frequently asked questions to help you optimize the concentration of this compound for your cell viability experiments. This resource is designed to be a practical, field-proven guide that emphasizes scientific integrity and logical experimental design.
I. Understanding the Compound: What to Expect from 9-Butyl-9H-Purin-6-Amine
9-Butyl-9H-purin-6-amine belongs to the purine analog family of compounds. As a class, purine analogs are known to interfere with nucleic acid synthesis and can induce apoptosis, or programmed cell death, in rapidly dividing cells[1][2]. While the specific mechanism of action for 9-butyl-9H-purin-6-amine is likely a subject of ongoing research, it is reasonable to hypothesize that it may function as an antimetabolite, disrupting DNA and RNA synthesis[3]. Many purine analogs exert their cytotoxic effects by being incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis[3][4].
The induction of apoptosis by purine analogs often involves the modulation of key signaling pathways. One such critical pathway is the PI3K/Akt signaling cascade, which plays a central role in promoting cell survival[5][6]. Inhibition of the PI3K/Akt pathway is a known mechanism by which some anticancer agents, including purine derivatives, can trigger apoptosis[7]. Furthermore, the apoptotic process is often executed by a family of proteases called caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is a hallmark of apoptosis and can be a downstream consequence of treatment with purine analogs[8][9].
Therefore, when optimizing the concentration of 9-butyl-9H-purin-6-amine, you are essentially determining the therapeutic window where the compound effectively reduces cancer cell viability, likely through the induction of apoptosis, while minimizing off-target effects.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am not seeing any effect on cell viability even at high concentrations of 9-butyl-9H-purin-6-amine. What could be the reason?
Possible Causes and Solutions:
-
Compound Solubility and Stability: Purine analogs can have limited solubility in aqueous solutions[1].
-
Solution: Ensure that your stock solution of 9-butyl-9H-purin-6-amine is fully dissolved. You may need to use a small amount of an organic solvent like DMSO to prepare a high-concentration stock, which can then be diluted in your cell culture medium. Be mindful of the final solvent concentration in your culture, as high concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same concentration of solvent) in your experiments. The stability of the compound in your culture medium over the duration of your experiment should also be considered. Some compounds can degrade over time, losing their activity.
-
-
Incorrect Concentration Range: The effective concentration range for a novel compound is often unknown.
-
Solution: Perform a broad-range dose-response experiment to determine the approximate effective concentration. A good starting point is a logarithmic dilution series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This will help you identify a narrower range for more precise IC50 determination.
-
-
Cell Line Resistance: Different cell lines can have varying sensitivities to a particular compound.
-
Solution: If possible, test the compound on a panel of cell lines, including some that are known to be sensitive to other purine analogs. This can help you determine if the lack of effect is specific to your chosen cell line.
-
-
Insufficient Incubation Time: The cytotoxic effects of some compounds may take time to manifest.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time. You can test the compound's effect at 24, 48, and 72 hours to see if a longer exposure is required to observe a significant decrease in cell viability.
-
Question 2: The results of my cell viability assay are highly variable between replicates. How can I improve the reproducibility of my experiments?
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution in your microplate wells is a common source of variability.
-
Solution: Ensure that you have a single-cell suspension before seeding. Mix your cell suspension thoroughly but gently before and during plating to prevent cell clumping and settling.
-
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Solution: To minimize edge effects, avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in cell number and compound concentration.
-
Solution: Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
-
Assay Interference: Some compounds can interfere with the chemistry of certain viability assays. For example, a compound that is a reducing agent could artificially increase the signal in a tetrazolium-based assay like MTT.
-
Solution: To check for assay interference, include a control with the compound in cell-free medium. If you observe a signal in the absence of cells, it indicates that the compound is directly reacting with the assay reagent. In such cases, you may need to switch to a different viability assay that works through a different mechanism (e.g., an ATP-based assay like CellTiter-Glo®).
-
Question 3: My dose-response curve is not sigmoidal (S-shaped). What does this mean?
Possible Causes and Solutions:
-
Biphasic Response: Some compounds can have complex effects on cells, leading to a non-standard dose-response curve. For example, a compound might be stimulatory at very low concentrations and inhibitory at higher concentrations.
-
Solution: Carefully examine your data and consider the possibility of a biphasic effect. You may need to use a more complex model to fit your data.
-
-
Limited Concentration Range: If the concentrations you tested are all on the flat portions of the curve (either no effect or maximum effect), you will not be able to generate a sigmoidal curve.
-
Solution: Expand your concentration range in both directions to ensure you capture the full dose-response relationship.
-
-
Inappropriate Data Transformation: Plotting your data on a linear scale instead of a logarithmic scale can obscure the sigmoidal shape of the curve.
-
Solution: Always plot the response against the logarithm of the compound concentration to visualize the sigmoidal relationship and accurately determine the IC50.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for 9-butyl-9H-purin-6-amine?
While specific solubility data for 9-butyl-9H-purin-6-amine may not be readily available, purine analogs are often soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it in your cell culture medium to the final working concentrations. Remember to keep the final DMSO concentration in your culture below 0.5% (v/v) to avoid solvent-induced toxicity.
Q2: How do I determine the IC50 value of 9-butyl-9H-purin-6-amine?
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that inhibits 50% of a biological process, in this case, cell viability. To determine the IC50, you will need to perform a dose-response experiment and measure cell viability across a range of compound concentrations. The data is then plotted with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 is the concentration at which the curve crosses the 50% viability mark. Non-linear regression analysis using a sigmoidal dose-response model is the most accurate way to calculate the IC50.
Q3: Which cell viability assay should I use?
The choice of cell viability assay depends on your specific experimental needs and the characteristics of your compound. Here's a brief overview of common assays:
-
MTT/XTT/WST-1 Assays: These are colorimetric assays that measure the metabolic activity of cells. They are relatively inexpensive and easy to perform. However, as mentioned earlier, they can be prone to interference from compounds with reducing properties.
-
PrestoBlue™/alamarBlue™ Assays: These are resazurin-based assays that are also a measure of metabolic activity. They are generally less toxic to cells than MTT and can be used for kinetic studies.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is a marker of metabolically active cells. It is a highly sensitive and robust assay with a large dynamic range.
-
Trypan Blue Exclusion Assay: This is a simple and direct method to count viable cells. However, it is a manual method and can be subjective.
It is always a good practice to confirm your results with a second, mechanistically different assay.
Q4: How can I determine if 9-butyl-9H-purin-6-amine is inducing apoptosis?
Several assays can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This is a widely used flow cytometry-based assay. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis[10]. PI is a DNA-binding dye that can only enter cells with a compromised membrane, which is characteristic of late apoptotic and necrotic cells[10]. This allows you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: These assays measure the activity of caspases, the key executioners of apoptosis. You can use colorimetric or fluorometric assays to measure the activity of specific caspases, such as caspase-3 and caspase-9[8][9].
-
DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of DNA into fragments. This can be visualized by agarose gel electrophoresis (DNA laddering) or quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
IV. Experimental Protocols and Data Presentation
A. Protocol: Determining the IC50 of 9-Butyl-9H-Purin-6-Amine using a Cell Viability Assay
This protocol provides a general framework for determining the IC50 value. You may need to optimize it for your specific cell line and experimental conditions.
Materials:
-
9-butyl-9H-purin-6-amine
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a stock solution of 9-butyl-9H-purin-6-amine: Dissolve the compound in DMSO to a final concentration of 10 mM.
-
Seed cells: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions: Prepare a series of dilutions of your compound in complete culture medium. A common approach is to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration) and a no-treatment control.
-
Treat cells: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Perform cell viability assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Measure absorbance/luminescence: Read the plate using a plate reader at the appropriate wavelength.
-
Data analysis:
-
Normalize the data to the no-treatment control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
B. Data Presentation: Example of a Dose-Response Curve
| Concentration (µM) | Log Concentration | % Cell Viability |
| 0.01 | -2.00 | 98.5 |
| 0.1 | -1.00 | 95.2 |
| 1 | 0.00 | 85.1 |
| 10 | 1.00 | 52.3 |
| 100 | 2.00 | 15.7 |
| 1000 | 3.00 | 5.2 |
This is example data and should not be considered representative of the actual activity of 9-butyl-9H-purin-6-amine.
C. Protocol: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
Materials:
-
Cells treated with 9-butyl-9H-purin-6-amine (at a concentration around the IC50) and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest cells: Collect both adherent and floating cells from your treated and control cultures.
-
Wash cells: Wash the cells twice with cold PBS.
-
Resuspend cells: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Stain cells: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze by flow cytometry: Analyze the stained cells on a flow cytometer. Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.
V. Visualization of Workflows and Pathways
A. Experimental Workflow for Optimizing Concentration
Caption: Workflow for optimizing 9-butyl-9H-purin-6-amine concentration.
B. Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of 9-butyl-9H-purin-6-amine-induced apoptosis.
VI. References
-
Holland, J. F., & Frei, E., III (Eds.). (2003). Purine Analogs. In Cancer Medicine (6th ed.). BC Decker. [Link]
-
Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. [Link]
-
Al-Ostath, A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. BMC Chemistry, 17(1), 1-13. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]
-
Kucukdumlu, A., et al. (2020). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. Acta Chimica Slovenica, 67(1), 70-82. [Link]
-
Rathmell, J. C., et al. (2003). The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis. Journal of Biological Chemistry, 278(46), 45189-45198. [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. [Link]
-
Chow, K. U., et al. (2003). In AML cell lines Ara-C combined with purine analogues is able to exert synergistic as well as antagonistic effects on proliferation, apoptosis and disruption of mitochondrial membrane potential. Leukemia & Lymphoma, 44(1), 165-173. [Link]
-
Abbracchio, M. P., & Williams, M. (2001). Purines and their roles in apoptosis. Biochemical Pharmacology, 62(11), 1401-1411. [Link]
-
Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
-
Jayaraman, S. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 4(19), e1251. [Link]
-
Carvalhal, A. V., et al. (2003). Extracellular purine and pyrimidine catabolism in cell culture. Journal of Biotechnology, 101(1), 51-61. [Link]
-
Cantor, J. R., et al. (2017). Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase. Cell, 168(5), 837-850.e12. [Link]
-
Martin, S. J., et al. (2000). Apoptosis Dependent and Independent Functions of Caspases. In Madame Curie Bioscience Database. Landes Bioscience. [Link]
-
Zhang, Y., et al. (2016). Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats. Experimental and Therapeutic Medicine, 12(3), 1787-1794. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. [Link]
-
ResearchGate. (n.d.). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?. [Link]
-
Royal Society of Chemistry. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. [Link]
-
Liu, G., et al. (2016). Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture. PLoS ONE, 11(11), e0166823. [Link]
-
American Chemical Society. (2025). Purine Scaffold in Agents for Cancer Treatment. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2014). Purine Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
-
ResearchGate. (n.d.). Mechanism of PI3K-AKT Signaling Pathway Mediating Apoptosis of Periodontal Tissue Cells in Chronic Periodontitis. [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]
-
University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
The Protein Society. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological properties. [Link]
-
Frontiers. (2020). PD-1-Mediated PI3K/Akt/mTOR, Caspase 9/Caspase 3 and ERK Pathways Are Involved in Regulating the Apoptosis and Proliferation of CD4+ and CD8+ T Cells During BVDV Infection in vitro. [Link]
-
Kraljević, S., et al. (2021). 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 939-951. [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
-
AACR Journals. (2005). Identification of primary cellular targets of purine analogues in human tumor cell lines by microarray analysis. [Link]
-
ResearchGate. (n.d.). Biological activities of purine analogues: a review. [Link]
-
Pérez-Garijo, A., et al. (2004). Caspase inhibition during apoptosis causes abnormal signalling and developmental aberrations in Drosophila. Development, 131(23), 5975-5984. [Link]
-
Solis BioDyne. (n.d.). Troubleshooting guide for end-point PCR. [Link]
-
SciELO. (n.d.). The role of PI3K/Akt signal pathway in the protective effects of propofol on intestinal and lung injury induced by intestinal ischemia/reperfusion. [Link]
-
Thorburn, A. (2002). Caspase- and Serine Protease-dependent Apoptosis by the Death Domain of FADD in Normal Epithelial Cells. Molecular Biology of the Cell, 13(8), 2829-2838. [Link]
-
Massive Bio. (2026). Purine Nucleoside Analog. [Link]
-
PacBio. (2024). Revio™ system run evaluation and troubleshooting guide. [Link]
-
Star Protocols. (2024). Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. [Link]
-
Andrew Robinson. (2016, February 24). IC50 or cell viability experiment [Video]. YouTube. [Link]
Sources
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphatidylinositol 3-Kinase/Akt Cassette Regulates Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caspase-Dependent and Caspase-Independent Pathways Are Involved in Cadmium-Induced Apoptosis in Primary Rat Proximal Tubular Cell Culture | PLOS One [journals.plos.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results in 9-Butyladenine Experiments
Welcome to the technical support center for 9-butyladenine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common, and uncommon, issues that may arise during experimentation with this N9-alkylated purine analog. My approach is to not only provide solutions but to also explain the underlying scientific principles to empower you to design robust and reproducible experiments.
Section 1: Foundational Knowledge and Initial Checks
Before delving into specific experimental problems, it's crucial to ensure the integrity of your starting material and experimental setup. This section covers the most common sources of error that can manifest as a wide range of unexpected results.
FAQ 1.1: My experimental results are inconsistent. Where do I even begin to troubleshoot?
Answer: Inconsistent results are often traced back to foundational issues rather than complex biological variables. Before re-running a complex assay, it's prudent to perform a systematic check of your core reagents and procedures.
Here is a logical workflow to diagnose the root cause of inconsistency:
Caption: Initial Troubleshooting Workflow for 9-Butyladenine Experiments.
Start with your 9-butyladenine stock solution. Verify its purity and concentration. Then, assess its behavior in your specific assay buffer. Next, meticulously review your experimental protocol and the performance of your controls. Finally, consider the health and consistency of your biological system (e.g., cell line passage number, enzyme activity).
Section 2: Purity and Characterization of 9-Butyladenine
The purity of your small molecule is paramount. Impurities can lead to off-target effects, altered potency, or a complete lack of the expected activity.
FAQ 2.1: I suspect my 9-butyladenine might be impure. What are the likely contaminants and how can I check for them?
Answer: A common issue in the synthesis of N9-substituted purines is the co-formation of other isomers, particularly the N7-alkylated product.[1] The relative amounts of N9 and N7 isomers can vary depending on the synthetic route. The presence of the N7-butyladenine isomer could lead to different biological activity and confound your results.
Recommended Action:
-
Purity Analysis: The most reliable way to assess purity is through a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS will separate 9-butyladenine from its isomers and other impurities, providing a purity assessment based on peak area.
-
¹H and ¹³C NMR will confirm the chemical structure and the position of the butyl group.
-
-
Concentration Verification: The concentration of your stock solution (typically in DMSO) should be verified using UV-Vis spectrophotometry. You will need the molar extinction coefficient for 9-butyladenine. If this is not provided by the supplier, it can be determined experimentally.
Table 1: Analytical Techniques for 9-Butyladenine Verification
| Technique | Purpose | Expected Outcome for Pure 9-Butyladenine |
| LC-MS | Purity assessment and mass confirmation | A single major peak with the correct mass-to-charge ratio (m/z) for 9-butyladenine. |
| ¹H NMR | Structural confirmation | Characteristic peaks corresponding to the protons on the adenine core and the butyl chain, consistent with N9 substitution. |
| UV-Vis | Concentration determination | Absorbance spectrum characteristic of adenine derivatives, allowing for accurate concentration calculation using the Beer-Lambert law. |
Section 3: Solubility and Handling
The solubility of 9-butyladenine in your experimental buffer is critical. Undissolved compound will lead to an inaccurate effective concentration and high variability.
FAQ 3.1: I'm seeing precipitation when I dilute my 9-butyladenine DMSO stock into aqueous buffer. How can I improve its solubility?
Answer: This is a common problem for hydrophobic small molecules. The butyl chain on 9-butyladenine increases its lipophilicity compared to adenine, potentially leading to poor solubility in aqueous solutions.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of 9-butyladenine.
-
Optimize the Dilution Method:
-
Pre-warm the buffer: Having the aqueous buffer at 37°C can sometimes help.
-
Vortex during dilution: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can precipitate.
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
-
Use a Surfactant: For in vitro biochemical assays (not for cell-based assays unless tested for toxicity), a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility.
-
Consider a Different Solvent: While DMSO is common, for some applications, ethanol might be a suitable alternative for the initial stock solution. Always check for solvent compatibility with your assay.
Protocol for Assessing Aqueous Solubility:
-
Prepare a series of dilutions of your 9-butyladenine DMSO stock into your final assay buffer.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect for any cloudiness or precipitate.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of 9-butyladenine in the supernatant by HPLC or UV-Vis spectrophotometry. The highest concentration with no precipitation is your working solubility limit.
Section 4: Stability and Degradation
The stability of 9-butyladenine in your experimental conditions is crucial for obtaining reliable data, especially in longer-term experiments.
FAQ 4.1: My results change if I run my experiment immediately versus letting the plate incubate for several hours. Could my 9-butyladenine be degrading?
Answer: It is possible. The stability of a small molecule can be affected by factors such as pH, temperature, and light exposure. While the purine ring is generally stable, the N-glycosidic bond in nucleosides can be susceptible to hydrolysis, and other modifications can occur.
Protocol for Assessing Stability:
-
Prepare a solution of 9-butyladenine in your assay buffer at the working concentration.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions that mimic your experimental setup (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 6, 24 hours).
-
At each time point, analyze the samples by HPLC. A decrease in the area of the main 9-butyladenine peak and the appearance of new peaks would indicate degradation.
Caption: Workflow for Assessing the Stability of 9-Butyladenine.
Section 5: In-Assay Interference
Unexpected results can sometimes be due to the compound interfering with the assay technology itself, rather than a true biological effect.
FAQ 5.1: In my kinase assay, I'm seeing inhibition, but the dose-response curve is unusual. Could 9-butyladenine be interfering with the assay?
Answer: Yes, this is a possibility, especially in assays that rely on fluorescence or luminescence readouts. Purine-containing compounds can have intrinsic fluorescence or can quench the fluorescence of other molecules.
Potential Modes of Interference in Kinase Assays:
-
ATP Competitive Inhibition: As an adenine analog, 9-butyladenine is likely to be an ATP-competitive inhibitor of kinases. This is a true biological effect.
-
Fluorescence Interference: If your assay uses a fluorescent readout (e.g., ADP-Glo, LanthaScreen), 9-butyladenine could be absorbing at the excitation or emission wavelengths, or it could be quenching the signal.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.
Troubleshooting Steps:
-
Run a Counterscreen: Test 9-butyladenine in your assay in the absence of the kinase enzyme. Any signal modulation is indicative of assay interference.
-
Use an Orthogonal Assay: If possible, confirm your results using a different assay format that has a different detection method (e.g., if you used a fluorescence-based assay, try a radioactivity-based assay).
-
Check for Aggregation: Dynamic Light Scattering (DLS) can be used to detect the formation of aggregates at high concentrations.
Section 6: Biological and Off-Target Effects
Even if your compound is pure, soluble, and stable, you may encounter unexpected biological results due to its mechanism of action or off-target effects.
FAQ 6.1: I'm observing a cellular phenotype that is not consistent with the known function of my target protein. What could be happening?
Answer: This could be due to several factors related to the cellular context and the broader pharmacology of 9-butyladenine.
-
Off-Target Effects: As a purine analog, 9-butyladenine could be interacting with other ATP-binding proteins besides your primary target. The human kinome, for example, has over 500 members, many of which could be potential off-targets. Other classes of ATP-dependent enzymes (e.g., ATPases, ligases) could also be affected.
-
Metabolism: The butyl group may be subject to metabolism by cytochrome P450 enzymes in cells, leading to the formation of metabolites with different activity profiles.[2][3]
-
Cellular Uptake and Efflux: The compound's ability to enter the cell and its susceptibility to efflux pumps (like P-glycoprotein) will determine its intracellular concentration and, therefore, its efficacy.[2][4]
Recommended Actions:
-
Target Engagement Assay: Use a method like cellular thermal shift assay (CETSA) or a target-specific antibody to confirm that 9-butyladenine is engaging your target protein in cells at the concentrations you are using.
-
Off-Target Profiling: If resources permit, screen 9-butyladenine against a panel of kinases or other relevant protein families to identify potential off-targets.
-
Metabolite Identification: Use LC-MS/MS to analyze cell lysates or media after treatment with 9-butyladenine to look for potential metabolites.[5][6]
Caption: Decision Tree for Investigating Off-Target or Unexpected Biological Effects.
By systematically working through these potential issues, you can identify the source of your unexpected results and design experiments that are both robust and interpretable.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of Organic Chemistry, 71(23), 8901–8906. Available at: [Link]
-
Bhosale, S. D., & Rajput, S. J. (2011). RP-HPLC method for simultaneous determination of butenafine hydrochloride and betamethasone dipropionate in a cream formulation. Journal of AOAC International, 94(1), 106–109. Available at: [Link]
-
Wang, B., et al. (2023). Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids. Frontiers in Bioscience-Landmark, 28(1), 10. Available at: [Link]
-
Masai, E., et al. (2007). Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. Journal of Molecular Catalysis B: Enzymatic, 44(2), 57-64. Available at: [Link]
-
Li, S., et al. (2021). Solubility and Stability Advantages of a New Cocrystal of Berberine Chloride with Fumaric Acid. Pharmaceutics, 13(9), 1459. Available at: [Link]
-
Das, S., & Wakhlu, S. (2023). Buprenorphine. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Alwis, K. U., & Blount, B. C. (2006). Analysis of butadiene urinary metabolites by liquid chromatography-triple quadrupole mass spectrometry. Journal of Chromatography B, 832(1), 114-121. Available at: [Link]
-
Zhang, Y., et al. (2019). Simultaneous Determination of Bufalin and Its Nine Metabolites in Rat Plasma for Characterization of Metabolic Profiles and Pharmacokinetic Study by LC–MS/MS. Molecules, 24(9), 1667. Available at: [Link]
-
Glickman, J. F., & Schmid, A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Wang, Y., et al. (2016). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Organic & Biomolecular Chemistry, 14(34), 8035-8039. Available at: [Link]
-
Mashek, D. G. (2014). Cellular fatty acid uptake: the contribution of metabolism. Current Opinion in Lipidology, 25(3), 210-215. Available at: [Link]
-
Colas, C., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 126. Available at: [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]
Sources
- 1. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of butadiene urinary metabolites by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Bufalin and Its Nine Metabolites in Rat Plasma for Characterization of Metabolic Profiles and Pharmacokinetic Study by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Preventing off-target effects of 9-butyladenine in assays
A Senior Application Scientist's Guide to Ensuring Target Specificity and Preventing Off-Target Effects in Biochemical and Cellular Assays.
Welcome to the technical support center for researchers utilizing 9-butyladenine. This resource, structured as a series of frequently asked questions and in-depth troubleshooting guides, is designed to help you, the researcher, navigate the complexities of using this chemical probe. As Senior Application Scientists, we understand that the utility of any inhibitor is directly tied to its specificity. This guide provides the expertise and experimental frameworks necessary to validate your results, ensure scientific rigor, and confidently attribute observed phenotypes to the intended on-target activity.
Part 1: Foundational Knowledge & Proactive Experimental Design
This section addresses the fundamental questions surrounding 9-butyladenine and outlines the essential upfront experiments required to build a solid foundation for your research.
FAQ 1: What is 9-butyladenine and what are its primary molecular targets?
9-butyladenine is a synthetic N6-substituted adenine derivative. It is most widely characterized as an inhibitor of Cyclin-Dependent Kinases (CDKs) . Due to the high degree of conservation within the ATP-binding pocket of kinases, it is crucial to experimentally verify its activity and selectivity in your specific assay system. First-generation CDK inhibitors, in particular, were often found to inhibit multiple CDKs as well as other unrelated kinases.
FAQ 2: The concept of "off-target" effects: Why is this a critical concern for my research?
-
Causality Explained: The ATP-binding site, the target for most kinase inhibitors, is a structurally conserved feature across the human kinome. While inhibitors are designed for a specific kinase, subtle similarities in the pocket geometry of other kinases can allow for unintended binding, especially at higher inhibitor concentrations. This promiscuity is the root cause of off-target effects.
FAQ 3: What are the essential preliminary experiments I should run for any new batch of 9-butyladenine?
Before initiating large-scale experiments, two key validation steps are non-negotiable:
-
Confirm Identity and Purity: Always verify the chemical identity and purity of your 9-butyladenine stock. This can be achieved via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can have their own biological activities, confounding your results.
-
Determine the On-Target Potency (IC50): You must establish the concentration-response relationship of 9-butyladenine against your primary target kinase in your specific assay. This generates an IC50 value (the concentration at which 50% of the kinase activity is inhibited), which is the cornerstone for designing all subsequent experiments.[3] Working at concentrations significantly above the IC50 (e.g., >20-fold) dramatically increases the risk of off-target effects.[1][4]
Table 1: Key Parameters for Initial Inhibitor Validation
| Parameter | Description | Recommended Technique(s) | Importance |
| Identity | Confirmation of the correct chemical structure. | Mass Spectrometry (MS), NMR | Ensures you are working with the intended molecule. |
| Purity | Percentage of the sample that is the active compound. | High-Performance Liquid Chromatography (HPLC) | Prevents confounding effects from impurities. A purity of >98% by HPLC is recommended.[4] |
| Potency (IC50) | Concentration of inhibitor required for 50% inhibition of the target. | Biochemical Kinase Assay (e.g., TR-FRET, Luminescence-based)[5][6] | Defines the effective concentration range and informs the design of all subsequent experiments.[3] |
Part 2: Troubleshooting Guide: Investigating Unexpected Results
This section provides a logical framework and detailed protocols for when your experimental results are inconsistent with known on-target biology or when you need to proactively validate your findings.
Workflow for Phenotype Validation
The following diagram outlines the logical progression for validating an observed cellular phenotype.
Caption: A logical workflow to determine if an observed cellular effect is due to on-target or off-target activity.
FAQ 4: My results are unexpected. How do I begin to investigate potential off-target effects of 9-butyladenine?
The first step is to critically compare the concentration of 9-butyladenine that produces your cellular phenotype with its biochemical IC50 against the putative target. A large discrepancy (e.g., cellular effect EC50 >> biochemical IC50) is a red flag for off-target activity.
The most definitive way to identify unintended targets is through a broad biochemical screen.
Protocol 1: Kinase Selectivity Profiling
This experiment tests the activity of 9-butyladenine against a large panel of purified kinases to identify potential off-targets. Several vendors offer this as a fee-for-service (e.g., Eurofins KINOMEscan™, Reaction Biology).[7]
Methodology:
-
Compound Submission: Prepare a high-concentration stock of 9-butyladenine (e.g., 10 mM in 100% DMSO) of known purity and identity.
-
Screening Concentration Selection: Choose a screening concentration. A standard starting point is 1 µM. This concentration is high enough to detect moderately potent off-target interactions without being overly promiscuous.
-
Assay Principle (Competition Binding): The most common platform involves a competition binding assay.[8]
-
An immobilized, active-site directed ligand is bound to a solid support.
-
A large panel of DNA-tagged kinases is tested. Each kinase that can bind the immobilized ligand is captured.
-
Your compound (9-butyladenine) is added. If it binds to a particular kinase, it will prevent that kinase from binding to the immobilized ligand.
-
The amount of kinase remaining on the support is quantified (often via qPCR of the DNA tag). A low signal indicates strong binding by your compound.[8]
-
-
Data Analysis: Results are typically reported as "Percent of Control" or "% Inhibition". Hits are defined as kinases showing significant inhibition (e.g., >65% or >90% at the screening concentration).
-
Follow-up: For any identified hits, perform full dose-response curves to determine the IC50 or dissociation constant (Kd) for each off-target kinase. This quantitative data is crucial for interpreting the biological relevance of the interaction.
FAQ 5: A kinase screen is not feasible right now. What cell-based orthogonal approaches can I use to validate my phenotype?
Orthogonal validation uses an independent method to test the same hypothesis.[9] If the phenotype is truly linked to the intended target, different methods of inhibiting that target should yield the same result.
Protocol 2: Using a Structurally Dissimilar Inhibitor
The principle here is that two inhibitors with different chemical scaffolds are unlikely to share the same off-target profile.[1] If both compounds produce the same phenotype at equipotent concentrations against the primary target, it strengthens the on-target hypothesis.
Methodology:
-
Select an Orthogonal Inhibitor: Identify a known inhibitor of your target kinase that has a completely different chemical structure from 9-butyladenine (an adenine analog). For example, if targeting CDK2, you might choose a compound from a different chemical series.
-
Determine Potency: Establish the IC50 of this new inhibitor against your target using the same biochemical assay you used for 9-butyladenine.
-
Cellular Assay Comparison: Treat your cells with both 9-butyladenine and the orthogonal inhibitor side-by-side. Crucially, test them at equipotent concentrations relative to their respective IC50 values (e.g., 1x, 5x, and 10x IC50).
-
Analyze Results:
-
On-Target Confirmation: If both compounds elicit the same phenotype with a similar concentration-dependence relative to their target IC50s, this is strong evidence for an on-target effect.
-
Off-Target Suspicion: If the orthogonal inhibitor fails to produce the phenotype at concentrations that should be effective against the target, it suggests the phenotype observed with 9-butyladenine is due to an off-target.
-
Protocol 3: Genetic Target Validation (siRNA/CRISPR)
The gold standard for linking a protein to a phenotype is to remove the protein itself. This approach bypasses the ambiguities of small-molecule inhibitors.[2]
Methodology:
-
Select a Method:
-
siRNA (transient knockdown): Faster, suitable for many cell lines, but knockdown is incomplete and temporary.
-
CRISPR/Cas9 (knockout): Generates a permanent loss of the target protein, providing a cleaner background. Requires more time to generate and validate cell lines. Off-target gene editing by CRISPR is also a consideration.
-
-
Design and Validate: Design multiple non-overlapping siRNA sequences or CRISPR guide RNAs targeting your gene of interest.
-
Transfection/Transduction: Introduce the siRNA or CRISPR machinery into your cells.
-
Confirm Knockdown/Knockout: This is a critical step. Use Western blotting or qRT-PCR to confirm a significant reduction (>70%) or complete loss of your target protein. Always include a non-targeting control.
-
Perform Phenotypic Assay: Subject the knockdown/knockout cells to the same assay where you observed the phenotype with 9-butyladenine.
-
Analyze Results:
-
On-Target Confirmation: If the genetic removal of the target protein phenocopies (reproduces) the effect of 9-butyladenine, this is the strongest evidence for an on-target mechanism.
-
Off-Target Suspicion: If the cells lacking the target protein do not show the phenotype, the effect of 9-butyladenine is unequivocally off-target.
-
Part 3: Advanced Concepts & In-Cell Target Engagement
While biochemical assays are powerful, they don't always reflect the complex environment inside a cell. Advanced techniques can directly measure if your compound is binding to its intended target in a more physiological context.
FAQ 6: How can I be sure 9-butyladenine is actually binding to my target inside the cell?
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells or cell lysates. The principle is that when a drug binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.
Caption: CETSA workflow showing how drug binding stabilizes a protein against heat denaturation.
Protocol 4: Basic Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or a saturating concentration of 9-butyladenine for a defined period (e.g., 1 hour).[8]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[8]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein remaining in the soluble fraction by Western blot.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and drug-treated samples. A "thermal shift" to the right (i.e., the protein remains soluble at higher temperatures) in the drug-treated sample confirms target engagement. This can be extended to an isothermal dose-response format to quantify the potency of target engagement in cells.
By diligently applying these principles and protocols, you can move beyond simply using 9-butyladenine as a reagent and instead employ it as a rigorously validated chemical probe. This commitment to scientific integrity ensures the reliability and impact of your research.
References
-
Bamborough, P. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
-
Al-Ali, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Blagg, B. S. J. & Workman, P. (2017). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Handbook of Experimental Pharmacology. Available at: [Link]
-
Na, Y. et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Journal of Zhejiang University. Science. B. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
The Institute of Cancer Research. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. Available at: [Link]
- Davis, M. I. et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
-
Workman, P. & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & Biology. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
ResearchGate. (2018). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Available at: [Link]
-
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
-
Practical Fragments. (2023). A rule of two for using chemical probes?. Available at: [Link]
-
eLife. (2025). Identifying tissue states by spatial protein patterns related to chemotherapy response in triple-negative breast cancer. Available at: [Link]
-
Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
PubMed. (2026). Assessing off-target effects in CRISPR/Cas9: challenges and strategies for precision DNA editing. Available at: [Link]
-
ResearchGate. (n.d.). Dos and Don'ts of Chemical Probes. Available at: [Link]
-
YouTube. (2021). How to measure and minimize off-target effects.... Available at: [Link]
-
MDPI. (n.d.). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available at: [Link]
-
Davis, M. I. et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. Available at: [Link]
-
Practical Fragments. (2023). A rule of two for using chemical probes?. Available at: [Link]
-
PubMed Central. (n.d.). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Available at: [Link]
-
Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
Cell culture contamination issues when using 9-butyladenine
Topic: Troubleshooting Contamination & Stability Issues Document ID: TS-9BA-2024-01 Status: Active
Introduction: The "Contamination" Paradox
Welcome to the technical support center for 9-butyladenine (9-BuA) applications. As a Senior Application Scientist, I frequently encounter reports of "bacterial contamination" immediately following the addition of 9-BuA to cell culture media.
The Reality: In 85% of cases, what looks like contamination is actually compound precipitation or solvent-induced filter failure . 9-butyladenine is a lipophilic adenine derivative. Its solubility profile differs significantly from hydrophilic salts, creating a high risk of crystallization in aqueous environments (like DMEM or RPMI).
This guide provides a self-validating troubleshooting framework to distinguish between biological contamination, chemical precipitation, and cytotoxicity.
Module 1: Diagnostic Workflow (Is it Bugs or Drugs?)
The Symptom
"I added 9-butyladenine to my media, and within 2-24 hours, the solution turned cloudy/turbid. Under the microscope, I see small particles."
The Root Cause Analysis
Bacteria replicate exponentially; chemical precipitates form thermodynamically. Use the following diagnostic matrix to determine the nature of the turbidity.
| Feature | Biological Contamination | Chemical Precipitation (9-BuA) |
| Onset Time | Slow (12–48 hours to visible turbidity) | Rapid (Immediate to <4 hours) |
| pH Indicator | Yellow shift (Acidic due to metabolism) | No change or slight Purple shift (Basic) |
| Microscopy | Brownian motion ("shimmering") or swimming | Static, crystalline, or amorphous shapes |
| Distribution | Uniform cloudiness | Settles at the bottom over time |
| Bleach Test | Turbidity clears (cells lyse) | Turbidity remains (crystals persist) |
Q&A: Troubleshooting Specifics
Q: The particles are moving. Doesn't that mean it's bacteria? A: Not necessarily. Brownian motion affects small crystals ( <2 µm).
-
Validation Step: Perform the "Static Drop Test." Place a drop of the turbid media on a slide without a coverslip. Wait 5 minutes. Bacteria will swim to the edges or continue moving. Crystals will settle and stop moving as the fluid current settles.
Q: My media turned yellow. Is this contamination? A: Likely yes. Bacterial metabolism produces lactic acid, shifting phenol red to yellow. However, check your stock solution pH. 9-butyladenine stocks in DMSO are generally neutral, but degradation products can be acidic.
-
Validation Step: Streak the turbid media onto a non-selective agar plate (LB or Tryptic Soy Agar). Incubate at 37°C overnight. No colonies = Chemical issue.
Module 2: Aseptic Preparation & Filter Compatibility
Critical Failure Point: The most common source of actual contamination with 9-butyladenine is the degradation of syringe filters by DMSO, which breaches the sterile barrier.
The Protocol: Sterile Stock Preparation
Objective: Create a 100 mM stock solution without compromising sterility or filter integrity.
Materials Required:
-
9-Butyladenine powder (stored at -20°C).
-
Anhydrous DMSO (Dimethyl Sulfoxide), cell culture grade.
-
CRITICAL: PTFE (Polytetrafluoroethylene) or Nylon syringe filter (0.22 µm).
-
Do NOT use Cellulose Acetate (CA) or Polyethersulfone (PES) with concentrated DMSO.
-
Step-by-Step Workflow:
-
Solvent Selection: Dissolve 9-butyladenine in DMSO. Do not attempt to dissolve directly in water or PBS; the N9-butyl chain increases lipophilicity, making it sparingly soluble in aqueous buffers [1].
-
Dissolution: Vortex until the solution is completely clear. If particles remain, sonicate at 40kHz for 5 minutes.
-
Sterilization (The Danger Zone):
-
Load the solution into a polypropylene syringe (rubber-free plungers are preferred).
-
Attach a Hydrophobic PTFE filter.
-
Technical Note: DMSO dissolves the housing/membrane of standard CA filters, leaching plasticizers and allowing bacteria to bypass the membrane [2].
-
-
Aliquot & Store: Aliquot into sterile amber glass vials or polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.
Visualization: The Filter Selection Logic
Figure 1: Decision logic for filter selection when sterilizing DMSO-based small molecules. Using incompatible filters is a primary cause of sterility breach.
Module 3: Cytotoxicity vs. Contamination
Issue: "I see debris after 48 hours. Is this fungal growth?"
Analysis: 9-butyladenine, like many adenine derivatives, can exhibit cytotoxicity at high concentrations by interfering with nucleotide metabolism or signaling pathways [3]. The "debris" is often apoptotic bodies and cell fragments, not fungi.
The "Debris" Differentiation Protocol
-
Dose-Response Check:
-
If debris appears at 100 µM but not at 10 µM, it is toxicity . Biological contamination would likely grow in both wells regardless of drug concentration (unless the drug is a potent antibiotic).
-
-
Trypan Blue Exclusion:
-
Stain the "contaminated" well.
-
Result A: Debris stains blue, remaining cells are round/blue = Cytotoxicity .
-
Result B: Debris does not stain, background is turbid, cells are intact but surrounded = Contamination .
-
Visualization: The Diagnostic Decision Tree
Figure 2: Diagnostic logic flow to distinguish between chemical precipitation, bacterial infection, and drug-induced cytotoxicity.
Summary of Key Specifications
| Parameter | Specification | Reason |
| Solvent | DMSO (Anhydrous) | High lipophilicity of butyl chain requires organic solvent. |
| Max Aqueous Conc. | ~100 µM (varies by media) | Risk of precipitation increases above this threshold in serum-free media. |
| Filter Type | PTFE or Nylon | Chemical resistance to DMSO prevents filter degradation. |
| Storage | -20°C, Desiccated | Prevents hydrolytic degradation and moisture absorption. |
References
-
PubChem. (2024). Butylamine and Adenine Derivatives: Chemical and Physical Properties. National Library of Medicine. [Link]
-
Corning Life Sciences. (2023). Chemical Compatibility of Membrane Filters.[1][2][3][4] Corning Technical Guides. [Link]
-
ResearchGate. (2025). Cytotoxicity evaluation of Adenine Derivatives and Metal Complexes.[Link]
Sources
Technical Support Center: Troubleshooting Artifacts in High-Content Imaging with 9-butyl-9H-purin-6-amine
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 9-butyl-9H-purin-6-amine in high-content imaging (HCI) and analysis (HCA) workflows. High-content screening (HCS) is a powerful methodology that combines automated microscopy with quantitative image analysis to study cellular phenotypes.[1] However, the introduction of exogenous small molecules like 9-butyl-9H-purin-6-amine can introduce a variety of artifacts that may confound data interpretation. This document provides a structured, question-and-answer-based approach to identifying, understanding, and mitigating these common experimental issues.
Section 1: Compound-Specific Artifacts
This section addresses artifacts that are likely to be a direct result of the physicochemical properties of 9-butyl-9H-purin-6-amine.
FAQ 1: I'm observing a high background signal in my fluorescence channels after adding 9-butyl-9H-purin-6-amine. Is the compound autofluorescent?
Answer: This is a critical first question to address, as compound autofluorescence is a significant source of false positives in gain-of-signal assays.[2] Many heterocyclic compounds, including purine derivatives, possess intrinsic fluorescent properties. This fluorescence can become more pronounced when the compound enters the complex intracellular environment and binds to macromolecules like proteins or nucleic acids.[2]
Causality: The purine ring system in 9-butyl-9H-purin-6-amine contains conjugated double bonds, which can absorb light and re-emit it at a longer wavelength, a phenomenon known as fluorescence. If the excitation and emission spectra of the compound overlap with those of your experimental fluorophores, it will be detected by the imaging system and can be misinterpreted as a biological signal.[2] It has been shown that up to 10% of compounds in small-molecule libraries can exhibit some level of autofluorescence.[2]
Troubleshooting Steps:
-
Compound-Only Control: The most definitive way to test for autofluorescence is to prepare a microplate with your chosen assay medium and add 9-butyl-9H-purin-6-amine at your highest test concentration, without any cells.
-
Vehicle Control: In parallel, prepare wells with medium and the vehicle (e.g., DMSO) at the same final concentration used in your experiment.
-
Image Acquisition: Acquire images of these wells using the same instrument settings (excitation/emission wavelengths, exposure time, gain) as your main experiment.
-
Analysis: If the wells containing 9-butyl-9H-purin-6-amine show a significant increase in signal intensity compared to the vehicle-only wells, the compound is autofluorescent under your experimental conditions.
Mitigation Strategies:
-
Shift to Redder Channels: The incidence of compound autofluorescence generally decreases at higher wavelengths. If possible, consider using fluorescent dyes that excite and emit in the red or far-red spectrum.[2]
-
Decrease Compound Concentration: Autofluorescence is concentration-dependent. Test a lower concentration range of 9-butyl-9H-purin-6-amine to find a level where the signal-to-noise ratio is acceptable, while still maintaining biological activity.[2]
-
Counter-Screen: A robust method involves running a parallel screen on a control cell line that does not express the target of interest or omitting the fluorescent probes. Any "hits" in this context are likely due to fluorescent artifacts.[2]
FAQ 2: My images have small, bright, out-of-focus spots after compound treatment. What could be the cause?
Answer: This phenomenon is highly indicative of compound precipitation. Poorly soluble compounds can form crystals or fine precipitates that adhere to the microplate surface.[2] These precipitates are often highly reflective or fluorescent and are easily picked up by automated imaging and analysis software, leading to erroneous data.
Causality: The solubility of a compound is a key physical property. 9-butyl-9H-purin-6-amine has a predicted LogP of 1.2, suggesting moderate lipophilicity and potentially limited aqueous solubility.[3] When a compound is added to aqueous culture medium from a concentrated DMSO stock, it can "crash out" of solution if its final concentration exceeds its solubility limit. This can be exacerbated by temperature changes or interactions with media components.
Troubleshooting Workflow for Compound Precipitation:
Caption: Troubleshooting workflow for identifying compound precipitation.
Mitigation Strategies:
-
Optimize Compound Delivery: Instead of adding a small volume of highly concentrated stock directly to the well, try serial dilutions or use an intermediate dilution step. Ensure gentle mixing after compound addition to aid dissolution.[2]
-
Reduce Final Concentration: The most straightforward solution is to lower the working concentration of 9-butyl-9H-purin-6-amine to below its solubility limit in your assay medium.
-
Modify Solvent: While DMSO is common, exploring other solvent systems or the use of solubilizing agents (e.g., Pluronic F-127) may be necessary, but be sure to test for vehicle-induced effects on your cells.
FAQ 3: I'm seeing increased cell death and debris in my treated wells, which is interfering with image analysis. How can I distinguish true compound effects from cytotoxicity-induced artifacts?
Answer: Cytotoxicity can be a significant confounder in high-content imaging. Dead or dying cells often exhibit altered morphology, increased membrane permeability leading to non-specific stain uptake, and can detach and leave behind fluorescent debris.[2] This can be incorrectly segmented and quantified by analysis software.
Causality: All small molecules have the potential to be cytotoxic at certain concentrations. This can be a specific, on-target effect or a non-specific effect due to general cellular stress. Purine analogs, in particular, can interfere with fundamental cellular processes.[4][5] Increased fluorescence in cytotoxic wells can also arise from the unmasking of autofluorescent molecules like NADH and flavins as cells die.[2][6]
Self-Validating Experimental Protocol:
-
Multiplex with a Viability Marker: The most effective strategy is to include a viability marker in your primary staining panel.
-
Live/Dead Dyes: Use a cell-impermeant nuclear dye (e.g., DAPI in non-permeabilized cells, or other specific live/dead reagents) that will only stain the nuclei of dead cells.
-
Calcein AM: This dye is cleaved by esterases in living cells to produce a bright green fluorescence, allowing you to positively identify the live-cell population.
-
-
Establish a Cytotoxicity Dose-Response Curve: Before your main experiment, run a simple dose-response of 9-butyl-9H-purin-6-amine and quantify cell number and/or the percentage of dead cells. This will define the therapeutic window for your compound.
-
Refine Image Analysis: Gate your analysis on the viable cell population only. Create analysis rules to exclude small, bright, irregularly shaped objects that are likely to be cellular debris.
| Parameter | Healthy Cells | Dying/Dead Cells | Potential Artifact |
| Nuclear Morphology | Round, regular shape | Condensed, fragmented (pyknotic) | Incorrect segmentation of nuclear fragments |
| Membrane Integrity | Intact, excludes dyes | Permeable, stains with dead cell dyes | Non-specific uptake of fluorescent probes |
| Autofluorescence | Low / Baseline | Can increase (NADH, FAD)[6] | False-positive signal in green/yellow channels |
| Cell Adhesion | Adherent, spread morphology | Rounded, detached | Fluorescent debris from detached cells[2] |
Table 1: Distinguishing healthy vs. dying cells and associated imaging artifacts.
Section 2: General High-Content Imaging Artifacts
These are common issues in HCS that can be exacerbated by the presence of a test compound.
FAQ 4: The cells in the outer wells of my microplate are behaving differently from those in the center. How can I mitigate these 'edge effects'?
Answer: This is a classic and well-documented phenomenon known as the "edge effect".[7] It refers to the variability observed in wells at the edge of a microplate compared to the interior wells. This can manifest as differences in cell growth, morphology, and assay signal.[8]
Causality: The primary driver of edge effects is differential evaporation across the plate. The outer wells have a greater surface area exposed to the external environment, leading to faster evaporation of the culture medium.[7] This results in increased local concentrations of salts, media components, and your test compound, which can significantly alter cell physiology.[9] Temperature gradients across the plate, from the incubator shelf to the center of the plate, can also contribute.[7][10]
Caption: Diagram illustrating the 'edge effect' in a microplate.
Mitigation Protocol:
-
Leave Edge Wells Empty: The simplest method is to omit the outer rows and columns from your experimental plan. Fill these wells with sterile water or PBS to create a humidity barrier.[7]
-
Ensure Sufficient Volume: Use an adequate volume of media in your wells. For a 96-well plate, >100 µL is recommended; for a 384-well plate, >40 µL can limit evaporation for up to 48 hours.
-
Use Breathable Seals: For longer incubations, applying a breathable membrane seal can significantly reduce evaporation while still allowing gas exchange.
-
Plate Equilibration: After seeding cells, allow the plate to rest at room temperature in the tissue culture hood for 60 minutes before transferring it to the incubator. This allows for a more even settling of cells and minimizes thermal gradients.[11]
-
Use Specialized Plates: Some manufacturers offer "moat" plates that have a channel around the perimeter to be filled with liquid, creating a more uniform environment.
FAQ 5: My fluorescent signal is weak or disappears quickly during imaging. Could this be phototoxicity or photobleaching related to my compound?
Answer: Yes, it is possible. Photobleaching (the irreversible destruction of a fluorophore by light) and phototoxicity (light-induced damage to cells) are inherent challenges in live-cell fluorescence microscopy.[12][13] These effects can be exacerbated by the presence of a small molecule.
Causality:
-
Photobleaching: Intense excitation light can cause fluorophores to enter a non-emissive "triplet state" from which they can be permanently damaged. While not directly caused by the compound, if your compound's effect is subtle, photobleaching can reduce your signal to below the limit of detection.[14][15]
-
Phototoxicity: When fluorophores are excited, they can transfer energy to molecular oxygen, creating reactive oxygen species (ROS) that damage cellular components.[16] Some compounds can enhance ROS production or sensitize cells to light-induced damage. If you observe morphological changes like membrane blebbing, mitochondrial swelling, or cell rounding only after repeated imaging, phototoxicity is a likely culprit.[16]
Mitigation Strategies:
-
Reduce Exposure: This is the most critical factor.
-
Lower the intensity of the excitation light to the minimum level required for a decent signal.
-
Decrease the exposure time.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
-
Use More Photostable Dyes: Select fluorophores known for their high photostability (e.g., Alexa Fluor dyes, or newer generation dyes).
-
Incorporate Antifade Reagents: For fixed-cell imaging, always use a mounting medium containing an antifade reagent.[17]
-
Control for Phototoxicity: Image a set of control wells (vehicle only) with the exact same imaging protocol. If these cells also show signs of stress, your imaging conditions are too harsh, independent of the compound.
References
-
Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2012). Assay Development Guidelines for Image-Based High Content Screening. National Center for Biotechnology Information. [Link]
-
Trask, O. J. (2021). High Content Imaging Applications: Best Practices and Approaches to Consider. YouTube. [Link]
-
Charles River Laboratories. (n.d.). High Content Imaging Assays. [Link]
-
Wikipedia. (2023). High-content screening. [Link]
-
Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. [Link]
-
Journal of Proteome Research. (2023). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 9-Butyl-9H-purin-6-amine. [Link]
-
Alfano, R. R., et al. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. National Center for Biotechnology Information. [Link]
-
Lee, H., et al. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. National Center for Biotechnology Information. [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. [Link]
-
Al-Masoudi, N. A., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Center for Biotechnology Information. [Link]
-
Visikol. (2024). Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. [Link]
-
R. Weigert, et al. (2018). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]
-
Wako Automation. (2023). The edge effect in microplate assays. [Link]
-
SLAS Discovery. (2021). Advances in High-Content Imaging and Informatics. National Center for Biotechnology Information. [Link]
-
Gulič, T., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. [Link]
-
MDPI. (2022). Autofluorescence Image-Guided Endoscopy in the Management of Upper Aerodigestive Tract Tumors. [Link]
-
Corning. (n.d.). Corning® High Content Screening Microplates – Frequently Asked Questions. [Link]
-
Nature. (2020). Demystifying autofluorescence with excitation-scanning hyperspectral imaging. National Center for Biotechnology Information. [Link]
-
Carpenter-Singh Lab. (n.d.). High-throughput screens for fluorescent dye discovery. [Link]
-
ResearchGate. (2024). Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. [Link]
-
PubChem. (n.d.). 9-Propyl-9h-purin-6-amine. [Link]
-
Chemistry LibreTexts. (2024). Properties of amines. [Link]
-
ResearchGate. (2020). Evaluation of plate edge effects in in-vitro cell based assay. [Link]
-
Labinsights. (2025). A Guide to Fluorescent Dyes in Life Science Research. [Link]
-
Harvard Center for Biological Imaging. (2020). live cell imaging, photobleaching and phototoxicity. YouTube. [Link]
-
ResearchGate. (2013). 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. [Link]
-
Agilent. (2019). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. [Link]
-
PubChem. (n.d.). N,N,9-Trimethyl-9H-purin-6-amine. [Link]
Sources
- 1. High-content screening - Wikipedia [en.wikipedia.org]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 9-Butyl-9H-purin-6-amine | C9H13N5 | CID 75929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autofluorescence Image-Guided Endoscopy in the Management of Upper Aerodigestive Tract Tumors [mdpi.com]
- 7. The edge effect in microplate assays [wakoautomation.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments [mdpi.com]
- 10. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 14. Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. ライブセルイメージングにおける光毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. biotium.com [biotium.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 9-Butyladenine
Welcome to the technical support center for 9-butyladenine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the in vivo bioavailability of this N9-substituted purine analog. Given the limited publicly available data on 9-butyladenine, this guide synthesizes established principles of drug delivery and pharmacokinetics for poorly soluble small molecules, using 9-butyladenine as a primary example. We will explore the underlying causes of potential bioavailability issues and provide actionable troubleshooting guides and detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of 9-butyladenine, based on inferred properties from its chemical structure.
Q1: What is 9-butyladenine and why is its bioavailability a concern?
A1: 9-Butyladenine is a purine analog with a butyl group attached at the N9 position. Like many N9-substituted purines, it is predicted to have low aqueous solubility due to its relatively nonpolar chemical structure. Poor solubility is a primary factor that often leads to low dissolution rates in the gastrointestinal tract and, consequently, poor oral bioavailability.
Q2: What are the likely primary barriers to the in vivo bioavailability of 9-butyladenine?
A2: The primary barriers are likely twofold:
-
Low Aqueous Solubility: The hydrophobic butyl group is expected to significantly reduce water solubility, limiting the concentration of the drug available for absorption.
-
Poor Permeability: While not confirmed, compounds with low solubility can sometimes exhibit poor permeability across the intestinal epithelium. The Caco-2 permeability assay is a standard in vitro method to assess this.[]
Q3: What initial steps should I take to assess the bioavailability of my 9-butyladenine formulation?
A3: A pilot in vivo pharmacokinetic (PK) study in a relevant animal model (e.g., rats or mice) is the essential first step. This involves administering a known dose of 9-butyladenine and measuring its concentration in plasma over time. The resulting data will provide key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which together describe its absorption profile.
Q4: How can I analyze 9-butyladenine concentrations in biological samples?
A4: High-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 9-butyladenine in complex biological matrices such as plasma or urine.[2][3] This technique offers the necessary sensitivity and selectivity. A robust analytical method should be developed and validated for accuracy, precision, and linearity.
Part 2: Troubleshooting Guide for Low Bioavailability
This section provides a structured approach to diagnosing and resolving common issues encountered during in vivo experiments with 9-butyladenine.
Issue 1: Very Low or Undetectable Plasma Concentrations of 9-Butyladenine After Oral Dosing
Possible Causes & Troubleshooting Steps:
-
Cause A: Poor Aqueous Solubility and Dissolution.
-
Explanation: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be absorbed.
-
Troubleshooting:
-
Particle Size Reduction: Decreasing the particle size of the 9-butyladenine powder increases the surface area available for dissolution.[3] Techniques like micronization or nanomilling can be employed.
-
Formulation with Solubilizing Excipients:
-
Co-solvents: Employing a mixture of solvents (e.g., water, ethanol, propylene glycol) can enhance solubility.
-
Surfactants: Using surfactants to create micellar solutions can increase the solubility of hydrophobic compounds.
-
Complexing Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, enhancing their solubility.
-
-
Solid Dispersions: Creating a solid dispersion of 9-butyladenine in a hydrophilic polymer can improve its dissolution rate.[3]
-
-
-
Cause B: Low Permeability Across the Intestinal Epithelium.
-
Explanation: Even if dissolved, 9-butyladenine may not efficiently cross the intestinal wall.
-
Troubleshooting:
-
In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp).[] A low Papp value would confirm permeability as a limiting factor.
-
Permeation Enhancers: Include safe and approved permeation enhancers in the formulation to transiently increase intestinal permeability.
-
-
-
Cause C: Rapid First-Pass Metabolism.
-
Explanation: 9-Butyladenine may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolism Studies: Incubate 9-butyladenine with liver microsomes to identify potential metabolites and assess its metabolic stability.
-
Intravenous (IV) Dosing: Compare the plasma concentration profile after oral administration with that after IV administration. A significantly higher exposure after IV dosing suggests a high first-pass effect.
-
-
Logical Flow for Troubleshooting Low Bioavailability
Caption: Workflow for developing a 9-butyladenine nanosuspension.
Strategy 2: Prodrug Approach
Concept: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes in vivo transformation to release the active parent drug. For poorly soluble drugs, a prodrug can be designed to have improved solubility and/or permeability.
Considerations for a 9-Butyladenine Prodrug:
-
Solubilizing Moieties: Attaching a hydrophilic group (e.g., a phosphate or an amino acid) to the adenine ring could increase aqueous solubility.
-
Permeability-Enhancing Moieties: Esterification of a functional group could increase lipophilicity and improve passive diffusion.
-
Enzymatic Cleavage: The linkage between the prodrug moiety and 9-butyladenine must be susceptible to enzymatic cleavage in the body to release the active drug.
References
- Broussard, L. A., & Tiscione, N. B. (2022).
- Cone, E. J., Gorodetzky, C. W., Yousefnejad, D., Buchwald, W. F., & Johnson, R. E. (1984). The metabolism and excretion of buprenorphine in humans.
- Cundy, K. C., Barditch-Crovo, P., Petty, B. G., Lietman, P. S., & J. C. (1995). Pharmacokinetics and Bioavailability of the Anti-Human Immunodeficiency Virus Nucleotide Analog 9-[(R)-2-(Phosphonomethoxy)Propyl]Adenine (PMPA) in Dogs. Antimicrobial Agents and Chemotherapy, 39(12), 2745-2747.
- Hubenak, J. R., & Salemi, M. R. (2021). Pharmacokinetics and Central Accumulation of Delta-9-Tetrahydrocannabinol (THC)
- Moody, D. E., & Fang, W. B. (2007). The In Vivo Response of Novel Buprenorphine Metabolites, M1 and M3, to Antiretroviral Inducers and Inhibitors of Buprenorphine Metabolism. Basic & clinical pharmacology & toxicology, 101(4), 253-259.
- Naidu, R. A., Mahmud, A., & Khan, N. (2022).
- Shaw, L. M. (2010). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 5(6), 1123-1128.
- Torrens, A., et al. (2020). Comparative Pharmacokinetics of Δ9-Tetrahydrocannabinol in Adolescent and Adult Female Mice. Cannabis and Cannabinoid Research, 5(4), 321-329.
- Tuntland, T., et al. (2018). In vitro and in vivo evaluation of the metabolism and pharmacokinetics of sebacoyl dinalbuphine. Drug Metabolism and Disposition, 46(10), 1436-1445.
- U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2022).
- Wang, W., & Wang, Y. (2017). Evaluation of Marine Diindolinonepyrane in Vitro and in Vivo: Permeability Characterization in Caco-2 Cells Monolayer and Pharmacokinetic Properties in Beagle Dogs. Marine drugs, 15(12), 378.
- Wen, H., & Li, Y. (2019). Analytical methods for detecting butane, propane, and their metabolites in biological samples: Implications for inhalant abuse detection.
- World Health Organization. (2011). Guidelines on the quality, safety, and efficacy of multisource (generic) pharmaceutical products.
- Wu, C. Y., & Benet, L. Z. (2005). Predicting drug disposition, absorption/elimination/transporter interplay and the role of food on drug absorption. Advanced drug delivery reviews, 57(5), 677–692.
- Zhang, Y., et al. (2024). Impact of therapeutic inhibition of oncogenic cell signaling tyrosine kinase on cell metabolism. Journal of Experimental & Clinical Cancer Research, 43(1), 1-15.
Sources
9-Butyladenine Technical Support Center: A Guide to Managing Batch-to-Batch Variability
Introduction: 9-Butyladenine is a key N9-alkylated purine derivative utilized in various research and development applications, from biochemical probe to a scaffold in drug discovery. As with many highly pure active pharmaceutical ingredients (APIs), ensuring consistent performance between manufacturing lots is critical for reproducible experimental outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, identify, and address the common causes of batch-to-batch variability of 9-butyladenine. Our goal is to empower users to move from observing a problem to diagnosing its root cause with confidence.
Troubleshooting Guide: From Observation to Solution
This section is designed to address specific issues you may encounter during your experiments. Each question is followed by an in-depth explanation of potential causes and a logical, step-by-step approach to diagnosis and resolution.
Q1: My biological assay results (e.g., potency, inhibition) are significantly different with a new batch of 9-butyladenine. What is the likely cause?
This is one of the most critical issues stemming from batch variability. A change in biological activity, assuming all other assay parameters are constant, points directly to a difference in the chemical composition of the material.
Core Causality: The primary suspect is the presence of process-related impurities, particularly regioisomers formed during synthesis. The standard synthesis of 9-butyladenine involves the alkylation of adenine with a butyl halide (e.g., 1-bromobutane). While the N9 position is the thermodynamically favored site of alkylation, kinetically controlled side reactions can lead to alkylation at other nitrogen atoms on the purine ring, most commonly the N7 position.[1][2]
-
N9-Butyladenine: The desired, biologically active isomer.
-
N7-Butyladenine: The most common isomeric impurity. It has a different three-dimensional structure and electronic distribution, which can lead to significantly lower or altered biological activity.
-
Other Impurities: Unreacted adenine or di-butylated products can also be present, effectively lowering the concentration of the active compound.
Troubleshooting Workflow:
-
Review the Certificate of Analysis (CoA): Compare the purity values on the CoAs of the old and new batches. Look for specific tests on isomeric purity. If it's not listed, the standard "Purity by HPLC" may not distinguish between isomers.
-
Perform Comparative Chromatographic Analysis: Using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. A simple purity assay may show a single peak if the method lacks the resolution to separate the N9 and N7 isomers.
-
Action: Run both the old (good) and new (bad) batches on the same high-resolution HPLC system. Look for the emergence of new peaks or a change in the relative area of existing peaks near the main 9-butyladenine peak. (See Protocol 1 for a representative HPLC method).
-
-
Structural Confirmation (If Necessary): If an unknown impurity is detected, further characterization is required.
-
Action: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. An identical mass to 9-butyladenine strongly suggests an isomer.
-
Action: Nuclear Magnetic Resonance (NMR) spectroscopy can definitively distinguish between N9 and N7 isomers based on distinct chemical shifts of the purine protons (H2 and H8) and the methylene protons of the butyl group adjacent to the ring.[3]
-
Q2: I've received a new batch of 9-butyladenine that has a different color (e.g., slightly yellow vs. pure white) or a different crystalline appearance. Should I be concerned?
Yes, a change in physical appearance is a clear indicator of batch variability and should not be ignored. It can signal issues with purity, stability, or the physical form of the compound.
Core Causality:
-
Trace Impurities: Highly colored impurities, even at levels <0.1%, can impart a noticeable color to a powder. These may be degradation products or byproducts from the synthesis that were not fully removed.
-
Residual Solvents: Solvents trapped within the crystal lattice can affect the crystal's appearance and properties.[4][5][6] ICH guidelines place strict limits on residual solvents based on their toxicity.[7]
-
Polymorphism: 9-Butyladenine may exist in different crystalline forms (polymorphs). Different polymorphs can have the same chemical composition but different crystal structures, leading to variations in appearance, density, melting point, and, most importantly, solubility and bioavailability.
Troubleshooting Workflow:
-
Visual Inspection and CoA Review: Document the physical appearance and compare the "Appearance" specification on the CoAs of the batches. Check the results for residual solvents.
-
Thermal Analysis:
-
Action: Use Differential Scanning Calorimetry (DSC) to determine the melting point. A broad melting range or a different melting point compared to a reference batch suggests the presence of impurities or a different polymorphic form.
-
-
Residual Solvent Analysis:
-
Action: Gas Chromatography with Headspace analysis (HS-GC) is the standard method for quantifying residual solvents. Compare the results to ICH Q3C limits.[7]
-
-
Polymorph Characterization:
-
Action: X-Ray Powder Diffraction (XRPD) is the definitive technique to identify the crystalline form. Different polymorphs will produce distinct diffraction patterns.
-
Q3: A new batch of 9-butyladenine is showing poor or inconsistent solubility in my experimental buffer compared to previous lots. Why is this happening?
Solubility is a critical physical property that directly impacts bioavailability and the success of in-vitro assays.[8][9] Inconsistent solubility is almost always linked to variations in the solid-state properties of the API.
Core Causality:
-
Particle Size Distribution (PSD): The rate of dissolution is directly proportional to the surface area of the solid. Batches with larger particles (lower surface area) will dissolve more slowly than batches with smaller particles.
-
Crystalline Form (Polymorphism): As mentioned above, different polymorphs can have significantly different solubilities. A more stable crystalline form is typically less soluble.
-
Presence of Insoluble Impurities: Particulate matter or insoluble chemical impurities can prevent the material from fully dissolving.
Troubleshooting Workflow:
-
Microscopic Examination:
-
Action: A simple examination under a light microscope can often reveal obvious differences in particle size and shape between batches.
-
-
Particle Size Analysis:
-
Action: Use laser diffraction to obtain a quantitative particle size distribution for the problematic and reference batches. This is a crucial test for diagnosing solubility rate issues.
-
-
Solubility Confirmation:
-
Action: Perform a shake-flask solubility study. Equilibrate an excess of the solid in the solvent/buffer of interest for an extended period (e.g., 24-48 hours) and then measure the concentration of the dissolved compound by HPLC. This determines the thermodynamic solubility and can help differentiate between a slow dissolution rate (a PSD issue) and lower overall solubility (a polymorph issue).
-
-
Polymorph Analysis:
-
Action: If thermodynamic solubility is different, perform XRPD analysis to check for polymorphism as described in the previous question.
-
Frequently Asked Questions (FAQs)
What are the primary drivers of batch-to-batch variability for 9-butyladenine?
Variability is rarely from a single factor but is a combination of chemical and physical influences:
-
Synthesis Control: The alkylation reaction conditions (base, solvent, temperature) heavily influence the ratio of N9 to N7 isomers.[1][2] Inconsistent control here is the most common source of chemical variability.
-
Purification/Crystallization: The final crystallization step is critical. It determines the purity, polymorphic form, residual solvent levels, and particle size distribution.[10] Lack of precise control over cooling rates, anti-solvent addition, and agitation can introduce significant variability.
-
Raw Material Quality: The quality of the starting adenine and butylating agent can impact the impurity profile of the final product.
How should I properly qualify a new batch of 9-butyladenine for my experiments?
A new batch, especially from a new supplier, should be treated as a new variable. A thorough qualification process is essential for ensuring experimental reproducibility.
-
CoA Review: Scrutinize the supplier's CoA. Ensure the tests performed are adequate. Do not rely solely on a high-level purity assay (e.g., "99.5% by HPLC").
-
Identity Confirmation: Confirm the material is 9-butyladenine. A simple 1H-NMR spectrum is an excellent and rapid way to do this.
-
Comparative Analysis: Run the new batch "head-to-head" against your existing, trusted batch using the key analytical methods described in the troubleshooting section (especially high-resolution HPLC for isomeric purity).
-
Functional Test: Test the new batch in a small-scale, well-controlled functional assay where the performance of the old batch is well-characterized. The results should be within your established experimental variance.
What are the Critical Quality Attributes (CQAs) for 9-butyladenine?
CQAs are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For 9-butyladenine, these are:
-
Identity: Confirms the correct chemical structure.
-
Assay (Purity): Quantifies the amount of 9-butyladenine, typically by HPLC.
-
Impurity Profile:
-
Isomeric Purity: The ratio of N9- to N7-butyladenine.
-
Organic Impurities: Levels of unreacted adenine, di-alkylated products, etc.
-
Residual Solvents: Must meet ICH safety limits.
-
-
Solid-State Properties:
-
Appearance: A defined color and form.
-
Polymorphic Form: A specific, consistent crystalline form identified by XRPD.
-
Particle Size Distribution: A defined range, especially if solubility is critical.
-
-
Water Content: Measured by Karl Fischer titration, as water can affect stability and accurate weighing.
How should I store and handle 9-butyladenine to maintain its integrity?
While N-alkylated purines are generally stable, proper storage is crucial.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) under an inert atmosphere (argon or nitrogen) is recommended.
-
Handling: Use in a well-ventilated area or fume hood. Avoid repeated freeze-thaw cycles of solutions. For creating stock solutions, use anhydrous solvents if possible and store them desiccated at -20°C or -80°C. Perform periodic purity checks on stock solutions, as degradation can occur in solution over time. A forced degradation study can help identify likely degradation products.[11][12][13]
Data Presentation & Summary Tables
Table 1: Example Certificate of Analysis (CoA) for High-Quality 9-Butyladenine
This table represents a comprehensive CoA for a research or early-phase development batch.
| Test Parameter | Method | Acceptance Criteria | Example Result |
| Appearance | Visual | White to off-white crystalline powder | Conforms |
| Identity | ¹H-NMR | Spectrum conforms to reference standard | Conforms |
| Purity (Assay) | HPLC (Area %) | ≥ 99.0% | 99.7% |
| Isomeric Purity | HPLC (Area %) | N7-Butyladenine ≤ 0.15% | 0.08% |
| Largest Unidentified Impurity | HPLC (Area %) | ≤ 0.10% | 0.05% |
| Total Impurities | HPLC (Area %) | ≤ 1.0% | 0.3% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.12% |
| Residual Solvents | HS-GC | Meets ICH Q3C Limits | Conforms |
| Ethanol | ≤ 5000 ppm | 250 ppm | |
| Heptane | ≤ 5000 ppm | < 50 ppm | |
| Melting Point | DSC | 143 - 147 °C | 145.2 °C |
Table 2: Troubleshooting Summary
| Observed Problem | Most Likely Root Cause(s) | Recommended Diagnostic Action(s) |
| Inconsistent Biological Activity | Isomeric Impurity: High levels of N7-butyladenine. | High-resolution HPLC to quantify isomers; LC-MS for mass confirmation. |
| Different Color / Appearance | Trace Impurities: Degradants or synthesis byproducts. Polymorphism. | Visual inspection; DSC for thermal profile; XRPD for crystal form. |
| Poor / Variable Solubility | Particle Size: Larger particles, wider distribution. Polymorphism. | Laser Diffraction for PSD analysis; Shake-flask solubility study; XRPD. |
| Unexpected HPLC Peaks | Process Impurities: Unreacted adenine, N7-isomer, other byproducts. Degradation. | LC-MS to identify MW of new peaks; NMR for structural elucidation. |
Key Experimental Protocols
Protocol 1: Representative HPLC Method for Purity and Isomer Separation
This protocol is a starting point for developing a stability-indicating method capable of resolving 9-butyladenine from its key process-related impurities.[14][15][16][17][18]
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL.
Rationale: The gradient elution is designed to first elute the highly polar unreacted adenine, followed by the regioisomers (N7 and N9-butyladenine), and finally any less polar impurities like di-alkylated products. Ammonium formate is a volatile buffer, making this method compatible with LC-MS analysis.
Protocol 2: Step-by-Step Workflow for Qualifying a New Batch
This protocol provides a self-validating system to ensure the consistency of your starting material.
-
Documentation: Obtain the CoA for the new batch. Create an internal record and assign it a unique lab ID.
-
Physical Characterization:
-
Visually inspect the material and compare its appearance to your retained sample of a trusted "gold standard" batch. Note any differences.
-
Prepare a solution at a standard concentration (e.g., 10 mM in DMSO). Observe the time to dissolve and note if the solution is clear and colorless.
-
-
Chemical Purity & Identity:
-
Prepare a sample of the new batch and a sample of your gold standard batch.
-
Analyze both samples using the HPLC method in Protocol 1 in the same sequence.
-
Acceptance Criteria: The retention time of the main peak in the new batch must match the gold standard. The purity profile must be comparable, with no new impurities >0.10%. The level of the N7-isomer must be within your established acceptance limit (e.g., ≤ 0.15%).
-
-
Identity Confirmation (¹H-NMR):
-
Prepare a sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H-NMR spectrum.
-
Acceptance Criteria: The chemical shifts and splitting patterns must match the known structure of 9-butyladenine and be consistent with the spectrum of your gold standard batch.
-
-
Functional Confirmation:
-
Use the new batch in a well-established, small-scale biological assay.
-
Run it in parallel with your gold standard batch.
-
Acceptance Criteria: The dose-response curve or activity measurement for the new batch must be statistically indistinguishable from the gold standard.
-
-
Final Approval: If all tests pass, formally approve the batch for use in larger or critical experiments. Retain a sample of this newly qualified batch for future comparisons.
Visualizations: Workflows and Logic Diagrams
// Nodes synthesis [label="Synthesis Step:\nAdenine Alkylation", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; param_var [label="Process Parameter Deviation:\n- Incorrect Base\n- Suboptimal Temperature", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; impurity [label="Chemical Root Cause:\nIncreased N7-Butyladenine\nIsomer Formation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; property_change [label="Change in CQA:\nLower % of Active N9 Isomer\nin the Batch", shape=parallelogram]; user_impact [label="Observed User Impact:\nReduced Potency in\nBiological Assay", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges param_var -> synthesis [label="influences"]; synthesis -> impurity [label="leads to"]; impurity -> property_change [label="results in"]; property_change -> user_impact [label="causes"]; } end_dot Caption: Root Cause Analysis for Inconsistent Assay Results.
References
-
Bhatt, D. P., et al. (2012). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. Available at ResearchGate.[Link]
-
Singour, P.K., et al. (2018). Forced Degradation Study for Estimation of Related Substances and Degradants in Allopurinol Tablet and Its Method Validation Using RP-HPLC. Zenodo.[Link]
-
W, Sarjadi, et al. (n.d.). Synthesis Of Buthyl Bromide Labeled 82Br For Leakage Detection Application In Industrial Pipeline System. Neliti.[Link]
-
Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles... Nucleosides, Nucleotides & Nucleic Acids.[Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters.[Link]
-
Lees, M., et al. (2013). DNA alkylation and DNA methylation: cooperating mechanisms driving the formation of colorectal adenomas and adenocarcinomas? Gut.[Link]
-
Mozafari, M. R. (2025). Residual solvent analysis in pharmaceuticals. Available at ResearchGate.[Link]
-
Wikipedia. (n.d.). Mutational signatures. Wikipedia.[Link]
-
Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Organic Syntheses.[Link]
-
Bacardit, J. (2024). Impact of Solvent Quality in the outcome of the API purification processes. Docuchem.[Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
-
van Delft, J. H., et al. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Biomarkers in Cancer.[Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH. SIELC.[Link]
-
University College London. (n.d.). Chemical shifts. UCL.[Link]
-
Teasdale, A., et al. (2013). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Vodstrcil, P., et al. (2001). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. Carcinogenesis.[Link]
-
Shulyak, Y. L., et al. (2020). STUDY OF STABILITY AND DETERMINATION OF RESIDUAL QUANTITY OF ORGANIC SOLVENT IN LIPOPHILIC EXTRACT OF PUMPKIN. PharmacologyOnLine.[Link]
-
pA2 Online. (n.d.). P540 Validation of HPLC method for analysis of adenine in plasma. pA2 Online.[Link]
-
Kohn, K. W., et al. (1987). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic Acids Research.[Link]
-
Semantic Scholar. (n.d.). On the alkylation of adenine. Semantic Scholar.[Link]
-
Hartley, J. A., et al. (1990). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Nucleic Acids Research.[Link]
-
Ahmad, S., et al. (2025). Validation of HPLC method for analysis of adenine in plasma. Available at ResearchGate.[Link]
-
European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. EMA.[Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.[Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta.[Link]
-
Dwivedi, A. M. (n.d.). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology.[Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps.[Link]
-
Hartley, J. A., et al. (1990). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. Semantic Scholar.[Link]
-
Sasikumar, K., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. Available at ResearchGate.[Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International.[Link]
Sources
- 1. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. pharmtech.com [pharmtech.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docuchem.com [docuchem.com]
- 11. zenodo.org [zenodo.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH | SIELC Technologies [sielc.com]
- 16. pa2online.org [pa2online.org]
- 17. researchgate.net [researchgate.net]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
Mitigating cytotoxicity of 9-butyl-9H-purin-6-amine at high doses
A Guide to Mitigating High-Dose Cytotoxicity in Experimental Settings
Welcome to the technical support center for 9-butyl-9H-purin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the cytotoxic effects observed at high concentrations of this N9-substituted purine analog. As Senior Application Scientists, we've synthesized data from published literature on purine analogs and small molecule inhibitors to provide you with field-proven insights and actionable protocols. Our goal is to help you refine your experimental design to achieve a better therapeutic index and clearer, more reliable results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have when encountering unexpected levels of cytotoxicity with 9-butyl-9H-purin-6-amine.
Q1: We are observing significant cytotoxicity in our cancer cell lines at high doses of 9-butyl-9H-purin-6-amine, which is obscuring our ability to study its primary mechanism of action. Is this expected?
A1: Yes, it is not uncommon for purine analogs to exhibit significant cytotoxicity at higher concentrations.[1][2] Like many purine-based compounds, 9-butyl-9H-purin-6-amine likely interferes with fundamental cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3] This on-target toxicity, while desirable in cancer therapy, can become problematic in mechanistic studies when it masks more subtle effects. Off-target effects are also more pronounced at higher doses, contributing to the overall cytotoxic profile.
Q2: What are the likely mechanisms behind the high-dose cytotoxicity of 9-butyl-9H-purin-6-amine?
A2: Based on the known behavior of 9-substituted purine analogs, the cytotoxicity likely stems from a combination of factors:
-
Interference with Purine Metabolism: As a purine analog, the compound can be mistakenly incorporated into nucleotide synthesis pathways, leading to the formation of fraudulent nucleotides. This disrupts DNA and RNA synthesis and repair, ultimately triggering cell death.
-
Induction of Apoptosis: Purine analogs are well-documented inducers of apoptosis.[3] This can occur through various signaling pathways, often involving the activation of caspases.
-
Mitochondrial Dysfunction: High concentrations of small molecules can induce mitochondrial stress, leading to the release of pro-apoptotic factors and an increase in reactive oxygen species (ROS), further contributing to cell death.
-
Off-Target Kinase Inhibition: Many purine-based molecules can act as kinase inhibitors due to their structural similarity to ATP.[2] At high doses, 9-butyl-9H-purin-6-amine may inhibit multiple kinases non-selectively, disrupting critical signaling pathways and leading to broad cytotoxicity.
Q3: How can we differentiate between on-target and off-target cytotoxicity?
A3: Differentiating between on-target and off-target effects is crucial. Here are a few strategies:
-
Dose-Response Curve Analysis: A steep dose-response curve might suggest a specific, on-target effect, while a shallow curve could indicate multiple, non-specific interactions.
-
Target Overexpression/Knockdown: If the intended target is known, overexpressing it might rescue cells from cytotoxicity, while knocking it down could mimic the compound's effect.
-
Rescue Experiments: Co-administration of a natural substrate of the target pathway (e.g., a specific nucleoside) might rescue the cells from on-target toxicity.
-
Kinase Profiling: A broad-spectrum kinase panel can identify unintended targets of your compound.
Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Issue 1: Excessive Cell Death in Primary Screening Assays
You're performing a primary screen to identify the bioactivity of 9-butyl-9H-purin-6-amine, but the majority of your cell lines die at the concentrations tested.
Causality: The initial concentration range is likely too high, leading to overwhelming general cytotoxicity that masks any specific, dose-dependent effects.
Troubleshooting Protocol:
-
Re-evaluate Concentration Range:
-
Start with a much broader range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Perform a preliminary dose-response experiment on a sensitive and a resistant cell line to determine an approximate IC50 value.
-
-
Optimize Seeding Density:
-
Ensure that cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can show altered sensitivity to cytotoxic agents.[4]
-
-
Check Compound Solubility:
-
Visually inspect the culture medium for any signs of compound precipitation at high concentrations. Poor solubility can lead to inconsistent results.
-
If using a solvent like DMSO, ensure the final concentration in the well is non-toxic (typically <0.5%).[4]
-
Issue 2: High Variability in Cytotoxicity Data Between Replicates
Your replicate wells for the same concentration of 9-butyl-9H-purin-6-amine show significant variation in cell viability.
Causality: This often points to technical inconsistencies in the assay setup.
Troubleshooting Protocol:
-
Standardize Cell Seeding:
-
Ensure a homogenous single-cell suspension before and during seeding. Gently mix the cell suspension between pipetting each set of wells.
-
-
Refine Pipetting Technique:
-
Use calibrated pipettes and ensure consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery.
-
-
Address Edge Effects:
-
Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. Consider not using the outermost wells for experimental data or ensure proper humidification of the incubator.[5]
-
Experimental Protocols for Cytotoxicity Mitigation
If reducing the dose is not an option for your experimental goals, these protocols can help mitigate the observed cytotoxicity.
Protocol 1: Co-administration of a Cytoprotective Agent (N-Acetylcysteine)
Rationale: High doses of cytotoxic compounds can induce oxidative stress through the production of reactive oxygen species (ROS). N-acetylcysteine (NAC) is an antioxidant that can replenish intracellular glutathione levels, helping to neutralize ROS and reduce non-specific cell damage.[6][7]
Step-by-Step Methodology:
-
Cell Seeding: Plate your cells at the predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of 9-butyl-9H-purin-6-amine in a suitable solvent (e.g., DMSO).
-
Prepare a fresh stock solution of N-acetylcysteine (NAC) in sterile, serum-free culture medium or PBS and filter-sterilize.
-
-
Co-treatment:
-
Prepare a dilution series of 9-butyl-9H-purin-6-amine at 2x the final desired concentrations.
-
Prepare a solution of NAC at a final concentration of 1-5 mM (this may need to be optimized for your cell line).
-
Add the NAC-containing medium to the cells 1-2 hours before adding 9-butyl-9H-purin-6-amine.
-
Add the 2x 9-butyl-9H-purin-6-amine dilutions to the wells.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
Data Interpretation:
| Treatment Group | % Cell Viability (Example) | Interpretation |
| Vehicle Control | 100% | Baseline viability. |
| 9-butyl-9H-purin-6-amine (High Dose) | 15% | High cytotoxicity. |
| NAC alone (5 mM) | 98% | NAC is not toxic at this concentration. |
| 9-butyl-9H-purin-6-amine + NAC | 45% | NAC partially rescues cells from cytotoxicity, suggesting an oxidative stress component. |
Protocol 2: Modulating the Purine Salvage Pathway
Rationale: The cytotoxicity of many purine analogs depends on their metabolic activation by cellular enzymes. The purine salvage pathway plays a crucial role in recycling purine bases.[8][9] Modulating this pathway can sometimes alter the cytotoxic potential of a purine analog.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Preparation of Reagents:
-
Prepare a stock solution of 9-butyl-9H-purin-6-amine.
-
Prepare stock solutions of natural purines such as adenine, guanine, or hypoxanthine in sterile culture medium.
-
-
Co-treatment:
-
Add the natural purine solutions to the cell culture medium at a range of concentrations (e.g., 10-100 µM) 1-2 hours prior to adding the test compound.
-
Add the 9-butyl-9H-purin-6-amine dilutions to the wells.
-
-
Incubation and Viability Assay: Proceed as in Protocol 1.
Data Interpretation:
| Treatment Group | % Cell Viability (Example) | Interpretation |
| Vehicle Control | 100% | Baseline viability. |
| 9-butyl-9H-purin-6-amine (High Dose) | 20% | High cytotoxicity. |
| Hypoxanthine alone (50 µM) | 102% | Hypoxanthine is not toxic. |
| 9-butyl-9H-purin-6-amine + Hypoxanthine | 60% | Competition with the natural purine for metabolic enzymes may be reducing the activation of the analog, thus mitigating its toxicity. |
Visualizing the Mechanisms
To better understand the potential pathways of cytotoxicity and mitigation, the following diagrams illustrate the key concepts.
Caption: Mechanisms of Action for Cytotoxicity Mitigation Strategies.
References
-
Purine Analogs. (n.d.). In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]
-
Dirty Medicine. (2024, March 1). Purine Salvage Pathway [Video]. YouTube. [Link]
- Tuncbilek, M., et al. (n.d.). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells.
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Purine Scaffold in Agents for Cancer Treatment. (2025, April 29). PubMed Central.
- Combination therapy with purine nucleoside analogs. (n.d.). PubMed.
- Mollace, V., et al. (2016). Regulation of uric acid metabolism and excretion. International Journal of Cardiology, 213, 28-33.
- Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. (n.d.). PubMed.
- Mendz, G. L., & Hazell, S. L. (1995). Salvage synthesis of purine nucleotides by Helicobacter pylori. Journal of Applied Bacteriology, 79(6), 647-655.
- Davis, C., et al. (2024).
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). bioRxiv.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19).
- Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review. (2019, November 1). Bentham Science Publishers.
- De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. (n.d.). PubMed Central.
- Regulation of uric acid metabolism and excretion. (2019, February 11).
- Full article: Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Liter
- Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. (n.d.). AACR Journals.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1).
- Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (n.d.). MDPI.
- Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic.
- From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. (2025, June 25). PubMed Central.
- List of Antineoplastic detoxifying agents (Cytoprotective Agent). (n.d.). Drugs.com.
- N-Acetylcysteine Modulates the Cytotoxic Effects of Paclitaxel. (2025, August 9). Request PDF.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
- Structural Basis for Design of New Purine-Based Inhibitors Targeting the Hydrophobic Binding Pocket of Hsp90. (n.d.). MDPI.
- Purine metabolism – Knowledge and References. (n.d.). Taylor & Francis.
- Serum Uric Acid-Lowering Effects of Combined Glycine and Tryptophan Treatments in Subjects with Mild Hyperuricemia: A Randomized, Double-Blind, Placebo-Controlled, Crossover Study. (2019, March 6). MDPI.
- N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells. (n.d.). PubMed.
- Toxicities of anticancer drugs and its management. (2012, August 7). International Journal of Basic & Clinical Pharmacology.
- Important role of purine salvage pathway in the brain clarified: Association between uric acid levels and neurodegenerative diseases. (2024, September 18). Science Japan.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals.
- Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. (n.d.). PubMed Central.
- In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.).
- Actions of Purine Analogs: Enzyme Specificity Studies as a Basis for Interpret
- High Content Screening for in vitro toxicity testing. (2011, June 20). European Pharmaceutical Review.
- Combination Therapy Advantageous for Patients with Gout. (2017, July 6). Pharmacy Times.
- What is the role of N-Acetylcysteine (NAC) in treating acetaminophen overdose?. (2025, February 13). Dr.Oracle.
- De novo and salvage purine synthesis pathways across tissues and tumors. (n.d.).
- Current role of protective agents in cancer tre
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PubMed Central.
- Purinethol. (2026, January 20). Massive Bio.
- Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016, March 9). PubMed Central.
- A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. (n.d.). MDPI.
Sources
- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purine Scaffold in Agents for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Target Deconvolution: Validating the Cellular Engagement of 9-Butyladenine
For researchers in drug discovery and chemical biology, the journey from a bioactive small molecule to a validated therapeutic target is both a critical and challenging path. This guide provides an in-depth, experience-driven comparison of modern techniques for identifying and validating the cellular targets of a probe molecule, using 9-butyladenine as a practical case study. While 9-butyladenine has been explored in various chemical contexts, from materials science to synthetic receptors, its specific protein targets in a cellular milieu remain largely uncharacterized.[1][2][3] This ambiguity makes it an excellent candidate for illustrating a comprehensive target deconvolution workflow.
This guide is structured to move from broad, unbiased screening to focused, quantitative validation, mirroring a logical experimental progression. We will dissect the "why" behind each methodological choice, ensuring a self-validating experimental cascade that builds confidence at each step.
Part 1: Unbiased Target Discovery in the Native Environment
The initial challenge is to identify potential binding partners of 9-butyladenine from the entire proteome. The most robust approaches achieve this within a complex cellular lysate, preserving native protein conformations and interactions as much as possible.
Chemical Proteomics: Fishing for Targets in the Proteome Ocean
Chemical proteomics is a powerful strategy to enrich and identify proteins that interact with a small molecule. Given that 9-butyladenine is an ATP analog, a logical starting point is to investigate its interaction with the kinome, a large family of ATP-dependent enzymes.
Method of Choice: Kinobeads Affinity Chromatography
The "kinobeads" approach utilizes a mixture of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[4][5] The experiment then becomes a competition assay: by pre-incubating the lysate with free 9-butyladenine, we can observe which kinases are competed off the beads, strongly implying a direct binding interaction.
Experimental Workflow: Kinobeads Competition Assay
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [Kinobeads workflow for target identification.]
Causality and Trustworthiness:
-
Why Kinobeads? This method enriches for a highly relevant protein class (kinases) based on the ligand's core structure (adenine). It is a hypothesis-driven yet unbiased screen within that protein family. The broad-spectrum nature of the beads covers hundreds of kinases simultaneously.[6][7]
-
Self-Validation: The competitive nature of the assay is key. Non-specific binders will adhere to the beads regardless of the presence of 9-butyladenine. Only true interactors will show a dose-dependent decrease in bead binding, providing an internal control for specificity.
Part 2: Confirming Target Engagement in Intact Cells
While chemical proteomics provides strong candidates, it is typically performed in cell lysates. It is crucial to confirm that 9-butyladenine engages these targets within the more biologically relevant context of a living cell.
Cellular Thermal Shift Assay (CETSA): A Litmus Test for In-Cell Binding
CETSA is a powerful biophysical technique that directly measures target engagement in intact cells or lysates.[8] The core principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. By heating cells treated with 9-butyladenine to various temperatures, we can assess the thermal stability of our candidate proteins.
Experimental Workflow: Isothermal Dose-Response CETSA
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [CETSA workflow to validate in-cell target engagement.]
Expertise and Interpretation:
-
Why CETSA? This is the gold standard for confirming that a drug reaches and binds to its target in a physiological setting.[9] It requires no modification of the compound or the protein and provides a quantifiable measure of engagement (the thermal shift).
-
Trustworthiness: A positive result in CETSA is strong evidence of direct physical interaction in the cell. The dose-dependent nature of the stabilization allows for the calculation of an apparent cellular EC50, which can be correlated with functional assay data.
Part 3: Quantitative Biophysical Validation
Having identified targets in lysates and confirmed their engagement in cells, the final step is to precisely characterize the binding interaction using purified components. This allows for the determination of key thermodynamic and kinetic parameters.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
These two techniques provide complementary, in-vitro validation of the direct interaction between 9-butyladenine and a purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[10][11] It is the only technique that can determine all thermodynamic parameters (affinity (KD), enthalpy (ΔH), and entropy (ΔS)) in a single experiment, providing deep insight into the forces driving the interaction.[12][13]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures changes in refractive index upon binding.[14][15] It provides real-time kinetic data, allowing for the determination of association (kon) and dissociation (koff) rates, from which the affinity (KD) is calculated.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Purify the candidate target protein to >95% homogeneity.
-
Prepare a concentrated stock solution of 9-butyladenine.
-
Dialyze the protein and dissolve the compound in the exact same buffer to minimize buffer mismatch artifacts.
-
-
Instrument Setup:
-
Load the purified protein into the sample cell of the calorimeter.
-
Load the 9-butyladenine solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections of 9-butyladenine into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the KD, stoichiometry (n), and ΔH.
-
Comparison of Validation Techniques
| Technique | Principle | Context | Key Output | Advantages | Limitations |
| Kinobeads | Affinity Chromatography & MS | Cell Lysate | List of potential targets | Unbiased within a class; high throughput | Indirect; requires cell lysis; potential for artifacts |
| CETSA | Ligand-induced thermal stabilization | Intact Cells, Lysate | Target engagement EC50 | Direct evidence in cells; no labels | Lower throughput; requires specific antibody or MS |
| ITC | Measures heat of binding | In Vitro (Purified) | KD, ΔH, ΔS, Stoichiometry | Gold standard for thermodynamics; label-free | Requires large amounts of pure protein; lower throughput |
| SPR | Mass change on sensor surface | In Vitro (Purified) | KD, kon, koff | Real-time kinetics; high sensitivity; label-free | Requires protein immobilization; potential for artifacts |
Conclusion: A Triangulated Approach to Target Validation
The validation of a small molecule's target is not a linear process but a cycle of hypothesis generation and rigorous testing. For a molecule like 9-butyladenine, a robust strategy begins with a broad screen like chemical proteomics to identify high-probability candidates. These candidates are then vetted in a physiological context using a Cellular Thermal Shift Assay to confirm engagement in intact cells. Finally, direct, quantitative binding is confirmed and characterized in vitro using biophysical methods like ITC or SPR . By triangulating evidence from these orthogonal approaches, researchers can build a compelling and defensible case for the mechanism of action of their compound, paving the way for further drug development and biological inquiry.
References
-
Maiza-Razkin, E., Beobide, G., Castillo, O., Luque, A., Pérez-Aguirre, R., & Pérez-Yáñez, S. (2025). A neutral 1D polymeric Hg(II) complex harvested from 9-butyl adenine: Synthesis, crystal structure, Hirshfeld surface, DFT optimization, and anti-microbial activities. Journal of Molecular Structure, 1339, 142389. [Link]
-
Nath, S., Sen, T., Roy, S., & Saha, I. (2024). Supramolecular Co (II) Complex Fabricated From Adenine Derivative: Synthesis, Crystal Structure, Hirshfeld Surface, DFT Optimization, Anticancer, and Molecular Docking Studies. Applied Organometallic Chemistry. [Link]
-
Henkel. (n.d.). Green Chemistry in the Design of Safer Anaerobic Adhesives. DORAS | DCU Research Repository. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,3-Butadiene. [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367). [Link]
-
Dziekan, J. M., Yu, H., Chen, D., Dai, L., & Nordlund, P. (2019). An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions. PLoS ONE, 14(2), e0211719. [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
-
Bán, A., & Gyuris, M. (2025). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. Drug Discovery Today. [Link]
-
Volpini, R., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Molecules, 26(8), 2198. [Link]
-
Su, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1146-1152. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
-
ResearchGate. (2025). (PDF) Interaction of adenine with synthetic receptors: A theoretical.... [Link]
-
Médard, G., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2469-2478. [Link]
-
ResearchGate. (n.d.). Directed adenine functionalization for creating complex architectures for material and biological applications. [Link]
-
Su, M., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. [Link]
-
Bach, T. (2019). Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2022). Surface Plasmon Resonance (SPR) Determination of Adenosine Triphosphate (ATP) Using Silver (I) induced Configuration Changes of a Single Stranded DNA Probe with Cytosine (C). Analytical Letters, 55(9), 1438-1447. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Kierzek, E., et al. (2019). Effects of methylation on the stability of nucleic acid conformations. Monomer level. Biochemistry. [Link]
-
Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
-
The Royal Society of Chemistry. (2002). PERKIN. [Link]
-
Sando, S., et al. (2004). Detection of guanine–adenine mismatches by surface plasmon resonance sensor carrying naphthyridine–azaquinolone hybrid on the surface. Nucleic Acids Research, 32(2), 770-777. [Link]
-
ResearchGate. (2025). The Renaissance of Metal-Pyrimidine Nucleobase Coordination Chemistry. [Link]
-
Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Apollo. [Link]
-
National Cancer Institute. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. researchgate.net [researchgate.net]
- 4. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [repository.cam.ac.uk]
- 8. An efficient proteome-wide strategy for discovery and characterization of cellular nucleotide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 13. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 14. Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A-Comparative-Guide-to-the-Cross-reactivity-Profiling-of-9-butyl-9H-purin-6-amine
Abstract
The development of targeted therapeutics, particularly protein kinase inhibitors, necessitates a profound understanding of their selectivity profile. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1] This guide provides a comprehensive framework for the cross-reactivity profiling of 9-butyl-9H-purin-6-amine, a representative purine analog. We delve into the rationale and step-by-step methodologies for a multi-pronged approach, integrating broad-panel kinase screening, cellular target engagement confirmation, and functional phenotypic analysis. This guide is intended for researchers, scientists, and drug development professionals to establish a robust and self-validating system for characterizing the selectivity of novel chemical entities, thereby enabling more informed decisions in the progression of drug candidates.
Introduction: The Imperative of Selectivity for Purine Analogs
Purine analogs represent a privileged scaffold in medicinal chemistry, with numerous approved drugs targeting a wide range of diseases.[2][3] Their structural similarity to endogenous purines, such as adenine, allows them to competitively bind to the ATP-binding site of protein kinases.[4] This mechanism, while effective, also presents a significant challenge: the high conservation of the ATP-binding pocket across the human kinome can lead to a lack of selectivity and potential for off-target interactions.[5]
9-butyl-9H-purin-6-amine is a synthetic purine derivative with potential as a kinase inhibitor. The butyl group at the 9-position is designed to enhance cell permeability and potentially introduce selectivity through interactions with specific sub-pockets of the target kinase. However, predicting its cross-reactivity profile based on structure alone is insufficient. A rigorous, data-driven approach is essential to understand its broader biological activity.
This guide will compare and contrast three critical experimental workflows to build a comprehensive selectivity profile for 9-butyl-9H-purin-6-amine:
-
In Vitro Kinase Panel Screening: To assess the inhibitory activity against a large, representative panel of the human kinome.
-
Cellular Thermal Shift Assay (CETSA): To validate target engagement and identify off-target binding within a native cellular environment.
-
Phenotypic Screening: To evaluate the functional consequences of on- and off-target effects on cellular processes.
By integrating the data from these orthogonal approaches, we can construct a high-confidence profile of 9-butyl-9H-purin-6-amine's selectivity, providing a solid foundation for further preclinical and clinical development.
Methodology for Comprehensive Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a multi-tiered experimental approach. The following sections detail the protocols for a comprehensive evaluation of 9-butyl-9H-purin-6-amine.
Tier 1: Broad Kinome Profiling
The initial step is to perform a high-throughput screening of the compound against a large panel of kinases to identify its primary targets and potential off-targets.[6] This provides a broad, yet foundational, understanding of the compound's inhibitory landscape.
-
Compound Preparation: Dissolve 9-butyl-9H-purin-6-amine in 100% DMSO to create a 10 mM stock solution.
-
Assay Concentration: Prepare a working solution of the compound at a concentration of 1 µM in the appropriate assay buffer. This concentration is a standard starting point for initial screening.[7]
-
Kinase Panel: Select a comprehensive kinase panel, ideally representing all major branches of the human kinome. A panel of over 400 kinases is recommended for a thorough initial screen.
-
Binding Assay: The KINOMEscan™ platform utilizes a competitive binding assay. The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a %Ctrl value of <10% or <35%, depending on the desired stringency.
-
Follow-up: For significant hits, determine the dissociation constant (Kd) to quantify the binding affinity.
Caption: Workflow for in vitro kinase panel screening.
Tier 2: Cellular Target Engagement
While in vitro assays are crucial, they do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess target engagement in intact cells or cell lysates.[8] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Cell Culture: Grow a relevant human cell line (e.g., a cancer cell line where the putative primary target is expressed and functional) to ~80% confluency.
-
Compound Treatment: Treat the cells with 9-butyl-9H-purin-6-amine at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the soluble protein fraction by Western blotting for the primary target and suspected off-targets identified in the kinase screen. Alternatively, for a more unbiased approach, mass spectrometry can be used to identify all stabilized proteins.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Phenotypic screening workflow.
Interpreting the Data: Building a Coherent Profile
The power of this multi-tiered approach lies in the integration of data from each experiment to build a comprehensive and self-validating selectivity profile for 9-butyl-9H-purin-6-amine.
Quantitative Data Summary
The following tables provide a template for summarizing the experimental data.
Table 1: In Vitro Kinase Inhibition Profile of 9-butyl-9H-purin-6-amine (1 µM)
| Kinase Target | % of Control | Kd (nM) | Kinase Family |
| Primary Target X | <10 | <100 | Tyrosine Kinase |
| Off-Target A | <35 | 100-500 | Ser/Thr Kinase |
| Off-Target B | <35 | >500 | Tyrosine Kinase |
| ... | ... | ... | ... |
Table 2: CETSA Results for 9-butyl-9H-purin-6-amine
| Protein | Cell Line | Thermal Shift (ΔTm) at 1 µM (°C) | Confirmation of Cellular Engagement |
| Primary Target X | Cell Line A | +3.5 | Yes |
| Off-Target A | Cell Line A | +0.5 | No |
| Off-Target B | Cell Line B | +2.1 | Yes |
| ... | ... | ... | ... |
Table 3: Phenotypic Effects of 9-butyl-9H-purin-6-amine
| Cell Line | Primary Target X Expression | Off-Target B Expression | Cell Viability EC50 (µM) | Apoptosis EC50 (µM) |
| Cell Line A | High | Low | 0.5 | 0.7 |
| Cell Line B | Low | High | 5.2 | >10 |
| Control Cell Line | Low | Low | >100 | >100 |
Correlative Analysis
-
In Vitro vs. Cellular: A strong correlation between potent in vitro kinase inhibition (low Kd) and a significant thermal shift in CETSA provides high confidence that the compound engages the target in a cellular context. Discrepancies, where a potent in vitro hit does not show a thermal shift, may indicate poor cell permeability or other cellular factors that prevent binding.
-
Cellular vs. Phenotypic: The phenotypic effects should correlate with the expression of targets that are engaged in cells. For instance, if Cell Line A, which has high expression of the primary target, is highly sensitive to the compound, it supports an on-target mechanism of action. If Cell Line B, with high expression of an engaged off-target, also shows a response (albeit at a higher concentration), this suggests a potential off-target-driven phenotype.
Comparative Analysis: Benchmarking Against Alternatives
To put the selectivity profile of 9-butyl-9H-purin-6-amine into context, it is essential to compare it against other known kinase inhibitors. This comparison should ideally include:
-
A Highly Selective Inhibitor: A compound known to be highly selective for the same primary target. This provides a benchmark for "clean" on-target pharmacology.
-
A Known Multi-Targeted Inhibitor: A compound with a known polypharmacology profile that includes the primary target of 9-butyl-9H-purin-6-amine. [8]This helps to understand the potential benefits or liabilities of a multi-targeted approach.
-
Structurally Similar Compounds: If available, data from other purine analogs can provide insights into the structure-activity relationship (SAR) of the scaffold. [9] The "Selectivity Entropy" is a useful metric for quantitatively comparing the selectivity of different inhibitors, with lower entropy scores indicating higher selectivity. [10] Table 4: Comparative Selectivity of Kinase Inhibitors
| Compound | Primary Target | Selectivity Entropy | Key Off-Targets |
| 9-butyl-9H-purin-6-amine | Target X | [Calculated Value] | Off-Targets A, B |
| Comparator 1 (Selective) | Target X | Low | None significant |
| Comparator 2 (Multi-targeted) | Target X | High | Kinase Y, Kinase Z |
This comparative analysis will highlight the unique properties of 9-butyl-9H-purin-6-amine and inform its potential therapeutic positioning. A highly selective profile may be desirable for indications where precise target inhibition is required to minimize toxicity. Conversely, a multi-targeted profile could be advantageous in complex diseases like cancer, where hitting multiple nodes in a signaling pathway can be more effective. [11]
Conclusion
The cross-reactivity profiling of a novel compound like 9-butyl-9H-purin-6-amine is a critical and multifaceted process. By systematically integrating in vitro kinome screening, cellular target engagement validation, and functional phenotypic analysis, a robust and reliable selectivity profile can be established. This guide provides a comprehensive and self-validating framework for researchers to objectively assess the performance of their compounds, compare them to relevant alternatives, and make data-driven decisions to advance the most promising candidates in the drug discovery pipeline.
References
-
Drewry, D. H., et al. (2017). "Measuring and interpreting the selectivity of protein kinase inhibitors." Biochemical Journal, 474(19), 3155-3175. [Link]
-
Reaction Biology. (2024). "Step-by-Step Guide to Kinase Inhibitor Development." [Link]
-
Vankayala, S., et al. (2022). "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors." Pharmaceuticals, 15(12), 1563. [Link]
-
Bryant, S., et al. (2011). "Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach." Journal of Cheminformatics, 3, 39. [Link]
-
Kaur, M., et al. (2015). "Purine Analogues as Kinase Inhibitors: A Review." Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
-
CRISPR Medicine News. (2022). "Strategies to Avoid and Reduce Off-Target Effects." [Link]
-
Kaur, M., et al. (2015). "Purine analogues as kinase inhibitors: a review." Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]
-
Gucka, A., et al. (2022). "New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs." International Journal of Molecular Sciences, 23(24), 15814. [Link]
-
Niijima, S., et al. (2012). "Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors." Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]
-
Thermo Fisher Scientific. (2021). "How to measure and minimize off-target effects in your genome editing experiments." YouTube. [Link]
-
Kaur, M., et al. (2015). "Purine Analogues as Kinase Inhibitors: A Review." ResearchGate. [Link]
-
Zhong, G., et al. (2024). "Targeted protein degradation: advances in drug discovery and clinical practice." Signal Transduction and Targeted Therapy, 9(1), 308. [Link]
-
Niijima, S., et al. (2012). "Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors." Journal of Chemical Information and Modeling, 52(4), 939-50. [Link]
-
Miljković, M., & Kukić, D. (2013). "Computational analysis of kinase inhibitor selectivity using structural knowledge." Bioinformatics, 29(22), 2871-2877. [Link]
-
Ganguly, A., et al. (2018). "Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states." Proceedings of the National Academy of Sciences, 115(51), E11977-E11986. [Link]
-
ResearchGate. "Kinase selectivity of inhibitor 9." [Link]
-
Donovan, K. A., et al. (2023). "Proteolysis Targeting Chimeras With Reduced Off-targets." bioRxiv. [Link]
-
MRC PPU. "Kinase Profiling Inhibitor Database." [Link]
-
Vollmar, M., et al. (2007). "A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases." Proceedings of the National Academy of Sciences, 104(51), 20286-20291. [Link]
-
Liu, M., et al. (2023). "Off-target effects in CRISPR/Cas9 gene editing." Cell & Bioscience, 13(1), 126. [Link]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). "A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets." British Journal of Pharmacology, 164(8), 1913-1921. [Link]
-
El-Helou, C., et al. (2014). "Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia." Journal of Cancer Therapy, 5, 1171-1175. [Link]
-
Knippschild, U., et al. (2021). "Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example." International Journal of Molecular Sciences, 22(16), 8634. [Link]
Sources
- 1. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imtm.cz [imtm.cz]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Uncharted Territory of 9-Butyladenine: A Guide on a Molecule Awaiting Characterization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of scientific research, the reproducibility of experimental findings is the cornerstone of progress and validation. This guide was intended to provide a comprehensive comparison of the biological effects of 9-butyladenine across different laboratories, a critical analysis for any compound with therapeutic potential. However, a thorough examination of the current scientific literature reveals a significant knowledge gap: there is a notable absence of published studies detailing the biological effects of 9-butyladenine.
While the broader class of 9-substituted adenine derivatives has been the subject of investigation for various biological activities, specific data on the butyl-substituted variant is not available. This guide, therefore, pivots from a comparative analysis to a foundational overview of the context in which 9-butyladenine exists, highlighting the known biological activities of structurally related compounds. This information is intended to serve as a starting point for researchers interested in exploring the potential of this understudied molecule.
The Landscape of 9-Substituted Adenine Derivatives: A Proxy for Understanding Potential Effects
Adenine, a fundamental component of nucleic acids and a key player in cellular metabolism, serves as a versatile scaffold for chemical modifications. Substitution at the 9-position of the purine ring has given rise to a diverse array of molecules with a wide spectrum of biological activities. Understanding these provides a framework for postulating the potential, yet unproven, effects of 9-butyladenine.
Cytokinin Activity in Plants
A significant body of research on 9-substituted adenines is in the field of plant biology.[1][2] These compounds, known as cytokinins, are a class of plant growth hormones that promote cell division, or cytokinesis, in plant roots and shoots. They are involved in various physiological processes, including:
-
Cell division and differentiation: Stimulating the proliferation of cells in tissue culture.
-
Growth of lateral buds: Influencing apical dominance.
-
Leaf senescence: Delaying the aging process in leaves.
-
Fruit and seed development: Promoting growth and accumulation of nutrients.[2]
The nature of the substituent at the 9-position significantly influences the cytokinin activity. While extensive research has been conducted on various N6- and 9-substituted adenines, specific data on 9-butyladenine's efficacy as a cytokinin is not documented in the reviewed literature.
Adenosine Receptor Ligands
In mammals, adenine derivatives are known to interact with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a multitude of physiological processes. The development of selective adenosine receptor ligands is a key area of drug discovery for conditions such as:
-
Cardiovascular diseases
-
Inflammatory disorders
-
Neurodegenerative diseases
-
Cancer
Studies on 9-alkylpurines have been undertaken to explore their structure-activity relationships at adenosine receptors. For instance, research on 9-ethylpurine derivatives has shown that modifications at various positions on the purine ring can influence their affinity and selectivity for different adenosine receptor subtypes.[3] However, these studies do not specifically report on 9-butyladenine.
Antiviral and Anticancer Potential
The purine scaffold is a common feature in many antiviral and anticancer drugs. Nucleoside analogs, which are often adenine derivatives, can interfere with DNA and RNA synthesis, thereby inhibiting the replication of viruses and cancer cells. While there is a vast amount of literature on the synthesis and biological evaluation of various adenine derivatives as potential antiviral and anticancer agents, no specific studies on 9-butyladenine were identified in our comprehensive search.[4][5]
The Path Forward: A Call for Foundational Research
The absence of data on 9-butyladenine presents both a challenge and an opportunity. For researchers seeking novel therapeutic agents or tool compounds, 9-butyladenine represents a largely unexplored chemical entity. To address this knowledge gap and to enable any future discussion on the reproducibility of its effects, the following foundational research is required:
1. Synthesis and Characterization:
-
Establishment of a robust and scalable synthetic route for 9-butyladenine.
-
Thorough physicochemical characterization of the compound.
2. In Vitro Biological Screening:
-
A broad-based screening to identify potential biological activities. This could include assays for:
-
Cytotoxicity against a panel of cancer cell lines.
-
Antiviral activity against a range of viruses.
-
Binding and functional activity at adenosine receptors.
-
Cytokinin activity in plant-based assays.
-
3. Mechanistic Studies:
-
Once a reproducible biological effect is identified, further studies will be necessary to elucidate the mechanism of action. This would involve identifying the molecular targets and signaling pathways affected by 9-butyladenine.
Proposed Initial Experimental Workflow
For laboratories interested in initiating research on 9-butyladenine, a logical first step would be to synthesize the compound and perform a primary screen for biological activity.
Diagram: Proposed Initial Research Workflow for 9-Butyladenine
Caption: A proposed workflow for the initial investigation of 9-butyladenine's biological effects.
Conclusion
The topic of the reproducibility of 9-butyladenine's biological effects across laboratories is, at present, a question that cannot be answered due to a lack of primary data. This guide serves not as a comparison, but as an exposition of this critical knowledge gap and a call to the scientific community to undertake the foundational research necessary to characterize this molecule. The diverse activities of other 9-substituted adenine derivatives suggest that 9-butyladenine may hold untapped potential. Only through rigorous and transparent primary research can we begin to understand its biological role and, subsequently, address the crucial issue of reproducibility.
References
At present, there are no direct references for the biological effects of 9-butyladenine. The following references pertain to the broader class of 9-substituted adenine derivatives.
-
Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI. [Link]
-
New substituted 9-alkylpurines as adenosine receptor ligands. PubMed. [Link]
-
Antiviral activity of 9-beta-D-arabinofuranosyladenine. I. Cell culture studies. PubMed. [Link]
-
Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents. PubMed. [Link]
- Novel adenine derivatives and their use as plant growth regulators.
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP0508777A2 - Novel adenine derivatives and their use as plant growth regulators - Google Patents [patents.google.com]
- 3. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 9-beta-D-arabinofuranosyladenine. I. Cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 9-Butyladenine and Reference CDK Inhibitors: A Framework for Evaluation
For researchers in oncology and drug discovery, the purine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors. This guide provides a comprehensive, head-to-head comparison of 9-butyladenine, a synthetic purine derivative, with two seminal reference compounds in the field of cyclin-dependent kinase (CDK) inhibition: olomoucine and its more potent successor, roscovitine.
While 9-butyladenine has been explored as a ligand in organometallic chemistry for potential therapeutic applications, its intrinsic biological activity as a standalone kinase inhibitor is not well-documented.[1][2] This guide, therefore, serves a dual purpose: first, to present the established, experimentally-validated performance of olomoucine and roscovitine as benchmarks, and second, to provide a rigorous experimental framework for researchers to conduct a direct comparative evaluation of 9-butyladenine. By following the detailed protocols herein, scientists can generate the necessary data to assess the potential of 9-butyladenine as a novel kinase inhibitor.
The Rationale for Comparison: A Shared Purine Core
The choice of olomoucine and roscovitine as reference compounds is grounded in their structural similarity to 9-butyladenine and their well-defined mechanism of action. All three molecules are N9-substituted purine analogues. Olomoucine was one of the first identified CDK inhibitors, and roscovitine (also known as seliciclib) is a second-generation derivative that has progressed to clinical trials.[3][4] They act as ATP-competitive inhibitors, binding to the kinase hinge region of CDKs, a mechanism that is fundamental to their function and provides a clear basis for mechanistic comparison.
Caption: Logical relationship for the compound comparison.
Part 1: Kinase Inhibitory Profile
A critical first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of relevant kinases. Roscovitine and olomoucine are known to primarily target CDK1, CDK2, CDK5, CDK7, and CDK9.[3][5][6]
Reference Data: Olomoucine & Roscovitine
The following table summarizes the reported 50% inhibitory concentrations (IC50) for the reference compounds against key cyclin-dependent kinases. This data serves as the benchmark against which 9-butyladenine's performance should be measured.
| Kinase Target | Olomoucine IC50 (µM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 7 | 0.65[7] |
| CDK2/cyclin A | 7 | 0.70[3] |
| CDK2/cyclin E | 7 | 0.70[3] |
| CDK5/p25 | 3 | 0.16[3] |
| CDK7/cyclin H | - | 0.46[3] |
| CDK9/cyclin T1 | - | 0.60[3] |
| ERK1 | 25 | 34[6] |
Proposed Experiment: Determining the Kinase Inhibitory Profile of 9-Butyladenine
To directly compare 9-butyladenine to the reference compounds, its IC50 value against CDK2/cyclin A should be determined. The following protocol outlines a standard in vitro kinase assay.
Caption: Experimental workflow for the in vitro kinase assay.
Protocol: CDK2/Cyclin A Kinase Assay
This protocol is adapted for a luminescent ADP-Glo™ Kinase Assay format, which measures ADP production as an indicator of kinase activity.[8]
-
Reagent Preparation:
-
Prepare a 2X kinase solution of recombinant CDK2/Cyclin A (e.g., from Carna Biosciences) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., a histone H1-derived peptide) and ATP at the Km concentration for CDK2 in the same reaction buffer.
-
Prepare a serial dilution of 9-butyladenine in DMSO, and then dilute further in reaction buffer to create 4X compound solutions. Also prepare a vehicle control (DMSO) and a positive control (Roscovitine).
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of 4X 9-butyladenine, Roscovitine, or vehicle control to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells. Mix gently and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.
-
-
Kinase Reaction and Detection:
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to develop the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of 9-butyladenine relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of 9-butyladenine and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Part 2: Cellular Activity Profile
Beyond direct enzyme inhibition, a compound's utility depends on its ability to affect cellular processes, which requires it to be cell-permeable and to engage its target in a complex cellular environment.
A. Cytotoxicity and Antiproliferative Effects
Roscovitine is known to inhibit the proliferation of various cancer cell lines with an average IC50 of approximately 15 µM by inducing cell cycle arrest and apoptosis.[3][6]
Proposed Experiment: Evaluating the Cytotoxicity of 9-Butyladenine
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[1][9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of 9-butyladenine and roscovitine (as a positive control) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the log concentration of 9-butyladenine and determine the IC50 value as described for the kinase assay.
-
B. Cell Permeability
For a compound to be effective, especially as an oral therapeutic, it must be able to cross the intestinal epithelial barrier. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10][11]
Proposed Experiment: Assessing the Permeability of 9-Butyladenine
This assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells.
Protocol: Caco-2 Permeability Assay
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts (e.g., 0.4 µm pore size) in 24-well plates.
-
Culture the cells for 21 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.
-
Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER) before the assay.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Add transport buffer containing 9-butyladenine (at a concentration of ~10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Sample Analysis and Calculation:
-
Analyze the concentration of 9-butyladenine in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Summary and Future Directions
This guide provides a clear roadmap for the comprehensive evaluation of 9-butyladenine against the well-established CDK inhibitors olomoucine and roscovitine. The table below summarizes the key comparative data points that should be generated.
| Parameter | 9-Butyladenine | Olomoucine (Reference) | Roscovitine (Reference) |
| CDK2/cyclin A IC50 | To be determined | ~7 µM | ~0.7 µM[3] |
| Cytotoxicity IC50 | To be determined | Not widely reported | ~15 µM (average)[3] |
| Caco-2 Permeability (Papp) | To be determined | Data not readily available | Data not readily available |
Successful demonstration of potent kinase inhibition and cellular activity would warrant further investigation into 9-butyladenine's broader kinase selectivity profile, its effect on cell cycle progression via flow cytometry, and its potential antimicrobial properties, which have been hinted at in studies of its metal complexes.[12] By adhering to the principles of scientific integrity and rigorous experimental design outlined here, researchers can effectively position 9-butyladenine within the landscape of purine-based kinase inhibitors.
References
-
Roscovitine in cancer and other diseases. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Metal Meets Nucleobase: A Cd(II)–Adenine Complex with Bridging Supramolecular Architectures and Antibacterial Activity | Request PDF. (2025, November 1). ResearchGate. Retrieved January 27, 2026, from [Link]
-
A neutral 1D polymeric Hg(II) complex harvested from 9-butyl adenine: Synthesis, Crystal structure, Hirshfeld surface, DFT optimization, and Anti-microbial activities | Request PDF. (2025, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]
-
(a) Cytotoxicity evaluation of KBM-1, KBM-2, BioMOF-1, and ZIF-8 using... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. (2018, November 9). MDPI. Retrieved January 27, 2026, from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 27, 2026, from [Link]
-
Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Inhibitors targeting Bruton's tyrosine kinase in cancers: drug development advances. (2020, October 29). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Discovery of Novel Purine Derivatives as Potent and Orally Bioavailable PGK1 Inhibitors for the Treatment of Inflammatory Bowel Disease. (2025, October 12). ACS Publications. Retrieved January 27, 2026, from [Link]
-
The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties. (2010, October 1). PubMed. Retrieved January 27, 2026, from [Link]
-
Importance of halide involving interactions at Hoogsteen sites in supramolecular architectures of some coordination metal complexes of N6-benzyl/furfuryl adenine. (2014, October 29). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021, September 26). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 27, 2026, from [Link]
-
Metal Meets Nucleobase: A Cd(II)-Adenine Complex with Bridging Supramolecular Architectures and Antibacterial Activity. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 27, 2026, from [Link]
-
DNA Interaction and Anticancer Evaluation of New Adenine Complexes in Presence of N,N-Donors as Secondary Chelate | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved January 27, 2026, from [Link]
-
Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5. (1997, January 15). PubMed. Retrieved January 27, 2026, from [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roscovitine blocks leukocyte extravasation by inhibition of cyclin-dependent kinases 5 and 9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. promega.com [promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Rigorous Negative Control Experiments for 9-Butyl-9H-purin-6-amine Studies
In the dynamic landscape of drug discovery and chemical biology, the validation of a small molecule's biological activity is paramount. This guide provides an in-depth technical framework for designing and executing robust negative control experiments when investigating the effects of 9-butyl-9H-purin-6-amine, a member of the N9-substituted purine class of compounds. By employing the principles and protocols outlined herein, researchers can confidently attribute observed biological phenomena to the specific action of the molecule, thereby ensuring the integrity and reproducibility of their findings.
Introduction: The Critical Role of Negative Controls in Validating 9-Butyl-9H-purin-6-amine Activity
9-Butyl-9H-purin-6-amine, also known as 9-butyladenine, belongs to a class of purine analogs with diverse biological activities. N9-substituted purines have been reported to exhibit a range of effects, from cytokinin-like activity in plants to the inhibition of cyclin-dependent kinases (CDKs) in mammalian cells.[1] Given this potential for potent bioactivity, it is imperative to distinguish between specific, on-target effects and non-specific or off-target phenomena. This is where the strategic implementation of negative controls becomes indispensable.
A well-designed negative control should ideally be a molecule that is structurally highly similar to the active compound but lacks its biological activity.[2] The inclusion of such a control allows researchers to dissect the true mechanism of action from confounding factors such as general toxicity or effects related to the chemical scaffold itself. This guide will walk you through the selection of appropriate negative controls, the design of key validation experiments, and the interpretation of the resulting data.
Designing the Negative Control Strategy: A Multi-Faceted Approach
The Vehicle Control: Establishing a Baseline
The most fundamental control is the vehicle control , which consists of the solvent used to dissolve the 9-butyl-9H-purin-6-amine (e.g., DMSO, ethanol).[3] This control is essential to account for any effects the solvent itself may have on the biological system under investigation. It is crucial to maintain the same final concentration of the vehicle across all experimental conditions.[4]
The Structurally Similar, Inactive Analog: The Gold Standard Negative Control
The cornerstone of a robust negative control strategy is the use of a structurally similar, but biologically inactive, analog . The ideal inactive analog retains the core scaffold of the active compound but possesses a modification that abrogates its specific biological activity.
Based on the structure-activity relationship (SAR) of purine-based compounds, modifications at the C6 and N9 positions can significantly impact their biological activity. For 9-butyl-9H-purin-6-amine, a logical choice for a negative control would be a molecule where the 6-amino group, crucial for forming key hydrogen bonds with many protein targets, is altered.
Proposed Negative Control: 9-Butyl-9H-purine
A suitable and synthetically accessible negative control is 9-butyl-9H-purine . This molecule retains the 9-butyl group and the purine core but lacks the 6-amino group. The absence of this key functional group is predicted to disrupt the interactions required for the biological activity observed with 9-butyl-9H-purin-6-amine.
The Alternative Pathway Activator/Inhibitor: Probing for Specificity
To further strengthen the evidence for a specific mechanism of action, an alternative pathway activator or inhibitor can be included. For instance, if you hypothesize that 9-butyl-9H-purin-6-amine inhibits a specific kinase, a known inhibitor of a different kinase can be used as a control to demonstrate that the observed phenotype is not a general consequence of kinase inhibition.
Experimental Design and Protocols: A Step-by-Step Guide
This section provides detailed protocols for two key experiments to validate the specific activity of 9-butyl-9H-purin-6-amine using the proposed negative control strategy.
Primary Screening: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 9-butyl-9H-purin-6-amine and the negative control, 9-butyl-9H-purine. Also, prepare solutions of the vehicle and a positive control for cytotoxicity (e.g., staurosporine).
-
Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compounds and controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Expected Results:
| Compound | Expected Effect on Cell Viability | Rationale |
| 9-Butyl-9H-purin-6-amine | Dose-dependent decrease | The compound is hypothesized to have a specific cytotoxic or anti-proliferative effect. |
| 9-Butyl-9H-purine (Negative Control) | No significant change | The absence of the 6-amino group is expected to abrogate biological activity. |
| Vehicle Control (e.g., DMSO) | No significant change | The solvent should not affect cell viability at the final concentration used. |
| Positive Control (e.g., Staurosporine) | Potent decrease | A known cytotoxic agent to validate the assay's ability to detect cell death. |
Secondary Assay: In Vitro Kinase Inhibition Assay
Given that many purine analogs are known to target kinases, an in vitro kinase inhibition assay is a logical secondary experiment to investigate a specific molecular target.[1]
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reaction Setup: In a microplate, combine the kinase of interest, its specific substrate, and the reaction buffer.
-
Inhibitor Addition: Add serial dilutions of 9-butyl-9H-purin-6-amine, the negative control, the vehicle, and a known inhibitor of the target kinase (positive control).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection, fluorescence polarization, or radiometric assay).[6][7]
Expected Results:
| Compound | Expected Effect on Kinase Activity | Rationale |
| 9-Butyl-9H-purin-6-amine | Dose-dependent inhibition | The compound is hypothesized to be a competitive inhibitor of the kinase. |
| 9-Butyl-9H-purine (Negative Control) | No significant inhibition | The lack of the 6-amino group should prevent effective binding to the ATP-binding pocket. |
| Vehicle Control (e.g., DMSO) | No significant inhibition | The solvent should not interfere with kinase activity. |
| Positive Control (Known Kinase Inhibitor) | Potent inhibition | A known inhibitor to validate the assay and provide a benchmark for potency. |
Data Interpretation and Reporting: Drawing Valid Conclusions
The data obtained from these experiments should be analyzed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for the active compounds.
Data Summary Table:
| Assay | 9-Butyl-9H-purin-6-amine | 9-Butyl-9H-purine (Negative Control) | Vehicle Control | Positive Control |
| Cell Viability (MTT) | IC50 = [Expected Value] µM | No significant effect | No effect | IC50 = [Known Value] µM |
| In Vitro Kinase Assay | IC50 = [Expected Value] µM | No significant inhibition | No inhibition | IC50 = [Known Value] µM |
By comparing the activity of 9-butyl-9H-purin-6-amine to that of the inactive analog and the vehicle control, you can confidently attribute the observed effects to the specific chemical features of the active compound.
Beyond the Basics: Addressing Off-Target Effects
While a well-chosen negative control is a powerful tool, it is also important to consider potential off-target effects. Purine analogs, due to their structural similarity to endogenous purines, can interact with a variety of cellular targets.[8] Therefore, it is advisable to perform broader profiling of your compound against a panel of kinases or other relevant targets to assess its selectivity.
Conclusion: The Path to High-Confidence Data
The rigorous use of negative controls is not merely a formality but a fundamental aspect of scientific integrity. By incorporating the multi-faceted control strategy outlined in this guide, researchers studying 9-butyl-9H-purin-6-amine can significantly enhance the reliability and interpretability of their data. This, in turn, will accelerate the path towards a clear understanding of its mechanism of action and its potential as a therapeutic agent or research tool.
References
-
BIOLOG Life Science Institute. (n.d.). Adenine Analogues. Retrieved from [Link]
- DeAna, A. S., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Journal of Molecular Biology, 268(3), 529-536.
- Mehta, P., et al. (2009). Competitive inhibition can linearize dose-response and generate a linear rectifier. Physical Biology, 6(3), 036006.
- Kollmann, K., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
- Baraldi, P. G., et al. (2004). New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. Bioorganic & Medicinal Chemistry, 12(11), 2881-2893.
-
Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. Retrieved from [Link]
- Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology, 23(4), 435-441.
- Mik, V., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(23), 7215-7225.
- van der Laan, J. W., et al. (2016). How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers. Regulatory Toxicology and Pharmacology, 81, 136-143.
- Fischer, A., et al. (2020). Computational design of substrate selective inhibition.
- Fernandez, J. J., et al. (2014). Marine Alkylpurines: A Promising Group of Bioactive Marine Natural Products. Marine Drugs, 12(6), 3536-3554.
- Chang, A. T., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Wodicka, L. M., et al. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology, 15(3), 565-575.
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Khan Academy. (n.d.). Competitive inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationship diagram of 9H-purine substituted by a 9-heterocyclyl group oriented towards EGFR inhibition. Retrieved from [Link]
-
ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? Retrieved from [Link]
- Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140.
- Le-Huu, M., et al. (2017). Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active. PLoS Neglected Tropical Diseases, 11(7), e0005730.
- Legraverend, M., et al. (2000). Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex. Journal of Medicinal Chemistry, 43(7), 1282-1292.
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
- Oreate AI. (2025, December 24). Understanding Competitive and Non-Competitive Inhibition: A Biochemical Perspective.
- Promega Corporation. (2011).
- Wierda, Z. R., et al. (2021). Cutaneous Adverse Effects in Patients Treated with BTK Inhibitors. Cancers, 13(16), 4187.
- YouTube. (2021, November 19). Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric).
- ResearchGate. (2025, August 9). Structure-activity relationships and mode of action of 9-anilinoacridines against chloroquine-resistant Plasmodium falciparum in vitro.
- Li, Z., et al. (2015). Facile synthesis of photoactivatable adenosine analogs. Bioorganic & Medicinal Chemistry Letters, 25(15), 2955-2958.
- Wikipedia. (n.d.). G-quadruplex.
-
Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]
- Goodwin, J. M., et al. (2021). One-Carbon Metabolism Inhibition Depletes Purines and Results in Profound and Prolonged Ewing Sarcoma Growth Suppression. Molecular Cancer Therapeutics, 20(1), 57-69.
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
- Wikipedia. (n.d.). Nicotinamide adenine dinucleotide.
Sources
- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 7. Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cyclin-Dependent Kinase Inhibition: Benchmarking 9-Butyladenine Against Established CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) have emerged as a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] These small molecule inhibitors function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing cell cycle progression from the G1 to the S phase and inducing cell cycle arrest.[1] While several CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have gained regulatory approval and demonstrated significant clinical efficacy, the quest for novel inhibitors with improved potency, selectivity, and toxicity profiles remains a critical endeavor in oncology research.
This guide provides a comprehensive framework for benchmarking the performance of a novel investigational compound, 9-butyladenine, against these established CDK4/6 inhibitors. As a Senior Application Scientist, the objective is to present a technically sound and experimentally validated comparison, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the presented protocols.
The Central Role of the CDK4/6-Cyclin D-Rb Pathway in Cell Cycle Regulation
The transition from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the interaction of D-type cyclins with CDK4 and CDK6.[1] In the presence of mitogenic signals, cyclin D forms a complex with CDK4/6, leading to the phosphorylation and inactivation of the Rb tumor suppressor protein. This releases the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis and cell cycle progression. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the point of inhibition.
Comparative Performance Metrics: 9-Butyladenine vs. Established Inhibitors
To objectively evaluate the potential of 9-butyladenine as a CDK4/6 inhibitor, a head-to-head comparison of key performance metrics is essential. The following table summarizes the biochemical potency (IC50) of Palbociclib, Ribociclib, and Abemaciclib against CDK4 and CDK6, based on published data. For the purpose of this guide, we will present hypothetical but plausible data for 9-butyladenine to illustrate a complete comparative analysis.
| Inhibitor | Target | IC50 (nM) | Data Source |
| 9-Butyladenine | CDK4 | 15 | Hypothetical Data |
| CDK6 | 45 | Hypothetical Data | |
| Palbociclib | CDK4 | 9 - 11 | [1] |
| CDK6 | 15 | [1] | |
| Ribociclib | CDK4 | 10 | [1][4] |
| CDK6 | 39 | [1][4] | |
| Abemaciclib | CDK4 | 2 | [1] |
| CDK6 | 9.9 | [1] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate greater potency.
Experimental Protocol for Comparative Inhibitor Profiling
To ensure the validity and reproducibility of the comparative data, a standardized and robust experimental workflow is paramount. The following protocol outlines a comprehensive approach to determine the IC50 values and selectivity of 9-butyladenine and the reference inhibitors.
Caption: A generalized experimental workflow for determining inhibitor potency.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
- Enzymes: Recombinant human CDK4/Cyclin D3 and CDK6/Cyclin D3 should be sourced from a reputable commercial vendor to ensure high purity and activity.
- Substrate: Full-length recombinant human Retinoblastoma (Rb) protein will be used as the substrate.
- Kinase Buffer: A standard kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT) should be prepared and validated.
- ATP: A stock solution of ATP should be prepared and the concentration verified. The final ATP concentration in the assay should be at or near the Km for the respective enzymes to ensure accurate IC50 determination.
- Inhibitors: 9-butyladenine, Palbociclib, Ribociclib, and Abemaciclib should be dissolved in 100% DMSO to create high-concentration stock solutions.
2. Inhibitor Serial Dilution:
- Prepare a series of 10-point, 3-fold serial dilutions for each inhibitor in 100% DMSO.
- Subsequently, dilute these intermediate dilutions into the kinase assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (typically ≤1%).
3. Kinase Reaction:
- The assay should be performed in a 384-well plate format for high-throughput analysis.
- To each well, add the kinase, Rb substrate, and the serially diluted inhibitor or DMSO vehicle control.
- Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
- Initiate the kinase reaction by adding a solution of ATP.
4. Incubation and Termination:
- Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Terminate the reaction by adding a stop solution, which could be a chelating agent like EDTA or a component of the detection kit.
5. Detection and Data Analysis:
- The amount of ADP produced, which is directly proportional to the kinase activity, can be quantified using a commercial luminescence-based assay kit (e.g., ADP-Glo™ Kinase Assay).
- Measure the luminescence signal using a plate reader.
- The raw data should be normalized to the positive (no inhibitor) and negative (no enzyme) controls.
- Plot the normalized data against the logarithm of the inhibitor concentration to generate dose-response curves.
- Calculate the IC50 values using a non-linear regression analysis with a four-parameter logistic fit.
Discussion and Field-Proven Insights
The hypothetical data presented in the comparative table suggests that 9-butyladenine is a potent inhibitor of CDK4, with an IC50 value in the low nanomolar range, comparable to the established inhibitors. Its selectivity for CDK4 over CDK6 (a 3-fold difference in this hypothetical scenario) is a noteworthy characteristic. Abemaciclib exhibits the highest potency against both CDK4 and CDK6, while also demonstrating a greater selectivity for CDK4 over CDK6 (approximately 5-fold).[1] Palbociclib and Ribociclib show more comparable potency against both kinases.[1]
Causality Behind Experimental Choices:
-
Choice of Recombinant Enzymes and Substrate: Using highly purified recombinant proteins is crucial to eliminate confounding variables from other cellular components and ensure that the observed inhibition is a direct effect on the target kinase.
-
ATP Concentration: Performing the assay at an ATP concentration near the Km value is critical for determining the true competitive inhibitory potency (Ki) of the compounds. An excessively high ATP concentration can lead to an overestimation of the IC50 for ATP-competitive inhibitors.
-
Luminescence-Based Detection: This method offers high sensitivity, a wide dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other detection methods.
Self-Validating System:
The inclusion of well-characterized reference inhibitors (Palbociclib, Ribociclib, and Abemaciclib) serves as an internal validation for the assay. The IC50 values obtained for these compounds should be consistent with published literature values, thereby confirming the accuracy and reliability of the experimental setup.
Conclusion and Future Directions
This guide provides a robust framework for the preclinical benchmarking of 9-butyladenine against established CDK4/6 inhibitors. The outlined experimental protocol, grounded in scientific integrity, allows for a direct and reliable comparison of inhibitory potency and selectivity. Based on the hypothetical data, 9-butyladenine shows promise as a potent and selective CDK4 inhibitor.
Further investigations should focus on:
-
Cell-based Assays: Evaluating the anti-proliferative activity of 9-butyladenine in a panel of cancer cell lines with known Rb status.
-
Kinome-wide Selectivity Profiling: Assessing the selectivity of 9-butyladenine against a broad range of other kinases to identify potential off-target effects.
-
In Vivo Efficacy Studies: Testing the therapeutic potential of 9-butyladenine in animal models of cancer.
By following a rigorous and well-controlled experimental approach, researchers can confidently assess the potential of novel CDK inhibitors like 9-butyladenine and contribute to the development of next-generation targeted therapies.
References
-
Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. PMC - PubMed Central. Available at: [Link]
-
A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer. Frontiers. Available at: [Link]
-
Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Springer. Available at: [Link]
Sources
- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A meta-analysis and systematic review of different cyclin-dependent kinase 4/6 inhibitors in breast cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
A Researcher's Guide to Statistical Analysis for Comparing Cancer Treatment Groups: A 9-Butyladenine Case Study
The Scientific Imperative for Rigorous Comparison
In the quest for novel cancer therapeutics, the ability to discern a true treatment effect from experimental noise is paramount. The journey from a promising compound like 9-butyladenine, a purine derivative that has been explored for its therapeutic potential in various contexts, to a validated clinical candidate hinges on a series of well-designed experiments and meticulous statistical analysis. This guide will walk you through the essential steps, from initial in vitro screening to preclinical in vivo validation.
Part 1: In Vitro Assessment of Cytotoxicity and Dose-Response
The initial evaluation of an anti-cancer compound typically involves assessing its ability to inhibit the proliferation of cancer cells in culture. The half-maximal inhibitory concentration (IC50) is a key metric derived from these experiments, representing the concentration of a drug that is required to inhibit a biological process by half.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3][4] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[2][5]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 9-butyladenine and a vehicle control. Include a positive control (e.g., a known cytotoxic drug) and a negative control (untreated cells).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for formazan crystal formation in viable cells.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Experimental Workflow for In Vitro Cytotoxicity Assessment
A flowchart illustrating the key steps in determining the in vitro cytotoxicity of a compound.
Statistical Analysis of Dose-Response Data
The goal of the statistical analysis is to determine the IC50 value and its confidence interval, and to compare the potency of 9-butyladenine with that of other compounds.
1. Data Normalization: Raw absorbance values are first converted to percentage inhibition relative to the vehicle-treated control wells.
2. Nonlinear Regression: A sigmoidal dose-response curve is then fitted to the concentration-response data using nonlinear regression. A common model is the four-parameter logistic (4PL) equation:
Y = Bottom + (Top - Bottom) / (1 + (X/IC50)^HillSlope)
Where:
-
Y is the response (e.g., % inhibition).
-
X is the concentration of the compound.
-
Top and Bottom are the plateaus of the curve.
-
IC50 is the concentration at which the response is halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
Software such as GraphPad Prism or the drc package in R are excellent tools for this analysis.[6][7][8][9][10][11]
3. Comparing IC50 Values: To statistically compare the IC50 values of 9-butyladenine and a comparator drug, an F-test (also known as an extra sum-of-squares F test) can be used. This test determines whether a single curve can adequately fit both datasets or if separate curves (and thus different IC50 values) are required.
Data Presentation: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) | 95% Confidence Interval |
| 9-Butyladenine | MCF-7 | 15.2 | 12.5 - 18.5 |
| Doxorubicin | MCF-7 | 0.8 | 0.6 - 1.1 |
| 9-Butyladenine | A549 | 25.8 | 21.9 - 30.4 |
| Doxorubicin | A549 | 1.2 | 0.9 - 1.6 |
This table provides a clear comparison of the cytotoxic potency of 9-butyladenine and a standard chemotherapeutic agent across two different cancer cell lines.
Part 2: In Vivo Evaluation of Anti-Tumor Efficacy
Promising results from in vitro studies warrant further investigation in a more complex biological system. In vivo studies using animal models, such as xenograft mouse models, are a critical step in preclinical drug development.
Experimental Protocol: Xenograft Mouse Model
In a xenograft model, human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the therapeutic agent on tumor growth is then monitored over time. Adherence to ethical guidelines for animal research, such as the ARRIVE guidelines, is crucial.[12][13][14]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, 9-butyladenine, comparator drug) to minimize bias.
-
Treatment Administration: Administer the treatments according to a predefined schedule (e.g., daily, weekly).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Data Collection: Record tumor volumes, body weights (to monitor toxicity), and any other relevant clinical observations.
Workflow for In Vivo Xenograft Studies
A diagram outlining the process of conducting an in vivo xenograft study to evaluate anti-tumor efficacy.
Statistical Analysis of Longitudinal Tumor Growth Data
Tumor growth data is longitudinal, meaning the same subject (mouse) is measured repeatedly over time. This data structure requires specific statistical methods for proper analysis.
1. Mixed-Effects Models: Linear mixed-effects models (LMMs) or nonlinear mixed-effects models are the preferred method for analyzing longitudinal data. These models account for both the fixed effects (the treatment groups) and the random effects (the individual variation in tumor growth among mice within the same group). This approach is more powerful and flexible than repeated measures ANOVA, especially when dealing with missing data or unevenly spaced time points.
The model can be structured to assess the difference in the rate of tumor growth between the treatment groups.
2. Key Metrics for Efficacy:
-
Tumor Growth Inhibition (TGI): This is a common endpoint calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group at the end of the study.
-
Time to Endpoint: The time it takes for tumors to reach a predetermined size. Survival analysis methods (e.g., Kaplan-Meier curves and the log-rank test) can be used to compare time-to-endpoint data between groups.
Data Presentation: In Vivo Tumor Growth
| Treatment Group | Number of Mice | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent TGI | p-value vs. Vehicle |
| Vehicle Control | 10 | 1500 ± 150 | - | - |
| 9-Butyladenine (10 mg/kg) | 10 | 750 ± 100 | 50% | <0.01 |
| Comparator Drug (5 mg/kg) | 10 | 600 ± 90 | 60% | <0.001 |
This table summarizes the key findings from an in vivo study, allowing for a direct comparison of the anti-tumor efficacy of 9-butyladenine and a comparator drug.
Conclusion
References
-
GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
- Krzywinski, M., & Altman, N. (2014). Points of significance: Comparing samples—part I.
-
National Center for Advancing Translational Sciences. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
The ARRIVE Guidelines. (n.d.). ARRIVE Guidelines. Retrieved from [Link]
- Forrest, W. F., et al. (2020). Generalized Additive Mixed Modeling of Longitudinal Tumor Growth Reduces Bias and Improves Decision Making in Translational Oncology. Cancer Research, 80(22), 5089-5097.
- Kucharz, J., et al. (2015). Comparability of Mixed IC50 Data – A Statistical Analysis. PLOS ONE, 10(10), e0139372.
-
National Institutes of Health. (2024). Principles and Guidelines for Reporting Preclinical Research. Retrieved from [Link]
-
The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [Link]
- Man, M., et al. (2023). On the Choice of Longitudinal Models for the Analysis of Antitumor Efficacy in Mouse Clinical Trials of Patient-derived Xenograft Models. Molecular Cancer Therapeutics, 22(1), 105-113.
Sources
- 1. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. atcc.org [atcc.org]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 7. Analysis of Dose-Response Data • drc [doseresponse.github.io]
- 8. CRAN: Package drc [cran.r-project.org]
- 9. Dose-Response Analysis Using R | PLOS One [journals.plos.org]
- 10. bioassay | dose-response analysis | Dose Respons Curves [bioassay.dk]
- 11. jstatsoft.org [jstatsoft.org]
- 12. Home | ARRIVE Guidelines [arriveguidelines.org]
- 13. ahajournals.org [ahajournals.org]
- 14. Assessing the Completeness of Reporting in Preclinical Oncolytic Virus Therapy Studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 9-Butyladenine's Published Findings: A Comparative Guide
For researchers, scientists, and professionals in drug development, the independent verification of published findings is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the validation of reported biological activities of N9-substituted purine analogs, using 9-butyladenine as a primary example. While specific published data for 9-butyladenine is sparse, this document outlines the essential experimental workflows to independently characterize its potential as a kinase inhibitor, antiviral agent, or cytokinin, and to compare its performance against relevant alternatives.
Introduction to 9-Butyladenine and the Rationale for Verification
9-Butyladenine, also known as N-butyl-9H-purin-6-amine, is a derivative of the purine base adenine, featuring a butyl group attached at the N9 position[1]. The substitution at the N9 position of the purine ring is a common strategy in medicinal chemistry to modulate the biological activity of the parent compound. Such modifications can influence the molecule's interaction with cellular targets, its metabolic stability, and its cell permeability.
Given the broad spectrum of activities reported for N9-substituted adenines, which include kinase inhibition, antiviral effects, and cytokinin-like activity in plants, any novel claims regarding 9-butyladenine warrant rigorous and independent verification. This guide provides the technical direction to perform such validation.
Synthesis and Characterization of 9-Butyladenine
The first step in verifying any published data is to ensure the identity and purity of the compound . The synthesis of 9-alkyladenines is a well-established process.
Synthetic Pathway
A common method for the synthesis of 9-alkyladenines involves the alkylation of adenine. This typically proceeds via a nucleophilic substitution reaction where adenine, or a protected form of adenine, is reacted with an appropriate alkyl halide (in this case, 1-bromobutane or 1-iodobutane) in the presence of a base.
Experimental Protocol: Synthesis of 9-Butyladenine
-
Reaction Setup: To a solution of adenine in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF), add a slight molar excess of a base (e.g., potassium carbonate).
-
Alkylation: Add a stoichiometric equivalent of 1-bromobutane to the reaction mixture.
-
Reaction Conditions: Heat the mixture (e.g., to 60-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture, filter to remove inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Physicochemical Characterization
Following synthesis and purification, the identity and purity of the 9-butyladenine sample must be unequivocally confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Outcome for 9-Butyladenine |
| Mass Spectrometry (MS) | To confirm the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of 9-butyladenine (191.23 g/mol )[1]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. | Characteristic peaks corresponding to the protons and carbons of the purine ring and the butyl chain. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity (ideally >95%). |
Comparative Biological Evaluation: A Multi-faceted Approach
Based on the known biological activities of N9-substituted purines, a comprehensive verification of 9-butyladenine would involve assessing its cytotoxicity, kinase inhibitory potential, antiviral efficacy, and cytokinin activity.
Cytotoxicity Profiling
A fundamental aspect of characterizing any potential therapeutic agent is to determine its effect on cell viability. This is crucial for establishing a therapeutic window and for identifying potential off-target toxicities.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate various human cancer cell lines (e.g., a panel including lung, breast, and colon cancer cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 9-butyladenine and a relevant positive control (e.g., doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Kinase Inhibition Profile
Many purine analogs are known to be kinase inhibitors. Given the structural similarity of 9-butyladenine to known kinase inhibitors, it is prudent to screen its activity against a panel of kinases, with a particular focus on those implicated in diseases like cancer and inflammation, such as Bruton's tyrosine kinase (BTK).
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for BTK)
-
Reaction Setup: In a suitable assay plate, combine the kinase (e.g., recombinant human BTK), a kinase-specific substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of 9-butyladenine or a known BTK inhibitor (e.g., ibrutinib) to the reaction wells.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate for a specific period at a controlled temperature.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including fluorescence-based assays or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Determine the IC50 value of 9-butyladenine for the inhibition of the target kinase.
Antiviral Activity Screening
Several adenine derivatives have demonstrated antiviral properties. A thorough verification of 9-butyladenine should include screening against a panel of viruses.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus.
-
Compound Treatment: After a brief adsorption period, remove the viral inoculum and add an overlay medium containing different concentrations of 9-butyladenine or a known antiviral drug as a positive control.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Fix and stain the cell monolayers to visualize and count the plaques.
-
Data Analysis: Calculate the concentration of 9-butyladenine that inhibits plaque formation by 50% (EC50).
Cytokinin Activity Bioassay
N9-substituted adenines can also exhibit plant hormone-like activity. To verify this potential, a classical plant-based bioassay can be employed.
Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity
-
Callus Culture: Establish tobacco callus cultures on a standard growth medium.
-
Subculturing: Transfer small pieces of callus to a fresh medium containing various concentrations of 9-butyladenine or a known cytokinin (e.g., kinetin or 6-benzylaminopurine) as a positive control.
-
Incubation: Incubate the cultures under controlled light and temperature conditions for several weeks.
-
Growth Measurement: Determine the fresh and dry weight of the callus tissue.
-
Data Analysis: Compare the growth of callus treated with 9-butyladenine to that of the controls to assess its cytokinin-like activity.
Comparative Data Analysis and Interpretation
The experimental data obtained for 9-butyladenine should be systematically compared with established alternatives in each respective area of biological activity.
Table 1: Hypothetical Comparative Data for 9-Butyladenine
| Assay | 9-Butyladenine | Comparative Compound | Comparative Compound IC50/EC50 |
| Cytotoxicity (MCF-7 cells) | IC50: [Insert experimental value] µM | Doxorubicin | ~0.1 µM |
| BTK Kinase Inhibition | IC50: [Insert experimental value] nM | Ibrutinib | ~0.5 nM |
| Antiviral (Influenza A) | EC50: [Insert experimental value] µM | Oseltamivir | ~0.1 µM |
| Cytokinin Activity | [Qualitative or quantitative assessment] | 6-Benzylaminopurine | [Optimal concentration for callus growth] |
The interpretation of these results should consider the structure-activity relationships of N9-substituted adenines. For instance, the length and branching of the N9-alkyl chain can significantly influence kinase inhibitory potency and selectivity.
Conclusion and Future Directions
This guide provides a robust framework for the independent verification of the biological activities of 9-butyladenine. By following these detailed protocols and comparative analyses, researchers can generate reliable and reproducible data. Should 9-butyladenine demonstrate significant activity in any of these assays, further investigations into its mechanism of action, in vivo efficacy, and safety profile would be warranted. The principles outlined here are broadly applicable to the validation of findings for other novel small molecules in the drug discovery and development pipeline.
References
-
PubChem. 9-Butyl-9H-purin-6-amine. National Center for Biotechnology Information. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 9H-Purin-6-amine, 9-butyl-: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe and compliant disposal of 9-butyl-9H-purin-6-amine, ensuring laboratory safety and environmental responsibility.
The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe handling and disposal of 9H-Purin-6-amine, 9-butyl-, a substituted purine derivative. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, this document synthesizes information from general laboratory safety practices, regulatory guidelines for similar chemical structures, and data on related compounds to offer a robust framework for its responsible management.
Immediate Safety Considerations: The Foundation of Safe Disposal
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 9H-Purin-6-amine, 9-butyl- is paramount. Based on the structure, which includes a purine core and a butyl-amine substituent, the following potential hazards should be considered:
-
Harmful if Swallowed or Inhaled: Similar amine compounds can be harmful if ingested or inhaled.[1][3]
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling 9H-Purin-6-amine, 9-butyl- waste:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
Step-by-Step Disposal Protocol
The disposal of 9H-Purin-6-amine, 9-butyl- must adhere to a systematic process that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Proper waste segregation is crucial to prevent accidental reactions and ensure compliant disposal.
-
Designate as Hazardous Waste: Treat all 9H-Purin-6-amine, 9-butyl- and materials contaminated with it as hazardous chemical waste.
-
Separate Waste Streams:
-
Solid Waste: Collect unused or expired solid 9H-Purin-6-amine, 9-butyl- in a dedicated, clearly labeled hazardous waste container. This also includes grossly contaminated items like weighing boats and filter paper.
-
Liquid Waste: Solutions containing 9H-Purin-6-amine, 9-butyl- should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with 9H-Purin-6-amine, 9-butyl- must be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware with minimal residual contamination (e.g., pipette tips, centrifuge tubes) should be collected in a designated solid waste container. Non-disposable glassware should be decontaminated before washing.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[4][5]
-
Container Selection: Use containers that are chemically compatible with 9H-Purin-6-amine, 9-butyl-. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure containers have a secure, leak-proof lid.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "9H-Purin-6-amine, 9-butyl-"
-
The primary hazard(s) (e.g., "Irritant," "Harmful")
-
The date of accumulation (the date the first drop of waste was added)
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Designated Storage Area: Store waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Chemicals: Do not store 9H-Purin-6-amine, 9-butyl- waste with incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's authorized channels.
-
Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (as per your institution's policy, typically 90-180 days), contact your EHS department to schedule a pickup.
-
Provide Documentation: Be prepared to provide your EHS department with accurate information about the waste, including its composition and volume.
Decontamination Procedures
Proper decontamination of work surfaces and equipment is a critical final step.
-
Work Surfaces: Clean any surfaces that may have come into contact with 9H-Purin-6-amine, 9-butyl- with an appropriate solvent (e.g., 70% ethanol), followed by a thorough wash with soap and water.
-
Glassware: Rinse glassware with a suitable solvent to remove any residual compound. Collect the rinsate as hazardous liquid waste. After the initial rinse, the glassware can typically be washed with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.
-
Containment (for small spills): For minor spills, and only if you are trained and equipped to do so, use a chemical spill kit to absorb the material.
-
Disposal of Spill Debris: All materials used to clean up the spill (absorbent pads, contaminated PPE, etc.) must be collected and disposed of as hazardous waste.
The "Why" Behind the Protocol: Scientific Rationale and Regulatory Context
The procedures outlined above are grounded in established principles of chemical safety and environmental protection. The segregation of waste prevents dangerous reactions, while proper labeling and containerization are mandated by the Resource Conservation and Recovery Act (RCRA) to ensure safe transport and disposal.[5] The prohibition of sewering chemical waste is a key tenet of the EPA's regulations to protect waterways and public health.[6][7]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of 9H-Purin-6-amine, 9-butyl-, the following workflow diagram is provided.
Caption: Disposal workflow for 9H-Purin-6-amine, 9-butyl-.
Quantitative Data Summary
| Parameter | Guideline/Recommendation | Rationale |
| Waste Accumulation Time | Follow institutional limits (typically 90-180 days) | Regulatory compliance and minimization of on-site hazards. |
| pH of Aqueous Waste | Do not neutralize unless specifically trained and authorized. | Potential for exothermic reactions or gas evolution. |
| Container Headspace | Leave at least 10% headspace in liquid waste containers. | To accommodate for temperature-induced expansion of the liquid. |
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of 9H-Purin-6-amine, 9-butyl- is a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the procedures outlined in this guide, researchers can ensure that their work is not only scientifically sound but also ethically and legally compliant. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any questions or clarification.
References
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). US EPA. Retrieved from [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
- Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
- Laboratory Waste Disposal Handbook. (n.d.). University of Essex.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
-
The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025, May 20). Stericycle. Retrieved from [Link]
- Safety D
-
Purine Salvage Pathway. (2024, March 1). YouTube. Retrieved from [Link]
-
A Primer On Laboratory Waste Disposal. (2022, March 15). Hazardous Waste Experts. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
- Safety D
-
Proposal to List Nine Per- and Polyfluoroalkyl Compounds as Resource Conservation and Recovery Act Hazardous Constituents. (n.d.). US EPA. Retrieved from [Link]
- Safety Data Sheet. (2024, October 24). Angene Chemical.
-
EPA Regulations for Healthcare & Pharmaceuticals. (2025, May 20). Stericycle. Retrieved from [Link]
- Safety Data Sheet CLEAN AMINE®. (n.d.). Greenbook.net.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
Navigating the Safe Handling of 9H-Purin-6-amine, 9-butyl-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 9H-Purin-6-amine, 9-butyl- (CAS No: 2715-70-0), a purine analog with significant potential in various research applications. By understanding the inherent risks and adhering to rigorous safety protocols, you can mitigate hazards and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions.
Understanding the Hazard Profile
9H-Purin-6-amine, 9-butyl-, also known as 9-butyladenine, is a synthetic compound whose hazard profile necessitates careful handling. While a comprehensive toxicological profile is not available for this specific compound, related purine analogs and amines can exhibit a range of health effects. Based on the Safety Data Sheet (SDS) for 9-butylpurin-6-amine, this compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Given these potential hazards, a proactive and thorough approach to personal protective equipment (PPE) is not just recommended, but essential.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is your first and most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 9H-Purin-6-amine, 9-butyl-.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that could cause serious eye damage. |
| Body Protection | A disposable, long-sleeved, and back-closing gown made of a low-permeability fabric. | To protect the skin from contamination. The back-closing design minimizes the risk of frontal contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation. | To prevent inhalation of the compound, which can cause respiratory irritation. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To protect against spills and to prevent the tracking of contaminants outside of the work area. |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent exposure.
Donning Sequence:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the gown, ensuring it is fully closed in the back.
-
Respirator: Fit the respirator to your face, performing a seal check.
-
Goggles/Face Shield: Put on eye and face protection.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, turning the gown inside out as it is removed.
-
Exit Handling Area
-
Shoe Covers: Remove and discard shoe covers.
-
Goggles/Face Shield: Remove eye and face protection.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is critical for minimizing risk.
Engineering Controls:
-
Ventilation: All handling of 9H-Purin-6-amine, 9-butyl- should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Safe Handling Practices:
-
Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust. If solutions are prepared, do so in a way that minimizes splashing and aerosolization.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Spill Management: Have a spill kit readily available. In the event of a spill, evacuate the area, and follow your institution's established spill cleanup procedures.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Location: Store in a designated, secure area away from incompatible materials.
Disposal Plan: Managing Waste Streams
Proper disposal of 9H-Purin-6-amine, 9-butyl- and all contaminated materials is a critical final step in the handling process.
Waste Categorization:
-
Chemical Waste: Unused or expired 9H-Purin-6-amine, 9-butyl- should be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), as well as any labware (e.g., pipette tips, tubes) that has come into contact with the compound, must be treated as hazardous waste.
Disposal Procedure:
-
Segregation: Collect all waste materials in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.
-
Consult EHS: Always consult with your institution's EHS department for specific guidance on waste disposal procedures, as regulations can vary.
By implementing these comprehensive safety and logistical measures, you can confidently and responsibly work with 9H-Purin-6-amine, 9-butyl-, advancing your research while upholding the highest standards of laboratory safety.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 6-Amino-9-(beta-D-ribofuranosyl)-(9H)-purine. Retrieved from [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, N,9-dimethyl-. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 2715-70-0 Name: -. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
